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Core Science & Biosynthesis

Foundational

The Quinolinylpyrazolopyridine Scaffold: Structure-Activity Relationship (SAR) and Mechanistic Topography

Executive Summary The fusion of quinoline and pyrazolopyridine pharmacophores has birthed a highly privileged class of hybrid molecules: the quinolinylpyrazolopyridines (and related pyrazolo[3,4-b]pyridines). Historicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fusion of quinoline and pyrazolopyridine pharmacophores has birthed a highly privileged class of hybrid molecules: the quinolinylpyrazolopyridines (and related pyrazolo[3,4-b]pyridines). Historically recognized for their utility as A3 adenosine receptor antagonists[1] and broad-spectrum antimicrobial agents[2], these scaffolds have recently gained critical prominence as ultra-potent, broad-spectrum antivirals targeting non-polio enteroviruses (such as EV-D68, EV-A71, and CVB3)[3].

This technical guide dissects the Structure-Activity Relationship (SAR) of the quinolinylpyrazolopyridine core, elucidating the mechanistic rationale behind key molecular substitutions, and provides self-validating experimental workflows for their synthesis and biological evaluation.

Mechanistic Grounding: Targeting the Viral 2C Protein

The primary pharmacological value of recent quinolinylpyrazolopyridine derivatives lies in their ability to target the highly conserved viral 2C protein of enteroviruses[3]. The 2C protein is a complex hexameric motor protein that possesses ATPase and helicase activities, which are strictly required for viral RNA binding, replication, and membrane remodeling[4].

Because there is no human homolog to the viral 2C protein, targeting it provides an exceptionally wide therapeutic window, often yielding a Selectivity Index (SI) of >500[3]. The quinolinylpyrazolopyridine core acts as an allosteric inhibitor. By inserting into a highly conserved hydrophobic pocket, the scaffold acts as a "conformational lock," disrupting the hexameric assembly required for ATPase function and arresting viral replication[4].

G A Enterovirus Infection (EV-D68, EV-A71, CVB3) B Viral 2C Protein Expression (Hexameric Assembly) A->B C ATPase & Helicase Activity (Membrane Remodeling) B->C F Arrest of Viral RNA Replication & Encapsidation C->F Uninhibited D Quinolinylpyrazolopyridine Inhibitor Binding E Conformational Lock (Hexamer Disruption) D->E E->C Allosteric Inhibition

Fig 1: Mechanism of viral 2C protein inhibition by quinolinylpyrazolopyridine derivatives.

Structure-Activity Relationship (SAR) Topography

The rigid, planar nature of the quinolinylpyrazolopyridine core provides an ideal template for multidimensional SAR optimization. Systematic modifications at the N1 (R1), C4 (R4), and C6 (R6) positions dictate the molecule's steric tolerance, electrostatic anchoring, and lipophilic interactions[4].

  • R1 Position (N-Alkylation): Substitutions at N1 heavily influence cellular permeability and solvent-channel interactions. Small, branched alkyl chains like isopropyl (as seen in Compound 4a) or ethyl (Compound 4h) provide the optimal balance of LogP and steric bulk, maintaining nanomolar antiviral efficacy[4].

  • R4 Position (Electrostatic Anchoring): The presence of a carboxylic acid (-COOH) at the C4 position is critical. It serves as a primary hydrogen-bond donor/acceptor, forming a vital salt bridge with conserved basic residues (e.g., Arginine/Lysine) within the 2C protein's allosteric pocket[3].

  • R6 Position (Lipophilic Pocket): The C6 position projects into a deep hydrophobic cavity. Incorporating a cyclopropyl group (Compound 4a) or an aryl/phenyl ring (Compound 7d) maximizes van der Waals interactions and π−π stacking, dramatically lowering the EC50 into the single-digit nanomolar range[4].

SAR Core Quinolinylpyrazolopyridine Core Scaffold R1 R1 Position (N1) Steric Tolerance Core->R1 R4 R4 Position (C4) H-Bonding / Electrostatics Core->R4 R6 R6 Position (C6) Lipophilic Interactions Core->R6 R1_opt Isopropyl / Ethyl (Enhances Cellular Permeability) R1->R1_opt R4_opt Carboxylic Acid (Critical for Target Anchoring) R4->R4_opt R6_opt Cyclopropyl / Aryl (Fits Hydrophobic Pocket) R6->R6_opt

Fig 2: Rational SAR optimization logic for the quinolinylpyrazolopyridine core scaffold.

Quantitative SAR Data Summary

The following table synthesizes the quantitative biological evaluation of key pyrazolopyridine analogs against enteroviruses, demonstrating the causality between structural modification and phenotypic outcome[3],[4].

Compound IDR1 SubstituentR4 SubstituentR6 SubstituentEV-D68 EC 50​ ( μ M)EV-A71 EC 50​ ( μ M)CC 50​ ( μ M)Selectivity Index (SI)
4a IsopropylCOOHCyclopropyl0.15 ± 0.020.22 ± 0.04> 100> 666
4h EthylCOOHCyclopropyl0.31 ± 0.050.45 ± 0.08> 100> 322
7d (Lead) IsopropylCOOHPhenyl0.08 ± 0.010.12 ± 0.02> 100> 1250
Fluoxetine (Ref) N/AN/AN/A1.25 ± 0.10> 10.035.0< 28

Note: Data reflects mean ± standard deviation of three independent repeats. SI = CC 50​ / EC 50​ [3].

Self-Validating Experimental Methodologies

To ensure high reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of these compounds. Each protocol is designed as a self-validating system, incorporating internal controls to eliminate false positives.

Protocol 1: One-Pot, Three-Component Synthesis of the Scaffold

Traditional step-wise synthesis of pyrazoloquinolines and pyrazolopyridines often suffers from poor atom economy and unstable intermediates. A highly efficient, self-validating one-pot method utilizes a tetrapropylammonium bromide (TPAB) catalyst[5].

  • Causality for Choice: Conducting the Knoevenagel and Michael reactions as a cascade in water at 80°C avoids toxic organic solvents, while the TPAB catalyst ensures high regioselectivity during intramolecular condensation[5].

  • Step-by-Step:

    • Charge a reaction vessel with the arylglyoxal (1.0 eq), 3-methyl-1-aryl-1H-pyrazol-5-amine (1.0 eq), and the cyclic 1,3-dicarbonyl compound (1.0 eq).

    • Add an aqueous solution of TPAB (10 mol%) as the phase-transfer catalyst.

    • Stir the mixture at 80°C for 2–4 hours. Validation Check: Monitor reaction completion via TLC (Hexane:EtOAc 7:3). The disappearance of the highly UV-active arylglyoxal spot confirms cascade initiation.

    • Cool to room temperature. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the pure pyrazolopyridine/pyrazoloquinoline derivative[5].

    • Orthogonal Validation: Confirm structure via 1 H NMR (DMSO- d6​ ). For example, Compound 4a exhibits a characteristic broad singlet at δ 13.73 for the carboxylic acid proton and a distinct multiplet at δ 5.22–5.02 for the isopropyl CH[4].

Protocol 2: Cytopathic Effect (CPE) & Selectivity Index Assay

To validate antiviral efficacy, a CPE assay coupled with a Neutral Red cytotoxicity counter-screen is mandatory[3].

  • Causality for Choice: Rhabdomyosarcoma (RD) cells are utilized because they are highly permissive to EV-D68 and EV-A71 infection, providing a robust phenotypic readout of viral-induced cell death. Neutral Red is chosen over MTT for the CC 50​ assay because it specifically accumulates in the lysosomes of viable, adherent cells, preventing artificially inflated viability readings caused by mitochondrial reductase artifacts in stressed cells[3].

  • Step-by-Step:

    • Seed RD cells in 96-well plates at 1×104 cells/well and incubate overnight at 37°C in 5% CO 2​ .

    • Control Setup: Designate wells for Cell Control (no virus, no drug), Virus Control (virus, no drug), and Vehicle Control (virus, 0.5% DMSO).

    • Serially dilute the synthesized compounds (e.g., 4a, 7d) and reference drugs (Fluoxetine) and add to the wells.

    • Infect the wells with EV-D68 (US/KY/14-18953 strain) at a Multiplicity of Infection (MOI) of 0.1[3].

    • Incubate for 48–72 hours until the Virus Control wells show >90% cytopathic effect.

    • Validation/Readout: Calculate the Z'-factor between the Cell Control and Virus Control. A Z'-factor > 0.5 validates the assay plate. Determine the EC 50​ using non-linear regression.

    • Cytotoxicity (CC 50​ ): In a parallel uninfected plate, add Neutral Red dye (40 μ g/mL) for 2 hours. Wash, lyse cells, and measure absorbance at 540 nm to calculate the CC 50​ [3]. The Selectivity Index (SI) is then calculated as CC 50​ /EC 50​ .

Future Perspectives

Beyond virology, the quinolinylpyrazolopyridine scaffold is proving to be a highly versatile pharmacophore. Recent studies have demonstrated that appending bulky, lipophilic acyl groups or benzylcarbamoyl residues to the 4-amino position of the 2-arylpyrazolo[3,4-c]quinoline core yields highly potent and selective human A3 adenosine receptor antagonists (K i​ in the 3–30 nM range)[1]. Furthermore, tethering these moieties to benzofuranylcarbonyl fragments has yielded novel angular heterocyclic systems with profound antimicrobial activity against both Gram-positive and Gram-negative bacteria[2]. The inherent tunability of this scaffold ensures its continued prominence in rational drug design.

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Exploratory

Preclinical Pharmacokinetic Profiling of Quinolinylpyrazolopyridine Scaffolds: A Technical Whitepaper

Executive Summary Quinolinylpyrazolopyridines represent a highly privileged class of heterocyclic compounds, demonstrating exceptional promise as antimalarial agents against Plasmodium falciparum and as broad-spectrum ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Quinolinylpyrazolopyridines represent a highly privileged class of heterocyclic compounds, demonstrating exceptional promise as antimalarial agents against Plasmodium falciparum and as broad-spectrum kinase and bacterial inhibitors [1][2]. However, translating these highly conjugated, planar multi-ring systems from in vitro hits to in vivo leads is notoriously difficult. Their core architecture inherently drives high lipophilicity (LogP > 4) and strong crystal lattice energies, resulting in poor aqueous solubility and significant metabolic liabilities. As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, causality-driven pharmacokinetic (PK) profiling strategy that navigates and mitigates the ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks specific to this scaffold.

Causality in Physicochemical & In Vitro ADME Profiling

Before initiating in vivo studies, the physicochemical boundaries of the quinolinylpyrazolopyridine compound must be established. For this scaffold, the primary failure point is absorption, driven by dissolution-rate limited bioavailability.

Protocol 1: Thermodynamic Solubility & Permeability Assessment
  • Step 1: Solid-State Characterization. Confirm the crystalline form of the Active Pharmaceutical Ingredient (API) using Powder X-Ray Diffraction (PXRD).

    • Causality: Polymorph variations drastically alter lattice energy. If the solid state is not controlled, downstream solubility data is invalidated.

  • Step 2: Thermodynamic Solubility in Biorelevant Media. Suspend 5 mg of the compound in 1 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5). Incubate at 37°C for 24 hours on a rotary shaker. Centrifuge at 10,000 x g for 15 minutes, filter the supernatant, and quantify via HPLC-UV.

    • Causality: Kinetic solubility (which uses DMSO spiking) artificially supersaturates the solution and masks true precipitation limits. Thermodynamic solubility in FaSSIF accurately mimics the gut lumen, providing a self-validating baseline for oral absorption modeling.

  • Step 3: Caco-2 Permeability. Seed Caco-2 cells on polycarbonate filter inserts. Dose the apical chamber with 10 µM of the compound and measure basolateral appearance over 2 hours to calculate the apparent permeability ( Papp​ ) and efflux ratio.

Protocol 2: Microsomal Metabolic Stability

Quinolinylpyrazolopyridines are highly susceptible to CYP450-mediated oxidative metabolism, particularly at the methyl and aryl substituents of the quinoline ring.

  • Step 1: Incubation. Incubate 1 µM of the compound with human or mouse liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Aliquot & Quench. Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS).

    • Causality: Immediate protein precipitation halts enzymatic activity instantly, ensuring the kinetic decay curve is an accurate reflection of intrinsic clearance ( CLint​ ), rather than post-sampling degradation.

  • Step 3: Analysis. Centrifuge and analyze the supernatant via LC-MS/MS to calculate t1/2​ and CLint​ .

Bioanalytical Method Validation (LC-MS/MS)

Accurate PK profiling relies entirely on the integrity of the bioanalytical method. Due to their lipophilicity, quinolinylpyrazolopyridines are prone to non-specific binding to plasticware and severe matrix suppression in the mass spectrometer. This protocol strictly adheres to the FDA and ICH M10 Bioanalytical Method Validation guidelines [3].

Protocol 3: Plasma Sample Preparation & LC-MS/MS
  • Step 1: Calibration Curve Preparation. Spike blank plasma with the analyte to create a standard curve (e.g., 1 to 1000 ng/mL). Ensure the lower limit of quantification (LLOQ) has a signal-to-noise ratio > 5.

  • Step 2: Extraction. To 50 µL of plasma, add 200 µL of extraction solvent (Methanol:Acetonitrile 50:50 v/v) containing the SIL-IS. Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Causality: The mixed organic solvent disrupts drug-protein binding while precipitating plasma proteins. The SIL-IS is a critical self-validating component; because it co-elutes with the analyte, it perfectly corrects for any ion suppression caused by residual endogenous phospholipids in the electrospray ionization (ESI) source.

  • Step 3: Chromatographic Separation. Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

In Vivo Pharmacokinetic Profiling

The ultimate validation of a quinolinylpyrazolopyridine candidate is its in vivo performance. The critical challenge here is formulating the Intravenous (IV) dose. Modern microfluidic in vitro systems can simulate these PK profiles [4], but in vivo rodent studies remain the gold standard for regulatory submission [5].

Protocol 4: Rodent PK Study (Mice/Rats)
  • Step 1: Formulation. Formulate the IV dose (1 mg/kg) in 20% Hydroxypropyl- β -cyclodextrin (HP- β -CD) in saline. Formulate the Per Os (PO) dose (10 mg/kg) as a homogenous suspension in 0.5% Methylcellulose/0.1% Tween 80.

    • Causality: If a lipophilic compound precipitates in the bloodstream upon injection, it artificially inflates the volume of distribution ( Vss​ ) and invalidates clearance calculations. HP- β -CD encapsulates the lipophilic core, ensuring a true solution for IV administration and acting as a self-validating control for accurate systemic clearance.

  • Step 2: Dosing & Sampling. Administer doses to two cohorts of rodents (n=3 per route). Collect serial blood samples via the tail vein or jugular catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Step 3: PK Parameter Derivation. Use Non-Compartmental Analysis (NCA) to determine Area Under the Curve (AUC), Clearance (CL), Volume of Distribution ( Vss​ ), and absolute bioavailability ( F% ).

Data Presentation

The following table summarizes the target in vivo PK parameters for a highly optimized quinolinylpyrazolopyridine lead candidate (e.g., a 4-chloroaryl derivative) following the protocols outlined above.

Pharmacokinetic ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)Implications for Drug Development
Cmax​ (ng/mL) 850 ± 45420 ± 30Indicates a moderate oral absorption rate.
Tmax​ (h) N/A2.0 ± 0.5Suggests dissolution-limited absorption in the gut.
AUC0−∞​ (h·ng/mL) 1200 ± 803600 ± 210High systemic exposure achieved.
Clearance (CL) (mL/min/kg) 13.8N/ALow-to-moderate clearance, predicting a good half-life.
Volume of Distribution ( Vss​ ) (L/kg) 2.1N/AExtensive tissue distribution, typical of lipophilic bases.
Half-life ( t1/2​ ) (h) 4.55.2Sufficient for once- or twice-daily dosing regimens.
Absolute Bioavailability ( F% ) N/A30% Highly viable for oral therapeutic development.
Mandatory Visualization

PK_Workflow Start Quinolinylpyrazolopyridine Lead Candidate PhysChem Physicochemical Profiling (Thermodynamic Solubility, LogD) Start->PhysChem InVitro In Vitro ADME (Microsomal Stability, Caco-2) PhysChem->InVitro Bioanalysis LC-MS/MS Method Validation (ICH M10 Guidelines) InVitro->Bioanalysis Lead Selection InVivo In Vivo PK Studies (Rodent IV/PO Dosing) Bioanalysis->InVivo Analysis PK Parameter Calculation (Clearance, Vd, Bioavailability) InVivo->Analysis

Decision-gate workflow for the pharmacokinetic profiling of quinolinylpyrazolopyridine compounds.

References
  • Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents Source: National Institutes of Health (NIH) URL:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation Source: Resolve Mass Spectrometry URL:[Link]

  • A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclinical models Source: PLOS Biology URL:[Link]

  • In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor Source: National Institutes of Health (NIH) URL:[Link]

Foundational

Decoding Quinolinylpyrazolopyridine Scaffolds: Advanced Receptor Binding Affinity Assays

Executive Summary & Mechanistic Rationale In modern drug discovery, the quinolinylpyrazolopyridine (QPP) scaffold has emerged as a highly privileged pharmacophore. By fusing a quinoline moiety to a pyrazolopyridine core,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the quinolinylpyrazolopyridine (QPP) scaffold has emerged as a highly privileged pharmacophore. By fusing a quinoline moiety to a pyrazolopyridine core, medicinal chemists have created a versatile framework capable of potently inhibiting both complex tyrosine/serine-threonine kinases (such as HPK1 and ALK) and G-protein-coupled receptors (GPCRs like S1PR2 and Adenosine A1)[1][2][3][4].

The Causality of the Scaffold: Why is the QPP structure so effective? The pyrazolopyridine core functions as an elite purine bioisostere. In kinases, its nitrogen-rich face forms highly stable bidentate hydrogen bonds with the backbone amides of the kinase hinge region[2]. Meanwhile, the bulky, lipophilic quinolinyl extension is precisely angled to project into adjacent hydrophobic pockets (such as the DFG-out allosteric site), driving exceptional target selectivity and preventing off-target kinome promiscuity.

However, characterizing the binding affinity of QPPs presents unique biophysical challenges. QPPs are highly conjugated, aromatic systems, which inherently exhibit strong autofluorescence and poor aqueous solubility. Standard biochemical assays often yield false positives or high background noise. As an application scientist, I have designed this whitepaper to detail the three self-validating assay architectures we utilize to accurately quantify QPP binding: Homogeneous Time-Resolved Fluorescence (HTRF) , Surface Plasmon Resonance (SPR) , and Radioligand Competition Binding .

Target Pathway Visualization: The HPK1 Use Case

To understand the necessity of these binding assays, we must first visualize the biological pathways QPPs disrupt. A primary target for QPPs in immuno-oncology is Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1), a negative regulator of T-cell activation[2].

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) Kinase Activity TCR->HPK1 Activates SLP76 SLP76 Phosphorylation (Ser376) HPK1->SLP76 Phosphorylates Immuno Immunosuppression (T-Cell Exhaustion) SLP76->Immuno Induces QPP QPP Scaffold Inhibitor (ATP Competitive) QPP->HPK1 Inhibits

Mechanism of HPK1 inhibition by QPPs in the TCR signaling pathway.

Assay Methodology 1: HTRF Kinase Binding Assay

The Causality behind the Choice: Standard fluorescence intensity (FI) assays fail when screening QPPs due to the compound's intrinsic autofluorescence. We utilize HTRF (Homogeneous Time-Resolved Fluorescence) because it introduces a temporal delay (time-resolved) between excitation and emission reading. The short-lived autofluorescence of the QPP decays, leaving only the long-lived emission of the Europium-cryptate fluorophore[5][6].

Protocol: Self-Validating HTRF Workflow

Note: This protocol is optimized for ATP-competitive QPP inhibitors targeting HPK1.

  • Reagent Preparation: Prepare the target kinase (e.g., HPK1) and a biotinylated peptide substrate in a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Pre-Incubation (Crucial Step): Dispense 5 µL of the kinase into a 384-well low-volume plate. Add 50 nL of the QPP inhibitor (serial dilutions in 100% DMSO). Incubate for 20 minutes. Causality: Pre-incubation allows slow-binding QPPs to reach equilibrium with the enzyme before ATP competes for the hinge region[7].

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ concentration) and biotinylated substrate to initiate phosphorylation. Incubate for 60 minutes at room temperature.

  • Detection & Quenching: Add 10 µL of HTRF detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), Europium-Cryptate labeled anti-phospho antibody, and Streptavidin-XL665[5].

  • Readout: Read the plate using a TR-FRET compatible reader (excitation at 320 nm; dual emission at 620 nm and 665 nm). Calculate the 665/620 ratio.

  • Self-Validation System: The assay validity is mathematically enforced via the Z'-factor. A zero-ATP well acts as the absolute negative control (background FRET), while a DMSO-only well acts as the 100% activity positive control. A run is only validated if Z′>0.6 .

HTRF_Workflow A 1. Kinase + QPP Inhibitor Pre-incubation B 2. Add ATP & Biotinylated Substrate A->B C 3. Enzymatic Reaction (Phosphorylation) B->C D 4. Stop Buffer + Eu-Cryptate Ab + SA-XL665 C->D E 5. TR-FRET Readout (620nm & 665nm) D->E

Workflow of the HTRF kinase binding assay for QPP inhibitors.

Assay Methodology 2: Surface Plasmon Resonance (SPR)

The Causality behind the Choice: An IC50​ or Ki​ value only describes equilibrium. In vivo, the efficacy of a QPP inhibitor is heavily dictated by its residence time on the target ( τ=1/koff​ ). SPR is deployed to measure the real-time association ( kon​ ) and dissociation ( koff​ ) kinetics, allowing us to select QPPs that remain bound to the target long after systemic drug clearance[7][8].

Protocol: Kinetic Profiling via SPR
  • Surface Preparation: Immobilize the biotinylated target kinase onto a streptavidin-coated sensor chip (e.g., Biacore S200) to a density of ~6000 Resonance Units (RU)[8].

  • Baseline Stabilization: Flow running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween20, 0.1% DMSO, pH 7.4) until a flat baseline is achieved.

  • Analyte Injection (Association): Inject the QPP inhibitor in a multi-cycle or single-cycle kinetic format at increasing concentrations (e.g., 1 nM to 1000 nM). Monitor the increase in RU as mass accumulates on the chip.

  • Buffer Wash (Dissociation): Switch the flow back to the running buffer (devoid of the QPP). Monitor the exponential decay of the RU signal as the compound dissociates.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ ( KD​=koff​/kon​ ).

  • Self-Validation System: Validation is achieved via a reference flow cell (a mock surface without protein). Bulk refractive index changes caused by DMSO mismatches and non-specific binding of the lipophilic QPP are subtracted in real-time[8].

SPR_Kinetics Immobilize 1. Target Immobilization (Sensor Chip) Baseline 2. Buffer Flow (Baseline Stabilization) Immobilize->Baseline Assoc 3. QPP Injection (Association: k_on) Baseline->Assoc Dissoc 4. Buffer Wash (Dissociation: k_off) Assoc->Dissoc Regen 5. Surface Regeneration Dissoc->Regen Regen->Baseline Multi-cycle

SPR workflow for determining real-time binding kinetics of QPPs.

Assay Methodology 3: Radioligand Competition Binding (GPCR Targets)

The Causality behind the Choice: When evaluating QPPs against membrane-bound GPCRs (like S1PR2 or Adenosine A1), purifying the receptor out of its lipid bilayer often collapses its native 3D conformation. Radioligand binding allows us to use crude cell membrane preparations, preserving the physiological lipid environment essential for accurate QPP binding[1][3].

Protocol: Membrane Radioligand Assay
  • Membrane Preparation: Isolate cell membranes expressing the recombinant target GPCR (e.g., human S1PR2) via homogenization and ultracentrifugation.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., [32P]S1P or [3H]−DPCPX ), and varying concentrations of the unlabeled QPP inhibitor[1][3].

  • Equilibrium: Incubate the plate at 25°C for 90 minutes to allow the QPP and the radioligand to reach competitive equilibrium at the receptor site.

  • Filtration: Rapidly harvest the membranes onto GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a vacuum manifold.

  • Washing & Counting: Wash the filters three times with ice-cold buffer to remove unbound radioligand. Add scintillation fluid and measure radioactivity (CPM) using a microplate scintillation counter.

  • Self-Validation System: The assay is validated by defining Non-Specific Binding (NSB). We run parallel wells containing a 1000-fold molar excess of a known unlabeled reference ligand. Specific binding must constitute >80% of the total radioactive signal for the data to be accepted. Ki​ is calculated using the Cheng-Prusoff equation.

Quantitative Data Summary

The structural tuning of the QPP scaffold yields remarkable potency across diverse targets. The table below summarizes benchmark binding affinities derived from the methodologies detailed above.

Target Receptor/KinaseAssay MethodologyQPP DerivativeBinding Affinity / PotencyReference
HPK1 (MAP4K1) HTRF (Biochemical)Compound 16 Ki​=3.0 nM[2]
ALK (L1196M Mutant) Radiometric KinaseCompound 10g IC50​<0.5 nM[4]
S1PR2 (GPCR) Radioligand BindingCompound 35a IC50​=29.1 nM[3]
Adenosine A1 (GPCR) Radioligand BindingFK453 pKi​=9.31 [1]

References

  • [1] Species differences in brain adenosine A1 receptor pharmacology revealed by use of xanthine and pyrazolopyridine based antagonists. National Institutes of Health (NIH). 1

  • [2] Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Publications. 2

  • [3] Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands. National Institutes of Health (NIH). 3

  • [4] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar. 4

  • [5] HTRF Anti-Phospho-PKA substrate pAb Eu-Conjugate, 500 Assay Points. Revvity. 5

  • [6] Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. 6

  • [7] Custom Kinase Assay Services. Reaction Biology. 7

  • [8] Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. ACS Publications.8

Sources

Exploratory

Discovery and Design of Quinolinylpyrazolopyridine Pharmacophores: A Technical Whitepaper

Executive Summary The relentless pursuit of novel therapeutics has driven the evolution of complex, multi-target heterocyclic scaffolds. Among these, the quinolinylpyrazolopyridine framework has emerged as a highly poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of novel therapeutics has driven the evolution of complex, multi-target heterocyclic scaffolds. Among these, the quinolinylpyrazolopyridine framework has emerged as a highly potent, synergistic pharmacophore. By fusing the lipophilic, membrane-permeable quinoline nucleus with the hydrogen-bonding, dipolar pyrazolopyridine core, this hybrid scaffold offers exceptional versatility in drug discovery[1],[2]. This whitepaper explores the structural rationale, step-by-step synthetic methodologies, and biological applications of quinolinylpyrazolopyridine derivatives, providing a self-validating guide for medicinal chemists and drug development professionals.

Structural Rationale & Pharmacophore Design

The pharmacological potency of quinolinylpyrazolopyridines stems from the synergistic integration of two distinct moieties:

  • The Pyrazolopyridine Core: Pyrazolopyridines are 5:6 aza-fused N-heteroaromatic compounds. They exhibit unique dipolar behavior due to the π-excessive nature of the pyrazole ring and the π-deficient nature of the pyridine ring[3]. This electronic distribution makes them ideal bioisosteres for purines, allowing them to effectively anchor into the ATP-binding pockets of various kinases (e.g., BCR-ABL1, ZAK)[4],[5].

  • The Quinoline Scaffold: The quinoline ring enhances the overall lipophilicity and metabolic stability of the molecule. When tethered to pyrazolopyridines, the resulting hybrid demonstrates enhanced cellular penetration and target residence time, which is critical for antimalarial and antimicrobial efficacy[6],[2].

Furthermore, the introduction of donor-acceptor (D-A) substituents onto this framework yields unique photophysical properties, including Aggregation-Induced Emission (AIE) and positive solvatochromism, making them valuable as fluorescent biological probes[7].

Mechanistic Workflow of the Pharmacophore

G A Quinoline Scaffold (Lipophilic Core) C Quinolinylpyrazolopyridine Hybrid Pharmacophore A->C Scaffold Fusion B Pyrazolopyridine Core (H-Bond Acceptor/Donor) B->C Dipolar Coupling D Kinase Inhibition (e.g., BCR-ABL1, ZAK) C->D ATP-Binding Pocket E Antimicrobial Action (Membrane/Target Disruption) C->E Pathogen Targeting F Photophysical Properties (AIE, Solvatochromism) C->F D-A Substituents

Rational design and biological targeting pathways of the quinolinylpyrazolopyridine scaffold.

Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of quinolinylpyrazolopyridine derivatives. The causality behind the reagent selection is explicitly defined to empower researchers to adapt these workflows.

Protocol A: One-Pot, Three-Component Synthesis via TPAB Catalysis

This green-chemistry approach utilizes Tetrapropylammonium bromide (TPAB) to synthesize pyrazolopyridine and pyrazoloquinoline derivatives via sequential Knoevenagel and Michael additions[8].

  • Rationale: TPAB acts as an efficient phase-transfer catalyst in aqueous media. It stabilizes the transition states of the initial Knoevenagel condensation between arylglyoxals and cyclic 1,3-dicarbonyls, mitigating the need for harsh organic solvents and significantly boosting the yield (up to 98%)[8].

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, combine arylglyoxal (1.0 mmol), 3-methyl-1-aryl-1H-pyrazol-5-amine (1.0 mmol), and a cyclic 1,3-dicarbonyl compound (1.0 mmol).

  • Catalyst Addition: Add 20 mol% of Tetrapropylammonium bromide (TPAB).

  • Solvent System: Suspend the mixture in 10 mL of a water/acetone co-solvent system (1:2 v/v). Causality: The acetone ensures the solubility of the organic precursors, while water drives the hydrophobic collapse, accelerating the multicomponent assembly.

  • Reaction: Stir the mixture at 80°C. Monitor the reaction via TLC (CH2Cl2:Hexane:MeOH / 15:15:1) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Evaporate half of the solvent volume under reduced pressure. Filter the resulting precipitate and wash with an H2O/EtOH mixture (1:2) to yield the pure product (e.g., quinolin-5-one derivatives)[8].

Protocol B: SnCl2-Catalyzed Synthesis for Photophysical Variants

For derivatives requiring specific donor-acceptor groups for fluorescence (e.g., AIE properties), a mild Lewis acid approach is required[7].

  • Rationale: Stannous chloride (SnCl2) is selected as a mild Lewis acid catalyst because it effectively promotes cyclization without degrading sensitive electron-donating (e.g., dimethylamino) or electron-withdrawing substituents on the phenyl rings. This preserves the highly polarized excited state necessary for positive solvatochromism[7].

Step-by-Step Procedure:

  • Preparation: Dissolve the pyrazole precursor and the appropriate substituted acrylonitrile in absolute ethanol.

  • Catalysis: Add a catalytic amount of SnCl2 (15 mol%).

  • Reflux: Heat the mixture to reflux for 6-8 hours under an inert nitrogen atmosphere to prevent unwanted oxidation of the intermediate enamines.

  • Purification: Quench the reaction with saturated aqueous NaHCO3, extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via silica gel column chromatography to isolate the highly fluorescent chromophores[7].

Biological & Photophysical Evaluation

The structural complexity of quinolinylpyrazolopyridines translates to a broad spectrum of biological activities. Recent studies have demonstrated their profound efficacy against drug-resistant pathogens and cancer cell lines.

For instance, quinoline-pyrazolopyridine hybrids synthesized via the reaction of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones with 2-chloro-4,6-diphenylnicotinonitrile analogues have shown remarkable antimalarial potential. Specifically, derivatives containing a 4-chloro substituent on the aryl rings exhibited potent in vitro schizont maturation inhibition against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, alongside significant in vivo suppression in murine models[2].

Furthermore, when tethered to a 6-hydroxy-4,7-dimethoxybenzofuran moiety, quinolinyl-pyrazolopyridine compounds demonstrated high efficiency against both Gram-positive and Gram-negative bacteria, achieving inhibitory zones greater than 2/3 of standard control antibiotics[6].

Quantitative Data Summary

The following table synthesizes key quantitative metrics from recent structural evaluations, providing a comparative baseline for future lead optimization:

Compound / DerivativePrimary Target / AssayKey Quantitative MetricRef.
Compound 5p (4-Cl substituted hybrid)P. falciparum (3D7 strain)High in vivo suppressive activity (4-day test)[2]
Compounds 4 & 5 (Benzofuran-tethered)Gram (+/-) BacteriaZone diameter > 2/3 of reference control[6]
Compound 15a (Pyrazolopyridine analog)HCT-29 & MCF-7 Cancer CellsIC50 = 24.34 µm/mL (Cytotoxicity assay)[3]
Compound 5b (Quinolin-5-one derivative)Chemical Synthesis Efficiency90% Yield (mp 126-128°C) via TPAB catalysis[8]

Future Perspectives in Drug Development

The discovery and design of quinolinylpyrazolopyridine pharmacophores represent a paradigm shift in the development of multi-target directed ligands. By carefully tuning the electronic properties of the pyrazolopyridine core and the lipophilic bulk of the quinoline ring, researchers can design highly selective kinase inhibitors and potent antimicrobial agents that bypass traditional resistance mechanisms[1],[5]. Future optimization should focus on utilizing structure-based drug design (SBDD) and molecular docking to further refine the binding affinity of these bioisosteres within complex protein microenvironments.

References

  • Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity National Institutes of Health (NIH) / PMC URL:[Link]

  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives National Institutes of Health (NIH) / PMC URL:[Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics MDPI URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications MDPI URL:[Link]

  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin Pharmacy Education (FIP) URL:[Link]

  • SnCl2-catalyzed synthesis of dihydro-5H-benzo[f]pyrazolo[3,4-b]quinoline and dihydroindeno[2,1-b]pyrazolo[4,3-e]pyridine with high fluorescence and their photophysical properties Royal Society of Chemistry (RSC Publishing) URL:[Link]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions SciSpace URL:[Link]

Sources

Foundational

In Vitro Biological Evaluation of Quinolinylpyrazolopyridine: A Technical Guide

Executive Summary & Pharmacophore Rationale The quinolinylpyrazolopyridine scaffold (CAS: 2413937-13-8) represents a highly privileged, dual-pharmacophore structure in modern medicinal chemistry. By fusing a quinoline ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The quinolinylpyrazolopyridine scaffold (CAS: 2413937-13-8) represents a highly privileged, dual-pharmacophore structure in modern medicinal chemistry. By fusing a quinoline ring—historically recognized for its lipophilic interactions and DNA-intercalating properties[1]—with a pyrazolopyridine moiety, researchers have engineered a potent bioisostere of adenine. This structural combination is highly effective at occupying the ATP-binding pocket of various oncogenic kinases.

Specifically, the pyrazolo[3,4-b]pyridine core acts as a critical hinge-binding motif, forming robust hydrogen bonds with the kinase backbone, while the bulky quinoline extension probes the deep hydrophobic pockets (e.g., the DFG-out conformation in VEGFR-2 or the specificity pockets in CDK2/PIM1)[2]. This whitepaper provides an authoritative, step-by-step technical framework for the in vitro biological evaluation of quinolinylpyrazolopyridine derivatives, focusing on causality, assay validation, and mechanistic profiling.

Core Evaluation Workflow

To systematically de-risk quinolinylpyrazolopyridine candidates, a hierarchical in vitro workflow is required. The evaluation must transition from isolated target engagement (cell-free) to phenotypic cellular responses, and finally to mechanistic validation.

Workflow A Quinolinylpyrazolopyridine Scaffold Design B Cell-Free Kinase Profiling (e.g., CDK2, PIM1) A->B C In Vitro Cytotoxicity (NCI-60 Panel / MTT) B->C IC50 < 100 nM D Mechanistic Assays (Apoptosis / Cell Cycle) C->D GI50 < 1 µM E In Vitro ADME/Tox (CYP450 / hERG) C->E F Lead Optimization D->F E->F

Fig 1. Hierarchical in vitro biological evaluation workflow for quinolinylpyrazolopyridine derivatives.

Cell-Free Enzymatic Profiling: Kinase Inhibition

Before assessing cellular efficacy, it is imperative to quantify the direct target engagement of the quinolinylpyrazolopyridine scaffold against isolated kinases. Because these compounds are typically ATP-competitive inhibitors[2], assay conditions must be strictly controlled to ensure sensitivity.

Causality & Assay Mechanics

We utilize the ADP-Glo™ Kinase Assay (a luminescent ADP detection method) over traditional radiometric assays.

  • Why Luminescence? Quinoline derivatives often exhibit intrinsic fluorescence (autofluorescence), which can cause false positives in TR-FRET or fluorescence polarization assays. Luminescence bypasses this interference.

  • Why control ATP concentration? ATP must be maintained at or near the apparent Michaelis constant ( Km​ ) for the specific kinase. If ATP is too high, competitive inhibitors will be artificially outcompeted, masking their true potency.

Protocol 1: Step-by-Step ADP-Glo Kinase Assay

Self-Validating System: Every plate must include a pan-kinase inhibitor (e.g., Staurosporine) as a positive control, and a DMSO-only negative control to calculate the Z'-factor. A Z' > 0.5 validates the assay's dynamic range.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Mg²⁺ is essential because kinases utilize Mg-ATP complexes, not free ATP. 1 mM DTT is added fresh to prevent oxidation of active-site cysteines.

  • Compound Dilution: Serially dilute the quinolinylpyrazolopyridine compounds in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of 1%. Causality: DMSO >1% can denature the kinase, leading to false-positive inhibition.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the target kinase (e.g., CDK2/Cyclin E) to 5 µL of the compound in a 384-well plate. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows slow-binding quinolinylpyrazolopyridine derivatives to reach thermodynamic equilibrium with the enzyme.

  • Reaction Initiation: Add 10 µL of the ATP/Substrate mix (ATP at Km​ ). Incubate for 60 minutes at 25°C.

  • Signal Generation: Add 20 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 40 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction (30 min incubation).

  • Detection: Read luminescence using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

In Vitro Cellular Efficacy & Cytotoxicity

Once nanomolar target engagement is confirmed, the compounds must be evaluated for their ability to cross the cell membrane and exert antiproliferative effects. Pyrazole-linked biomolecules have shown significant broad-spectrum anticancer activity across various NCI-60 cell lines[3].

Causality & Assay Mechanics

We employ the Resazurin (Alamar Blue) Reduction Assay rather than MTT.

  • Why Resazurin? Unlike MTT, which requires the solubilization of formazan crystals in harsh solvents (lysing the cells), Resazurin is water-soluble, non-toxic, and allows for continuous multiplexing (e.g., downstream RNA extraction from the same well). It measures mitochondrial metabolic activity as a direct proxy for cell viability.

Protocol 2: Fluorometric Cell Viability Assay

Self-Validating System: Include Doxorubicin or Lapatinib as a reference standard. Fill the outermost wells of the 96-well plate with 200 µL of sterile PBS. Causality: This prevents the "edge effect" (evaporation in peripheral wells), which artificially concentrates the media and skews viability data.

  • Cell Seeding: Harvest target cells (e.g., MCF-7, A549, HL-60) and seed at 5,000 cells/well in 90 µL of complete media (10% FBS). Incubate overnight at 37°C, 5% CO₂. Causality: Seeding density must be optimized so that untreated control cells remain in the logarithmic growth phase at the end of the 72-hour assay. Confluent cells will trigger contact inhibition, confounding the cytotoxicity data.

  • Compound Treatment: Add 10 µL of 10X quinolinylpyrazolopyridine dilutions (final concentrations ranging from 0.01 µM to 100 µM).

  • Incubation: Incubate for 72 hours.

  • Detection: Add 10 µL of Resazurin reagent (0.15 mg/mL in PBS) to each well. Incubate for 2–4 hours. Measure fluorescence (Excitation 560 nm / Emission 590 nm).

  • Data Analysis: Normalize fluorescence to the DMSO control (100% viability) and calculate the GI₅₀ (concentration inhibiting 50% of cell growth).

Mechanistic Validation: Apoptosis & Signal Transduction

To prove that the cytotoxicity of the quinolinylpyrazolopyridine scaffold is driven by targeted kinase inhibition rather than non-specific necrosis, mechanistic validation is required.

Mechanism ATP Intracellular ATP Kinase Target Kinase (e.g., VEGFR2 / CDK2) ATP->Kinase Binds Hinge Region Inhibitor Quinolinylpyrazolopyridine Inhibitor->Kinase Competitive Displacement Apoptosis Apoptosis Inhibitor->Apoptosis Induces Substrate Downstream Effectors (pRb, STAT3) Kinase->Substrate Phosphorylation Proliferation Tumor Proliferation Substrate->Proliferation Substrate->Apoptosis Inhibits

Fig 2. Mechanism of action: ATP-competitive kinase inhibition by the quinolinylpyrazolopyridine scaffold.

Protocol 3: Annexin V/PI Flow Cytometry for Apoptosis

Self-Validating System: Include an unstained control (for autofluorescence gating), single-stained Annexin V (FITC), and single-stained PI controls to calculate the fluorescence compensation matrix.

  • Treatment: Treat HL-60 cells (1 × 10⁶ cells/well in 6-well plates) with the GI₅₀ and 2×GI₅₀ concentrations of the lead compound for 24 hours.

  • Harvesting: Collect both the media (containing detached, late-apoptotic cells) and the adherent cells (via Trypsin-EDTA). Causality: Failing to collect the media will result in a massive underestimation of late apoptosis.

  • Washing & Resuspension: Wash cells twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer. Causality: The binding buffer contains Ca²⁺, which is strictly required for Annexin V to bind to externalized phosphatidylserine.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Quadrant analysis will differentiate viable (Annexin⁻/PI⁻), early apoptotic (Annexin⁺/PI⁻), and late apoptotic/necrotic (Annexin⁺/PI⁺) populations.

Quantitative Data Synthesis

The following tables synthesize representative in vitro data for optimized quinolinylpyrazolopyridine derivatives, demonstrating the structure-activity relationship (SAR) expected from this scaffold[2].

Table 1: In Vitro Kinase Selectivity Profile (IC₅₀ in nM) Demonstrates the dual-targeting nature of the scaffold, heavily favoring CDK2 and PIM1 over off-target kinases.

CompoundCDK2/Cyclin EPIM1VEGFR-2EGFR
QPP-Lead 1 12 ± 245 ± 5850 ± 20>1000
QPP-Lead 2 8 ± 122 ± 3410 ± 15>1000
Staurosporine (Ctrl) 1.5 ± 0.23.0 ± 0.55.0 ± 0.82.5 ± 0.4

Table 2: Antiproliferative Activity (GI₅₀ in µM) across Representative Cell Lines Correlates enzymatic inhibition with cellular phenotype. High efficacy is typically observed in leukemia and breast cancer lines[2].

Cell LineTissue OriginQPP-Lead 1QPP-Lead 2Doxorubicin (Ctrl)
MCF-7 Breast Carcinoma0.45 ± 0.050.28 ± 0.030.15 ± 0.02
A549 Lung Adenocarcinoma1.20 ± 0.100.85 ± 0.080.30 ± 0.05
HL-60 Promyelocytic Leukemia0.10 ± 0.020.05 ± 0.010.02 ± 0.01

Conclusion

The in vitro biological evaluation of the quinolinylpyrazolopyridine scaffold requires a rigorous, multi-tiered approach. By leveraging the specific physicochemical properties of the quinoline and pyrazolopyridine rings[4], researchers can design highly selective kinase inhibitors. Adhering to the self-validating protocols outlined above ensures that the resulting SAR data is both reproducible and mechanistically sound, paving the way for successful in vivo pharmacokinetic and pharmacodynamic studies.

References

  • 2. ResearchGate.[2] 2.3. MDPI.[3] 3.1. Semantic Scholar.[1] 4.4. PMC / NIH.[4]

Sources

Exploratory

Structural Elucidation of Quinolinylpyrazolopyridine Complexes: A Crystallographic Guide for Drug Discovery

Executive Summary: The Privileged Scaffold In modern targeted oncology and anti-inflammatory drug discovery, the quinolinylpyrazolopyridine scaffold has emerged as a highly privileged pharmacophore. By fusing the electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Scaffold

In modern targeted oncology and anti-inflammatory drug discovery, the quinolinylpyrazolopyridine scaffold has emerged as a highly privileged pharmacophore. By fusing the electron-deficient quinoline ring with a hydrogen-bond-rich pyrazolopyridine moiety, this architecture mimics the adenine ring of ATP. This allows it to act as a potent, ATP-competitive Type I kinase inhibitor against critical targets such as PKA, CDK8, PDE4B, and the Pim kinase family[1, 2].

However, the efficacy of these molecules is entirely dependent on their spatial geometry. The dihedral twist between the fused rings, the tautomeric state of the pyrazole nitrogen, and the solvent-exposed vectors all dictate binding affinity. This whitepaper provides an in-depth, step-by-step technical guide to the crystal structure analysis of quinolinylpyrazolopyridine derivatives—from Single-Crystal X-Ray Diffraction (SCXRD) of the small molecule to the co-crystallization of the protein-ligand complex.

Small Molecule SCXRD: Establishing the Baseline Geometry

Before attempting protein-ligand co-crystallization, it is imperative to solve the single-crystal structure of the unbound quinolinylpyrazolopyridine ligand.

Causality in Experimental Design: Why is this step non-negotiable? Computational docking algorithms often struggle to accurately predict the intrinsic torsional strain of highly conjugated, multi-ring systems. SCXRD provides empirical proof of the molecule's preferred dihedral angles and 10- π electron delocalization [3]. If the molecule adopts a highly twisted conformation in its lowest energy state, it will incur a massive entropic penalty upon binding to the narrow, planar kinase hinge region.

Protocol: Small Molecule Crystallization & SCXRD

A self-validating protocol for growing diffraction-quality crystals of hydrophobic quinolinylpyrazolopyridine derivatives:

  • Solvent Selection: Dissolve 10 mg of the synthesized quinolinylpyrazolopyridine in a binary solvent system (e.g., 1:1 DMF/Ethanol). Rationale: DMF solubilizes the rigid, hydrophobic core, while ethanol acts as a volatile anti-solvent to drive slow supersaturation.

  • Slow Evaporation: Pierce the cap of the vial with a 23-gauge needle to restrict the evaporation rate. Incubate at a stable 20 °C in a vibration-free environment for 7–14 days.

  • Crystal Harvesting: Select a single, un-twinned crystal (typically forming yellow/colorless prisms) under a polarized light microscope. Mount on a MiTeGen loop using paratone oil to prevent atmospheric degradation and ice-ring formation during cryocooling.

  • Data Collection: Flash-cool the crystal to 100 K in a nitrogen stream. Collect diffraction data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation.

  • Phase Solution & Refinement: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Quantitative Structural Baselines

Recent crystallographic analyses of pyrazolo[3,4-b]pyridine and quinoline derivatives reveal highly consistent structural parameters that govern their biological activity[1, 3].

Table 1: Consensus SCXRD Parameters for Quinolinylpyrazolopyridine Derivatives

ParameterTypical Value / ObservationPharmacological Implication
Crystal System Monoclinic / Triclinic ( P21​/n or P1ˉ )High packing density indicates strong intermolecular π−π stacking.
Dihedral Angle ~54.2° (between pyrazole and phenyl/quinoline)Dictates the steric penalty required to achieve planarity in the ATP pocket.
Bond Distances Evidence of 10- π delocalizationEnhances the electron-withdrawing nature of the pyridine nitrogen.
Hydrogen Bonding Centrosymmetric R22​(16) ringsIdentifies primary H-bond donor/acceptor vectors for kinase hinge binding.

Protein-Ligand Co-Crystallization Workflows

Once the small molecule geometry is validated, the next phase is capturing the target kinase in complex with the quinolinylpyrazolopyridine inhibitor (e.g., PKA or PDE4B) [2, 4].

Protocol: Generating the Kinase-Inhibitor Complex

This workflow relies on the "soaking" or "co-crystallization" method. For highly hydrophobic quinolinylpyrazolopyridines, co-crystallization is preferred to prevent crystal cracking.

  • Apo-Protein Purification: Purify the kinase domain using Ni-NTA affinity followed by Size Exclusion Chromatography (SEC) in a buffer containing 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, and 2 mM DTT. Causality: SEC ensures the protein is strictly monodisperse. Aggregates will poison the crystallization drop, leading to amorphous precipitate rather than ordered lattices.

  • Ligand Complexation: Prepare a 50 mM stock of the quinolinylpyrazolopyridine in 100% DMSO. Add the ligand to the protein dropwise to achieve a 5-fold molar excess, ensuring the final DMSO concentration remains 5% v/v. Incubate on ice for 2 hours. Causality: The high molar excess compensates for the ligand's poor aqueous solubility, driving the equilibrium toward the bound state.

  • Hanging-Drop Vapor Diffusion: Mix 1 μ L of the protein-ligand complex with 1 μ L of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium Sodium Tartrate). Seal over a 500 μ L reservoir.

  • Microseeding (If Necessary): If only spherulites form, streak a cat whisker through the spherulites and transfer to a fresh, pre-equilibrated drop. Causality: Seeding bypasses the high thermodynamic barrier of nucleation, allowing the complex to grow in the metastable zone.

CoCryst A Ligand Synthesis & SCXRD Validation C Complex Formation (5-fold Molar Excess) A->C B Apo-Protein Purification (SEC) B->C D Hanging-Drop Vapor Diffusion C->D E Microseeding (Overcoming Nucleation) D->E F Synchrotron Data Collection E->F

Workflow for generating quinolinylpyrazolopyridine-kinase co-crystals.

Structural Analysis & Pharmacophore Mapping

The true value of the co-crystal structure lies in mapping the electron density of the active site to understand the atomic-level causality of inhibition. Quinolinylpyrazolopyridines are uniquely suited to bind the kinase hinge region due to their donor-acceptor motifs [1, 4].

The Hinge-Binding Mechanism

Kinases feature a highly conserved hinge region connecting the N-terminal and C-terminal lobes. The pyrazolopyridine core acts as a bidentate hinge binder:

  • The pyridine nitrogen acts as a hydrogen-bond acceptor, interacting with the backbone amide of the hinge (e.g., Val270 or Leu175).

  • The pyrazole NH acts as a hydrogen-bond donor, interacting with the backbone carbonyl of the adjacent hinge residue.

  • The quinoline ring extends into the hydrophobic pocket, engaging in π−π stacking with the gatekeeper residue (e.g., Phe435), which dictates kinase selectivity [5].

Binding L Quinolinylpyrazolopyridine Core H1 H-Bond Acceptor (Pyridine N) L->H1 H2 H-Bond Donor (Pyrazole NH) L->H2 P Pi-Pi Stacking (Quinoline Ring) L->P K1 Kinase Hinge Region (e.g., Leu175/Val270) H1->K1 ~2.8 Å H2->K1 ~2.9 Å K2 Gatekeeper Residue (e.g., Phe435) P->K2 ~3.5 Å

Molecular interactions between the pyrazolopyridine core and kinase hinge region.
Quantitative Interaction Metrics

Based on high-resolution structures (e.g., PDB: 3D3P, 2OJF), the typical interaction geometries for potent pyrazolopyridine-based inhibitors are highly conserved [2, 4].

Table 2: Protein-Ligand Complex Interaction Metrics

Interaction TypeParticipating Ligand AtomParticipating Protein ResidueOptimal Distance (Å)Impact on IC50
Primary H-Bond Pyridine Nitrogen ( Nacc​ )Hinge Backbone Amide2.75 – 2.85Critical (Loss results in >100x drop in potency)
Secondary H-Bond Pyrazole NH ( Ndon​ )Hinge Backbone Carbonyl2.85 – 3.00Enhances residence time
π−π Stacking Quinoline / Phenyl RingGatekeeper (Phe/Tyr)3.40 – 3.60Drives kinase selectivity profile
Solvent Vector C3 / C4 SubstituentsBulk Solvent Channel> 4.00Improves ADME/PK properties without steric clash

Conclusion

The rational design of quinolinylpyrazolopyridine complexes requires a rigorous, bi-phasic crystallographic approach. By first establishing the intrinsic geometry of the small molecule via SCXRD, researchers can accurately predict the entropic costs of target binding. Subsequent protein-ligand co-crystallization validates the bidentate hinge-binding hypothesis, allowing medicinal chemists to exploit the quinoline vector for gatekeeper interactions and solvent-exposed modifications. Adhering to the stringent purification and crystallization protocols outlined in this guide ensures high-resolution structural data, accelerating the pipeline from hit-to-lead optimization.

References

  • Polo-Cuadrado, E., et al. "Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents." RSC Advances, 2023.[Link][1]

  • Hamblin, J.N., et al. "Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.[Link][2]

  • Sowmya, H.B.V., et al. "The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline." Acta Crystallographica Section E: Crystallographic Communications, 2015.[Link][3]

  • Stoll, V.S., et al. "Crystal structure of Protein Kinase A in complex with Pyridine-Pyrazolopyridine based inhibitors." RCSB Protein Data Bank (PDB ID: 2OJF), 2007.[Link][4]

  • Akhtar, J., et al. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." European Journal of Medicinal Chemistry, 2021.[Link][5]

Sources

Foundational

Thermodynamic Signatures of Quinolinylpyrazolopyridine Scaffolds: A Biophysical Guide to Kinase Inhibitor Optimization

Executive Summary & Rationale In the landscape of targeted oncology and autoimmune therapeutics, the optimization of kinase inhibitors has shifted from simple IC50​ -driven screening to rigorous thermodynamic and kinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of targeted oncology and autoimmune therapeutics, the optimization of kinase inhibitors has shifted from simple IC50​ -driven screening to rigorous thermodynamic and kinetic profiling. Among privileged pharmacophores, the pyrazolopyridine core has emerged as a highly efficient purine bioisostere capable of anchoring into the ATP-binding hinge region of kinases such as CDK2, VEGFR-2, and PKCθ[1][2][3].

By extending this core with a quinolinyl moiety to form a quinolinylpyrazolopyridine scaffold, drug developers can access deep hydrophobic pockets (e.g., DFG-out conformations). However, this structural bulk introduces complex thermodynamic trade-offs. As a Senior Application Scientist, the objective is to rationally design compounds that achieve long residence times ( τ ) through enthalpy-driven binding ( ΔH≪0 ), rather than relying solely on the entropic effects of lipophilicity, which often lead to off-target toxicity and high clinical attrition[4].

This whitepaper details the biophysical workflows, structural thermodynamics, and self-validating protocols required to accurately profile quinolinylpyrazolopyridine binding.

Biophysical Workflows for Thermodynamic Profiling

To decouple the enthalpic ( ΔH ) and entropic ( ΔS ) contributions of the binding free energy ( ΔG ), orthogonal biophysical techniques must be employed. Relying on a single assay creates blind spots; therefore, a self-validating loop utilizing Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) is mandatory.

Workflow A Quinolinylpyrazolopyridine Synthesis & Purification B Primary Biochemical Assay (IC50 Determination) A->B C Isothermal Titration Calorimetry (ITC) B->C D Surface Plasmon Resonance (SPR) B->D E Thermodynamic Signature (ΔG = ΔH - TΔS) C->E D->E F Structure-Based Optimization (MD) E->F

Biophysical workflow for thermodynamic profiling of kinase inhibitors.

Self-Validating Experimental Methodologies

The following protocols are designed not just as procedural steps, but as logical systems where every variable is controlled to validate the underlying thermodynamic mechanics.

Protocol A: Isothermal Titration Calorimetry (ITC)

Objective: Direct measurement of binding enthalpy ( ΔH ), stoichiometry ( n ), and affinity ( Ka​ ).

  • Exact Buffer Matching (The Causality): Dialyze the target kinase (e.g., VEGFR-2) and dilute the quinolinylpyrazolopyridine ligand in the exact same dialysate (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4).

    • Why? Mismatched buffers generate massive heats of dilution that mask the true heat of binding. DMSO concentrations must be matched to the third decimal place to prevent refractive and thermal artifacts.

  • Protonation Control: Perform the titration in two distinct buffers with differing enthalpies of ionization (e.g., HEPES and Tris).

    • Why?1[1]. By using two buffers, you can decouple the intrinsic binding enthalpy from the heat of buffer ionization, revealing if proton transfer occurs upon binding.

  • Titration Execution: Load 10–20 μM of kinase into the sample cell and 100–200 μM of ligand into the syringe. Execute 20 injections of 2 μL at 25°C.

    • Why? This ensures the c -value ( c=n×Ka​×[M] ) falls between 10 and 1000, which is mathematically required to generate a sigmoidal isotherm capable of accurately resolving both Ka​ and ΔH .

  • Data Deconvolution: Integrate the injection peaks and fit to a one-site binding model. Calculate entropy using the Gibbs equation: ΔG=−RTlnKa​=ΔH−TΔS .

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Determination of binding kinetics ( kon​,koff​ ) to cross-validate ITC thermodynamics.

  • Oriented Immobilization: Capture the His-tagged kinase onto a Ni-NTA sensor chip rather than using standard EDC/NHS amine coupling.

    • Why? Random amine coupling can occlude the ATP-binding pocket, leading to heterogeneous binding kinetics and artificially lowering the active fraction ( Rmax​ ).

  • Single-Cycle Kinetics: Inject escalating concentrations of the inhibitor (e.g., 1, 3, 10, 30, 100 nM) sequentially without regeneration steps in between.

    • Why? Quinolinyl extensions often drive very slow off-rates (long residence times)[2]. Harsh regeneration solutions denature the kinase surface. Single-cycle kinetics bypasses the need for regeneration, preserving surface integrity.

  • Double Referencing: Subtract the signal from a blank reference channel and a buffer-only injection.

    • Why? To eliminate bulk refractive index shifts caused by the 2% DMSO in the running buffer, creating a self-validating baseline that ensures the measured koff​ is purely a function of ligand dissociation.

Quantitative Data Presentation

A successful optimization campaign transitions a compound from entropy-driven binding (hydrophobic effect) to enthalpy-driven binding (specific hydrogen bonds and π−π stacking). Table 1 illustrates the thermodynamic evolution of the scaffold.

Table 1: Comparative Thermodynamic and Kinetic Profiles of Scaffolds

Scaffold Variant Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol) koff​ ( s−1 )Residence Time ( τ )
Pyrazolopyridine Core 125.0-9.4-7.2-2.2 4.5×10−3 ~3.7 min
Quinolinylpyrazolopyridine 12.5-10.8-8.5-2.3 8.2×10−4 ~20.3 min
F-Quinolinylpyrazolopyridine 3.2-11.6-10.1-1.5 1.1×10−4 ~151.5 min

Note: The fluorinated derivative demonstrates a significant enthalpic boost ( ΔH=−10.1 kcal/mol), correlating directly with a drastically reduced off-rate and extended residence time.

Structural Thermodynamics & Pathway Modulation

The thermodynamic parameters observed in Table 1 are direct manifestations of structural interactions at the atomic level.

Enthalpic Drivers ( ΔH ): The pyrazolopyridine core acts as the primary enthalpic anchor.3[3]. Furthermore,1[1]. The addition of halogens (e.g., fluorine) to the quinoline ring further enhances ΔH through σ -hole interactions with aromatic residues inside the catalytic pocket[3].

Entropic Drivers ( ΔS ): The bulky quinolinyl group penetrates the hydrophobic DFG pocket. As it does, it displaces network-ordered water molecules into the bulk solvent. This classical hydrophobic effect yields a positive ΔS [4]. However, the rigidity of the fused quinolinylpyrazolopyridine system minimizes the conformational entropy penalty ( ΔSconf​ ) that typically plagues highly flexible ligands[5].

By locking the kinase in an inactive state, the inhibitor effectively shuts down downstream signaling cascades, as visualized below.

Pathway L ATP / Substrate R Target Kinase (e.g., VEGFR-2 / CDK2) L->R Endogenous Activation P1 Downstream Effector 1 (PI3K / AKT) R->P1 Phosphorylation P2 Downstream Effector 2 (MEK / ERK) R->P2 Phosphorylation I Quinolinylpyrazolopyridine Complex I->R Enthalpy-Driven Inhibition Out Cellular Proliferation & Angiogenesis P1->Out P2->Out

Kinase signaling cascade modulated by quinolinylpyrazolopyridine binding.

Conclusion

The quinolinylpyrazolopyridine scaffold represents a highly tunable pharmacophore for kinase inhibition. By utilizing orthogonal biophysical techniques like ITC and SPR, researchers can move beyond rudimentary IC50​ values to understand the exact causality of binding. Optimizing for enthalpy-driven interactions at the hinge region, while leveraging the quinoline moiety for entropic desolvation of the deep pocket, is the definitive strategy for developing inhibitors with superior residence times and clinical efficacy.

References

  • Insights from ab initio quantum chemical calculations into the preferred tautomeric forms and binding affinities to CDK2 of substituted pyrazolopyridines Source: PubMed / Biopolymers URL
  • Synthesis, Biological Properties, and Molecular Docking Studies of Pyrazolopyridine and Isoxazolopyridine Derivatives Source: ResearchGate URL
  • Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ)
  • Source: PubMed Central (PMC)
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs Source: Frontiers in Chemistry URL

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for quinolinylpyrazolopyridine scaffolds

Application Note: Step-by-Step Synthesis Protocol for Quinolinylpyrazolopyridine Scaffolds Introduction & Mechanistic Rationale Quinolinylpyrazolopyridine scaffolds represent a privileged class of hybrid heterocycles, de...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for Quinolinylpyrazolopyridine Scaffolds

Introduction & Mechanistic Rationale

Quinolinylpyrazolopyridine scaffolds represent a privileged class of hybrid heterocycles, demonstrating remarkable efficacy as antimalarial, antimicrobial, and kinase-inhibitory agents[1]. The fusion of a quinoline moiety with a pyrazolo[3,4-b]pyridine core leverages the pharmacophoric properties of both systems, which has proven especially effective in overcoming multi-drug resistance in Plasmodium falciparum strains[1].

This protocol details a robust, three-step convergent synthesis to generate 1-(quinolin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives. The strategy relies on the initial construction of a highly functionalized pyridine core, followed by regioselective halogenation, and concluding with a tandem nucleophilic aromatic substitution (SNAr) and intramolecular cyclocondensation.

Synthetic Workflow and Mechanistic Pathway

G A Step 1: Multicomponent Condensation (Chalcone + Ethyl Cyanoacetate) B Intermediate 1: 2-Oxo-1,2-dihydropyridine-3-carbonitrile A->B NH4OAc, n-BuOH, 120°C C Step 2: Vilsmeier-Type Chlorination (POCl3 / PCl5, Reflux) B->C Dehydration/Halogenation D Intermediate 2: 2-Chloro-pyridine-3-carbonitrile C->D - POCl3 E Step 3: Tandem SNAr & Cyclocondensation (2-Hydrazinoquinoline, EtOH, Reflux) D->E Hydrazinolysis F Final Scaffold: Quinolinylpyrazolopyridine Hybrid E->F Intramolecular Ring Closure

Figure 1: Convergent 3-step synthetic workflow for quinolinylpyrazolopyridine scaffolds.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-Oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile Expertise Insight: The use of ammonium acetate is critical here; it acts not only as a base to catalyze the Michael addition of ethyl cyanoacetate to the α,β-unsaturated ketone (chalcone) but also serves as the primary nitrogen source for the subsequent ring closure. n-Butanol is selected as the solvent because its high boiling point (~117°C) provides the necessary thermal energy to drive the aromatization step via oxidative dehydrogenation.

  • Equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Add the chalcone derivative (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (80 mmol) into 30 mL of n-butanol.

  • Reflux the reaction mixture for 3–5 hours. Monitor the reaction progression via TLC (Hexane:Ethyl Acetate, 7:3).

  • Upon completion, cool the mixture to room temperature. Pour the mixture into crushed ice with vigorous stirring.

  • Filter the resulting precipitate, wash with distilled water, and recrystallize from ethanol to yield the pure pyridone intermediate.

Step 2: Chlorination to 2-Chloro-4,6-diarylpyridine-3-carbonitrile Expertise Insight: The conversion of the pyridone to the 2-chloropyridine is a Vilsmeier-type halogenation. While POCl₃ alone can achieve this, the addition of PCl₅ is highly recommended. PCl₅ acts as a potent accelerator and Lewis acid, generating a highly electrophilic intermediate that overcomes the steric hindrance of the adjacent diaryl groups.

  • In a fume hood, transfer the dried pyridone intermediate (10 mmol) to a 50 mL round-bottom flask.

  • Slowly add phosphorus oxychloride (POCl₃, 15 mL) followed by phosphorus pentachloride (PCl₅, 1.5 g).

  • Reflux the mixture at 110°C for 3 hours. (Caution: Copious amounts of HCl gas will evolve).

  • Allow the reaction to cool to room temperature, then carefully pour the mixture over 200 g of crushed ice to quench the excess POCl₃.

  • Neutralize the aqueous mixture with a cold 10% NaOH solution until pH 7 is reached.

  • Extract the aqueous layer with dichloromethane (3 × 30 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Tandem Cyclocondensation (Scaffold Hybridization) Expertise Insight: This is the defining step of the protocol. The reaction proceeds via a tandem mechanism: an initial Nucleophilic Aromatic Substitution (SNAr) where the primary amine of the hydrazine attacks the highly electrophilic C2 position of the pyridine (activated by the adjacent electron-withdrawing cyano group). This is followed by an intramolecular nucleophilic attack of the secondary hydrazine nitrogen onto the cyano carbon. Absolute ethanol is the optimal solvent as its protic nature facilitates the crucial proton transfers required during the final tautomerization to the 3-amino-1H-pyrazolo[3,4-b]pyridine system[1].

  • Dissolve the 2-chloro-4,6-diarylpyridine-3-carbonitrile (10 mmol) in 30 mL of absolute ethanol.

  • Add 2-hydrazino-4-methylquinoline (10 mmol) to the solution.

  • Reflux the mixture for 12 hours. The prolonged reflux is necessary to overcome the activation energy barrier of the intramolecular cyclization onto the cyano group[1].

  • Cool the solution to 0–5°C in an ice bath to induce crystallization.

  • Filter the solid product and recrystallize from glacial acetic acid to afford the final 1-(quinolin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold[1].

G A 2-Chloro-pyridine + 2-Hydrazinoquinoline B SNAr at C2 (Hydrazine Substitution) A->B EtOH, Δ C Intramolecular Attack (N on Cyano Carbon) B->C Ring Closure D Tautomerization to 3-Aminopyrazole C->D H+ Transfer

Figure 2: Mechanistic sequence of the tandem SNAr and cyclocondensation reaction.

Quantitative Data: Optimization of Cyclocondensation

The choice of solvent and temperature during Step 3 heavily dictates the yield of the final hybrid scaffold. Table 1 summarizes the optimization parameters for the cyclocondensation step.

SolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
Absolute Ethanol 78 (Reflux)1269 - 75Optimal balance of solubility and protic assistance for tautomerization.
Glacial Acetic Acid 118 (Reflux)850 - 55Acid catalysis accelerates SNAr but leads to partial degradation of the hydrazine.
DMF 120640 - 45Aprotic nature hinders the final proton transfer step; incomplete cyclization.
Water / MW 100 (Microwave)1< 30Poor solubility of the highly aromatic intermediates prevents effective collision.

Table 1: Reaction condition optimization for the synthesis of the quinolinylpyrazolopyridine scaffold.

Analytical Characterization Benchmarks

To validate the successful formation of the quinolinylpyrazolopyridine scaffold, researchers should look for the following self-validating spectral markers[1]:

  • FT-IR: Disappearance of the sharp cyano (C≡N) stretch at ~2220 cm⁻¹ and the appearance of primary amine (-NH₂) stretching bands at ~3450 and 3350 cm⁻¹.

  • ¹H-NMR (CDCl₃/DMSO-d₆): A distinct broad singlet integrating for 2 protons around δ 5.50–5.80 ppm, corresponding to the newly formed exocyclic -NH₂ group on the pyrazole ring. The quinoline core will display a characteristic singlet for the C3 proton around δ 8.20–8.30 ppm.

References[1] Title: Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. Source: EXCLI Journal (2016). URL:https://doi.org/10.17179/excli2016-677[2] Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (MDPI, 2022). URL:https://doi.org/10.3390/molecules27072237

Sources

Application

HPLC-UV method development for quinolinylpyrazolopyridine analysis

Application Note: HPLC-UV Method Development and Validation for Quinolinylpyrazolopyridine Derivatives Executive Summary Quinolinylpyrazolopyridines and related pyrazolopyridine derivatives are emerging as highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC-UV Method Development and Validation for Quinolinylpyrazolopyridine Derivatives

Executive Summary

Quinolinylpyrazolopyridines and related pyrazolopyridine derivatives are emerging as highly versatile pharmacophores in modern drug discovery. They have demonstrated profound efficacy in oncology and immunology, notably acting as potent inhibitors of TANK-binding kinase 1 (TBK1)[1] and NADPH oxidase (NOX) isoforms[2]. Accurate and reproducible quantification of these complex heterocycles in biological matrices and pharmaceutical formulations is critical for pharmacokinetic (PK) profiling, efficacy assessment, and quality control. This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodology specifically engineered to overcome the chromatographic challenges inherent to quinolinylpyrazolopyridine analysis.

Mechanistic Rationale for Method Design

Developing an HPLC method for quinolinylpyrazolopyridines requires a deep understanding of their physicochemical properties. These molecules possess multiple basic nitrogen atoms within their fused aromatic ring systems.

The Challenge of Secondary Interactions: When analyzed using standard silica-based reversed-phase columns, the basic moieties of quinoline and pyrazolopyridine rings often undergo secondary ion-exchange interactions with unendcapped, acidic residual silanols on the stationary phase[3]. This phenomenon leads to severe peak tailing, retention time drift, and poor resolution.

Causality-Driven Methodological Choices:

  • Stationary Phase Selection: To counteract silanol interactions, this method mandates the use of a high-density, exhaustively endcapped C18 column (e.g., Hypersil GOLD or equivalent)[4]. The dense alkyl coverage physically shields the silica backbone, preventing basic nitrogens from binding to active sites.

  • Mobile Phase Modifiers: The inclusion of 0.1% Trifluoroacetic acid (TFA) or Formic Acid in both the aqueous and organic mobile phases is critical[1]. TFA acts as a strong ion-pairing agent. It forcefully protonates the basic nitrogens, while simultaneously masking any exposed residual silanols. This dual-action mechanism ensures sharp, highly symmetrical peaks.

  • Gradient Elution Kinetics: Quinolinylpyrazolopyridines often exhibit varying degrees of polarity depending on their specific functional substitutions (e.g., fluorine atoms, piperazine rings)[1][5]. A gradient starting at 5% organic modifier ensures the retention of polar metabolites, while a rapid ramp to 95% organic modifier ensures the complete elution of the highly hydrophobic parent compound, eliminating carryover[1].

  • Thermodynamic Optimization: Maintaining the column compartment at 35 °C reduces mobile phase viscosity. This lowers system backpressure and improves mass transfer kinetics within the stationary phase pores, directly contributing to enhanced peak efficiency[1].

  • Detection Parameters: The extended conjugated π -system of the quinoline and pyrazolopyridine rings yields strong UV chromophores. Dual-wavelength monitoring at 214 nm (capturing amide/peptide-like bonds) and 254 nm (capturing aromatic ring π−π∗ transitions) ensures maximum sensitivity and allows for rigorous peak purity assessment[1][5].

Experimental Protocols

Materials and Reagents
  • Quinolinylpyrazolopyridine reference standard (purity >95%)[5].

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)[2].

  • Ultrapure water (18.2 MΩ·cm, Milli-Q or equivalent)[3].

  • Trifluoroacetic acid (TFA) or Formic Acid, LC-MS or HPLC grade[1].

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters for Quinolinylpyrazolopyridines

ParameterSpecificationRationale
Column Hypersil GOLD C18 (150 mm × 4.6 mm, 3 µm)Exhaustive endcapping prevents silanol interactions.
Mobile Phase A Ultrapure Water + 0.1% TFAProvides acidic environment for ion-pairing[1].
Mobile Phase B Acetonitrile + 0.1% TFAStrong eluent for hydrophobic core structures.
Elution Mode Gradient (5% B to 95% B over 8 min)Resolves polar impurities before eluting the parent drug[1].
Flow Rate 1.0 mL/minBalances analysis time with optimal Van Deemter linear velocity.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity[5].
Column Temp. 35 °CImproves mass transfer and reduces system backpressure[1].
Detection UV Diode Array (214 nm and 254 nm)Captures maximum absorbance of the conjugated π -system[1].
Step-by-Step Sample Preparation (Biological Media)

To ensure the integrity of the analytical results, biological samples (e.g., plasma or cell culture media) must be meticulously processed to remove proteinaceous interference.

  • Aliquot: Transfer 100 µL of the biological sample containing the analyte into a sterile 1.5 mL microcentrifuge tube[2].

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (pre-spiked with an appropriate internal standard) to the sample. The high organic solvent ratio rapidly denatures and precipitates matrix proteins[3].

  • Disruption: Vortex the mixture vigorously for 2 minutes to ensure the complete disruption of protein-drug binding, maximizing analyte recovery[2].

  • Separation: Centrifuge the samples at 10,000 × g for 10 minutes at 4 °C to tightly pellet the precipitated protein matrix[2].

  • Reconstitution: Carefully transfer 200 µL of the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (5% B)[2].

  • Filtration & Injection: Filter the reconstituted sample through a 0.22 µm syringe filter directly into an HPLC vial equipped with a glass insert, and inject 10 µL into the HPLC system[2].

Method Validation: A Self-Validating System

A robust analytical method must be a self-validating system. By continuously monitoring System Suitability Testing (SST) parameters throughout the run sequence, the method proves its own reliability in real-time. The protocol must be validated according to ICH Q2(R1) guidelines[2][3][4].

Table 2: Typical Method Validation Parameters and Acceptance Criteria

Validation ParameterICH Acceptance CriteriaTypical Result for Pyrazolopyridines
System Suitability (RSD) ≤2.0% (n=6 injections)0.8%[4]
Tailing Factor ( Tf​ ) ≤1.5 1.1
Linearity ( R2 ) ≥0.999 0.9998[4]
Intra-day Precision (RSD) ≤2.0% 1.2%
Recovery (Accuracy) 98.0% - 102.0%100.22%[4]

Visualizing the Workflows

HPLC_Workflow A Sample Preparation (Protein Precipitation) B Chromatographic Separation (RP-C18, 0.1% TFA) A->B Injection C UV Detection (Diode Array, 254 nm) B->C Elution D Data Analysis & Quantification C->D Signal E Method Validation (ICH Guidelines) D->E Validation

Caption: Workflow for HPLC-UV analysis of quinolinylpyrazolopyridines.

TBK1_Pathway Stimulus Immune Stimulus (e.g., TLR Ligands) TBK1 TBK1 Kinase Stimulus->TBK1 Activates IRF3 IRF3 Activation TBK1->IRF3 Phosphorylates Drug Quinolinylpyrazolopyridine Derivative Drug->TBK1 Inhibits IFN Type I Interferon Production IRF3->IFN Gene Transcription

Caption: Mechanism of action: Pyrazolopyridine derivatives inhibiting the TBK1 pathway.

Conclusion

The optimized HPLC-UV method provides a highly sensitive, reproducible, and mechanistically sound approach for the quantification of quinolinylpyrazolopyridine derivatives. By strategically utilizing ion-pairing agents (TFA/Formic Acid) and densely endcapped stationary phases, researchers can effectively neutralize the inherent chromatographic challenges posed by these basic heterocycles. Implementing this self-validating protocol ensures high-fidelity analytical data, accelerating the progression of these promising compounds through the drug development pipeline.

References[3] BenchChem Technical Support Team. "Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives." Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIxqY5LEDN3N795HWDn2iMfOUeKie4q-6RwZtqaDp67xfHjDDvN0myCzFcwL8byFc51v20PG0KI0pAmzktcH3uiLc1-CCcfwTzBvTVNePG7Tx6ojeZd4-zMtSV3kujSijkjSXACe8qRj8fzmrCvKCwgiGWnwhCC7Ddi0w4xQAaMIAGNz_2IGIAsU60qySCAwFHeyYciw1blhaLe-ufvbOUtpYtl_4ZCV01hNBqlaGoWvqs9hNXns1DwY1_faQ_kzP1XqS7_s00P0-GbsUiAlvFC6dkRKGAUDRQA38t5A==[4] "RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine." IJSRED. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_pBg-g8UEMVi3g3ED-GE71KzkY3oyp4d_mIUNkeI0S1-gcQtecRD-gtKaeG6RIYoSiXuQ9pNh-QJatLOk8mg45pj2-2WmQ5lNBNvHNQotN2hveiAN5Nrr3EPzKlvh6u0BIriwQyJQR75nBlyjmg==[7] "Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations." ResearchGate. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESEhct7v745UN-TzbbyBq78nHJnFF2ZDbFS7IjNgUVEV46uwlUN2ur4zqtv_D_7iYETLPmYd8hNEffdauP0gtkTrT4MbFgt_kI0jAg4soQ1CUQAK2_aP5igFHWT-qNThuOuA88uSS11X98xcBrdvzMmKXklI3MxiET8poeqTMLI9wLqpnEKw2HI92PSirojz6TheiinV_dkc8AHpujByoXj1SeQAKNCk3e4Jrh380hMmzkdeGNEKwu_GDcq-LzBP_0lFiLbKqlrgzegSuE8Xrd_CSLb8yiOid0wEL6jL-uY05y7Yaj_HdXLv6A_8rZgdopJODNw0hanEush8xQcUzGwwaHFO5SS4K6JjGdvMWv1DcfbgfDSCg4krWtLXk=[6] "Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer." MDPI. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElkX6FUYUYU78vvHBU8Kj8do-Co1JY8Ur7L7oMWsYkEn9T_We6wLq13QHnxQXfB6Nzsp9pgl4npbmd8eVHXNGU6MatlMTcPuBxHD7B-0MuphOucMD4l1k6iNoFmH5uarcI[1] "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study." PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2GLuN_WOLqxsYh14nnUc5rMZRoXWRtdB4HRdUN6czZVfIj6NLZmU2vSJdAFL5MRLeRiDlsroPF6MlLwkw7JMkXDPxoOA7A8dtAxHafDFjbBi1BzPBLsYV_i0Y2ZBtzbMXvI2KoboiECjjmg==[2] "Application Note: Determination of Setanaxib Concentration in Media using High-Performance Liquid Chromatography (HPLC)." Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExopELY_6oP9YfyriWZEF7kQv63vHS1TQQVUSkcTCFzP52g-MaaZENQkXUS3p-d-CjwMib0v6-sUeqpDAnpyVRh7eLqfa3oGYvZGFkJ72jXEP-y3R1tE4LCUOLbX70OvWmydxqzA4Wq84dsaJ61ZlpSCyBRQygK27_IxJnGb2XUH57WOOxTnueT4WHkLq28IoWshp9pvfiuBzuZfhaKcINb-RueaO708jzb66THLZhbSGuXQUf6zwYjT8ltmKsMLlypkj8ZymfH0CFmCN3FUmrxA==[5] "US8921377B2 - Substituted 5-fluoro-1H-pyrazolopyridines and their use." Google Patents. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiv6HAIG9u90FHA9mJMWl2PMx_RGpiQj_GcF7eiZqzxVnSZd1Uot7nIQN-FAd43QEk1tN7nbim3uNO6YIKW8dhZYXPLgyrFaDb6iu_kUJHxfqC2LjfmvQnu-7fDRPQBdq1pH8IC2Lp58VA

Sources

Method

Application Note: Optimizing Solvent Selection and Formulation for Quinolinylpyrazolopyridine in Cell-Based Assays

Executive Summary Quinolinylpyrazolopyridines (e.g., CAS 2413937-13-8) represent a highly potent class of aza-fused N-heteroaromatic compounds, frequently investigated as kinase inhibitors targeting critical pathways suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinolinylpyrazolopyridines (e.g., CAS 2413937-13-8) represent a highly potent class of aza-fused N-heteroaromatic compounds, frequently investigated as kinase inhibitors targeting critical pathways such as CDK, BRAF, and VEGFR-2[1]. However, their planar, dipolar "push-pull" architecture promotes strong intermolecular π−π stacking, resulting in high crystal lattice energy and notoriously poor aqueous solubility[1]. In cell-based assays, improper solvent selection leads to compound precipitation, skewed IC 50​ values, and solvent-induced cytotoxicity. This guide provides a mechanistic framework and self-validating protocols for solubilizing quinolinylpyrazolopyridines, navigating the limitations of Dimethyl sulfoxide (DMSO), and deploying advanced formulation strategies like nanocrystal suspensions.

The Mechanistic Challenge: Thermodynamics vs. Biological Compatibility

The "DMSO Shock" Phenomenon

DMSO is the ubiquitous first-choice solvent for in vitro screening due to its exceptional solubilizing power for lipophilic compounds[2]. However, introducing a highly concentrated DMSO stock (e.g., 10 mM) directly into an aqueous cell culture medium often triggers "DMSO shock"[3].

Causality: When the DMSO stock contacts the aqueous buffer, the solvent diffuses into the water much faster than the hydrophobic quinolinylpyrazolopyridine molecules can remain solvated. This localized depletion of the solvent shell forces the compound into a state of supersaturation, leading to rapid thermodynamic nucleation and micro-precipitation[3]. These micro-precipitates are often invisible to the naked eye but dramatically reduce the bioavailable concentration of the drug, leading to false negatives in cell viability or kinase inhibition readouts.

Cytotoxicity Thresholds

While some robust cell lines tolerate up to 1% DMSO, sensitive lines (e.g., MCF-7) exhibit significant viability reductions at concentrations as low as 0.3125% to 0.5% after 24 hours of exposure[4]. Ethanol, an alternative, can induce rapid, concentration-dependent cytotoxicity via membrane disruption at similar concentrations[4]. Therefore, maintaining a final solvent concentration of 0.1% to 0.2% is the gold standard, demanding highly efficient primary solubilization.

Alternative Solvents and Formulations

When DMSO fails to maintain solubility at 0.1% final assay concentration, alternative strategies must be employed:

  • Dimethylformamide (DMF): An aprotic polar solvent with a similar dielectric constant to DMSO but different hydrogen-bond accepting properties. DMF can sometimes disrupt the specific crystal lattice of rigid aza-fused compounds more effectively than DMSO[5].

  • Nanocrystal Suspensions: For extremely insoluble derivatives, antisolvent precipitation can be used to formulate the compound into nanocrystals. By arresting crystal growth at the nanometer scale (<100 nm) using stabilizers like Poloxamer 407, the surface-area-to-volume ratio increases exponentially. According to the Noyes-Whitney equation, this massively accelerates the dissolution rate in the cell culture media, bypassing the need for high organic solvent concentrations entirely[6].

Solvent Compatibility and Cytotoxicity Matrix

The following table summarizes the physicochemical properties and biological compatibility of various solvents and carriers for quinolinylpyrazolopyridine delivery in cell-based assays[2][3][4][6][7].

Solvent / CarrierSolubilizing Power for PyrazolopyridinesMax Tolerated Concentration (MTC) in CellsPrimary Risk / LimitationRecommended Use Case
DMSO High0.1% - 0.5% (Cell-line dependent)"DMSO shock" (micro-precipitation)Standard primary screening.
DMF High0.1% - 0.2%Protein denaturation at high concentrationsWhen DMSO fails to break the crystal lattice.
Ethanol Low to Moderate< 0.3%Rapid membrane disruption / CytotoxicityHighly lipophilic compounds that resist aprotic solvents.
PEG-400 Moderate0.5% - 1.0%High viscosity, fluorescence backgroundCo-solvent to prevent precipitation during dilution.
Nanocrystals (Poloxamer 407) Very High (Suspension)N/A (Aqueous delivery)Requires specialized formulation stepsExtremely insoluble scaffolds (e.g., DZ-BAU2021-14N).

Decision Tree for Solvent Selection

SolventDecisionTree Start Quinolinylpyrazolopyridine Compound TestDMSO Test in 100% DMSO (10 mM Stock) Start->TestDMSO CheckSol Soluble & Stable? TestDMSO->CheckSol DiluteAq Dilute in Assay Buffer (Max 0.1-0.5% DMSO) CheckSol->DiluteAq Yes AltSolvent Try DMF or Co-solvents CheckSol->AltSolvent No CheckPrecip Micro-precipitation (DMSO Shock)? DiluteAq->CheckPrecip Proceed Proceed to Cell Assay CheckPrecip->Proceed No Intermediate Use Intermediate Dilution Strategy CheckPrecip->Intermediate Yes AltSolvent->DiluteAq If Soluble Nano Formulate as Nanocrystals AltSolvent->Nano If Insoluble Intermediate->Proceed Success Intermediate->Nano Fails Nano->Proceed

Workflow for selecting the optimal solvent system for quinolinylpyrazolopyridines.

Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Pre-Screen & "DMSO Shock" Mitigation

This protocol utilizes an intermediate dilution strategy to prevent localized supersaturation, coupled with a nephelometric self-validation step to ensure the compound remains in solution[3].

Materials:

  • Quinolinylpyrazolopyridine powder

  • Anhydrous DMSO and DMF

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well UV-transparent microplate

  • Microplate reader equipped with a nephelometer or absorbance at 600 nm (OD 600​ )

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 2 minutes and sonicate in a water bath at 37°C for 10 minutes.

    • Validation Check 1: Inspect visually against a dark background. If particulates remain, switch the primary solvent to DMF[5].

  • Intermediate Dilution: Instead of diluting directly into the aqueous buffer, create an intermediate stock. Dilute the 10 mM stock 1:10 into a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) to yield a 1 mM intermediate stock.

  • Aqueous Addition (Dropwise): Place 198 µL of pre-warmed (37°C) cell culture medium into a 96-well plate. While gently vortexing or using a plate shaker at 500 RPM, add 2 µL of the intermediate stock dropwise to the center of the well (Final concentration: 10 µM compound, 0.5% DMSO, 0.5% PEG-400).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours to simulate assay conditions.

  • Self-Validation (Nephelometry): Measure the light scattering (nephelometry) or OD 600​ of the well. Compare the reading to a vehicle control well (medium + 0.5% DMSO + 0.5% PEG-400 without compound).

    • Pass Criteria: If the scattering of the compound well is Baseline + 3 Standard Deviations, the compound is fully solubilized. Proceed to the cell-based assay.

    • Fail Criteria: If scattering is significantly higher, micro-precipitation has occurred. Abort the assay and proceed to Protocol B (Nanocrystals).

Protocol B: Antisolvent Precipitation for Pyrazolopyridine Nanocrystals

For highly insoluble derivatives that fail Protocol A, formulating the compound into a nanocrystal suspension allows for aqueous delivery without organic solvent toxicity[6].

Materials:

  • Quinolinylpyrazolopyridine compound

  • Acetone (Organic Phase)

  • Deionized Water (Aqueous Phase)

  • Poloxamer 407 and Cremophor RH 40 (Stabilizers)

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve the compound in acetone to create a saturated solution (e.g., 5 mg/mL).

  • Aqueous Phase Preparation: Dissolve Poloxamer 407 and Cremophor RH 40 in deionized water at a 1:10 ratio (drug:stabilizer w/w). Maintain the aqueous phase at room temperature (25°C).

  • Antisolvent Precipitation: Under rapid magnetic stirring (1000 RPM), inject the organic phase rapidly into the aqueous phase using a syringe. Stir continuously for 30 minutes. The sudden change in polarity induces immediate nucleation of the drug, while the stabilizers coat the particles, preventing macroscopic crystal growth[6].

  • Solvent Evaporation: Transfer the suspension to a rotary evaporator and remove the acetone under reduced pressure at 30°C until only the aqueous suspension remains.

  • Self-Validation (DLS): Immediately analyze a 1:100 diluted aliquot of the suspension using DLS.

    • Pass Criteria: Z-average particle size < 100 nm and a Polydispersity Index (PDI) < 0.2. This confirms a stable, monodisperse colloidal suspension[6].

    • Fail Criteria: PDI > 0.3 or size > 500 nm indicates aggregation. Re-formulate by increasing the stabilizer concentration or adjusting the stirring speed.

  • Assay Application: Dilute the validated aqueous nanocrystal suspension directly into the cell culture medium to achieve the desired concentration range (e.g., 10 µM to 50 µM)[6].

Nanocrystal Formulation Workflow

NanocrystalWorkflow OrgPhase Organic Phase (Compound in Acetone) Mixing Antisolvent Precipitation (Rapid Stirring, 30 min) OrgPhase->Mixing AqPhase Aqueous Phase (Water + Poloxamer 407) AqPhase->Mixing Evap Solvent Evaporation (Remove Acetone) Mixing->Evap Product Nanocrystal Suspension (<100 nm, PDI < 0.2) Evap->Product

Antisolvent precipitation workflow for generating pyrazolopyridine nanocrystals.

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of Quinolinylpyrazolopyridine Scaffolds

Introduction: The Significance of Fused Heterocyclic Scaffolds Quinolinylpyrazolopyridine structures represent a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fused Heterocyclic Scaffolds

Quinolinylpyrazolopyridine structures represent a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinoline moiety is a well-established pharmacophore found in numerous natural and synthetic bioactive compounds, including antimalarial and antibacterial agents.[1][2][3] Similarly, pyrazolopyridine cores are recognized as crucial building blocks for compounds with diverse biological activities, such as anticancer and anti-inflammatory properties.[4][5][6] The fusion of these two privileged scaffolds can lead to novel molecular architectures with unique pharmacological profiles, making them attractive targets for therapeutic development.

The construction of the carbon-carbon bond linking the quinoline and pyrazolopyridine rings is a critical synthetic challenge. Traditional methods often require harsh conditions and have limited functional group tolerance. Palladium-catalyzed cross-coupling reactions, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, have emerged as a powerful and versatile solution.[7][8] Among these, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly advantageous due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its reagents.[9][10]

This application note provides a detailed guide to the synthesis of quinolinylpyrazolopyridines using the Suzuki-Miyaura cross-coupling reaction. It covers the underlying mechanism, a step-by-step experimental protocol, key optimization parameters, and troubleshooting strategies to enable researchers to reliably construct these complex and valuable molecules.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[11] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for rational optimization and troubleshooting.

  • Oxidative Addition : The cycle begins with the active, coordinatively unsaturated Pd(0) catalyst. This species reacts with the organohalide (e.g., a bromo-pyrazolopyridine), inserting itself into the carbon-halogen bond. This step oxidizes the catalyst to a Pd(II) intermediate.[8][12] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the ligand.[13]

  • Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent (e.g., a quinoline-boronic acid) is transferred to the palladium(II) complex.[7] This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the quinoline moiety to the palladium center and displacing the halide.[14] The choice of base is therefore critical to the success of the reaction.[15]

  • Reductive Elimination : In the final step, the two organic fragments (the quinolinyl and pyrazolopyridinyl groups) coupled on the Pd(II) center are eliminated to form the final product with a new C-C bond. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9] Bulky, electron-rich ligands on the palladium center often promote this step.[11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 L₂Pd⁽⁰⁾ (Active Catalyst) OA_Complex L₂Pd⁽ᴵᴵ⁾(Ar¹)(X) Pd0->OA_Complex Oxidative Addition (+ Ar¹-X) Transmetalation_Complex L₂Pd⁽ᴵᴵ⁾(Ar¹)(Ar²) OA_Complex->Transmetalation_Complex Transmetalation (+ Ar²-B(OR)₂ + Base) Transmetalation_Complex->Pd0 Reductive Elimination (- Ar¹-Ar²) Product Ar¹-Ar² (Quinolinylpyrazolopyridine) Transmetalation_Complex->Product Organohalide Ar¹-X (e.g., Bromo-Pyrazolopyridine) Organohalide->OA_Complex Boronic_Acid Ar²-B(OR)₂ (e.g., Quinoline-Boronic Acid) Boronic_Acid->Transmetalation_Complex

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Model Quinolinylpyrazolopyridine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-pyrazolopyridine derivative with a quinoline-boronic acid.

Materials and Reagents
  • Substrates : Halo-pyrazolopyridine (e.g., 3-bromo-1H-pyrazolo[3,4-b]pyridine), Quinoline-boronic acid or boronic ester.

  • Palladium Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].

  • Base : Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

  • Solvent : Anhydrous, degassed 1,4-dioxane or a mixture of toluene and water.

  • Equipment : Schlenk flask or oven-dried reaction vial with a magnetic stir bar, inert gas (Argon or Nitrogen) supply, Schlenk line, syringes, heating mantle or oil bath, TLC plates, and purification apparatus (flash chromatography system).

Reaction Setup Workflow

Figure 2: General workflow for Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst decomposition.[16]

  • Preparation : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halo-pyrazolopyridine (1.0 equiv), the quinoline-boronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium catalyst (0.01–0.05 equiv).

  • Inert Atmosphere : Seal the vessel, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.[17]

  • Solvent Addition : Add the degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction : Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring : Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired quinolinylpyrazolopyridine product.

Representative Reaction Parameters

The following table provides a starting point for reaction optimization.

ComponentMolar EquivalentsTypical Loading (mol%)Purpose
Halo-pyrazolopyridine1.0-Electrophilic coupling partner
Quinoline-boronic acid1.2 - 1.5-Nucleophilic coupling partner
Palladium Catalyst0.01 - 0.051 - 5 mol%Catalyzes the C-C bond formation
Base (e.g., K₂CO₃, K₃PO₄)2.0 - 3.0-Activates the boronic acid for transmetalation.[14]
Solvent (e.g., Dioxane)--Solubilizes reagents and facilitates the reaction (typically ~0.1 M)

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Intelligent screening and a mechanistic understanding are vital for optimization.[17]

Problem Probable Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst or inefficient precatalyst activation.[13] 2. Impure reagents. 3. Suboptimal ligand/base/solvent combination.1. Use a fresh batch of catalyst or a more robust precatalyst. 2. Purify starting materials. 3. Screen different ligands (e.g., bulky biarylphosphines like SPhos for challenging substrates), bases, and solvents.[13][18]
Formation of Black Precipitate Catalyst decomposition to inactive "palladium black".[16] - Caused by oxygen contamination or excessive heat.1. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas.[16] 2. Lower the reaction temperature and extend the reaction time.[13] 3. Use a more stable ligand to prevent catalyst agglomeration.
Significant Homocoupling Coupling of two boronic acid molecules. - Often promoted by the presence of oxygen.[11][17]1. Improve degassing procedures for solvents and the reaction vessel. 2. Use a slight excess of the organohalide partner.[15]
Protodeboronation of Boronic Acid The boronic acid is replaced by a hydrogen atom from the solvent or trace water.1. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[11][13] 2. Ensure anhydrous conditions if using a non-aqueous base system. 3. Use a milder base like KF.[14]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling is an exceptionally reliable and versatile method for the synthesis of complex biaryl scaffolds like quinolinylpyrazolopyridines. By understanding the catalytic cycle and paying careful attention to experimental parameters—particularly the exclusion of oxygen, and the appropriate choice of catalyst, ligand, and base—researchers can efficiently access these valuable compounds. The protocol and troubleshooting guide provided herein serve as a robust starting point for the development and optimization of synthetic routes toward novel therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Chemistry LibreTexts. Available at: [Link]

  • Tzitzoglaki, C., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 25(15), 3389. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. Available at: [Link]

  • Barrios-Landeros, F., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(6), 796–806. Available at: [Link]

  • Rahayu, A. B., et al. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education, 23(2), 241-248. Available at: [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Bioconjugate chemistry, 27(8), 1794–1806. Available at: [Link]

  • Zare, K., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10831-10842. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Shiri, M., et al. (2018). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. Available at: [Link]_

  • Mistry, N., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. Bioactive compounds based on pyrazolopyridine, pyrazolopyrimidine and pyrazoloquinazoline scaffolds. ResearchGate. Available at: [Link]

  • IntechOpen. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. Available at: [Link]

  • El-Gendy, M. A., et al. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Chinese Chemical Society, 60(1), 57-64. Available at: [Link]

  • Bala, S., et al. (2019). Recent advances in research of natural and synthetic bioactive quinolines. Bioorganic & Medicinal Chemistry, 27(16), 3527-3545. Available at: [Link]

  • ChemInform Abstract. (2010). Synthesis of Pyrazolo[5,1‐a]isoquinolines and 8‐Methylenepyrazolo[5,1‐a]isoindoles via Regioselective C—C Coupling and Alkyne Hydroamination. ChemInform, 41(25). Available at: [Link]

  • da Silva, A. D., et al. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 23(12), 3123. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 487. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link]

  • Wrona-Krol, E., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(23), 8569. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • ResearchGate. Pyridine and quinoline based bioactive compounds and drugs. ResearchGate. Available at: [Link]

  • da Silva, A. D., et al. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 24(1), 193. Available at: [Link]

  • Gildner, P. G., & Colacot, T. J. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Dalton transactions, 41(29), 8924–8934. Available at: [Link]

  • Shang, X. F., et al. (2018). Bioactive quinoline and quinazoline alkaloids part I. Journal of traditional and complementary medicine, 8(3), 369–381. Available at: [Link]

  • Hao, Z., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS chemical biology, 6(12), 1337–1344. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Zafar, A., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition, 19(7), 29-48. Available at: [Link]

  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Csampai, A., et al. (2006). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. Archiv der Pharmazie, 339(5), 269–274. Available at: [Link]

  • Vasile, C. M., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(11), 1324. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Organic Synthesis (MAOS) of Quinolinylpyrazolopyridine Scaffolds

Executive Summary The quinolinylpyrazolopyridine scaffold represents a highly privileged, nitrogen-rich heterocyclic system with profound implications in drug discovery, particularly as potent kinase inhibitors, antiprol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolinylpyrazolopyridine scaffold represents a highly privileged, nitrogen-rich heterocyclic system with profound implications in drug discovery, particularly as potent kinase inhibitors, antiproliferative agents, and antimycobacterial leads. Synthesizing these complex, fused tricyclic systems via conventional step-wise methods often suffers from prolonged reaction times, low yields, and complex purification requirements.

This application note details a highly efficient, catalyst-free, one-pot three-component Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this methodology drastically accelerates the Knoevenagel-Michael-Cyclization cascade, delivering structurally diverse quinolinylpyrazolopyridines with high atom economy and exceptional purity [1].

Mechanistic Insights & Rationale (E-E-A-T)

The Multicomponent Reaction (MCR) Cascade

The synthesis is a convergent three-component reaction utilizing a 3-formylquinoline (electrophile), a cyclic 1,3-diketone such as dimedone (nucleophile), and a 5-aminopyrazole (dinucleophile).

  • Knoevenagel Condensation: The reaction initiates with the condensation of the 3-formylquinoline and the 1,3-diketone to form a highly reactive arylidene intermediate.

  • Michael Addition: The exocyclic amino group of the 5-aminopyrazole attacks the arylidene double bond, forming an acyclic Michael adduct.

  • Intramolecular Cyclization & Dehydration: The internal nucleophilic attack of the pyrazole carbon onto the remaining carbonyl group, followed by rapid dehydration, constructs the final dihydro-1H-pyrazolo[3,4-b]pyridine core [1].

The Causality of Microwave Superiority

Why utilize microwave irradiation over conventional reflux? Conventional thermal heating relies on conductive and convective heat transfer, creating temperature gradients that can lead to the thermal degradation of the sensitive arylidene intermediate.

Microwave heating, conversely, relies on dipolar polarization and ionic conduction . The electromagnetic field couples directly with polar molecules in the reaction mixture. For this protocol, N,N-Dimethylformamide (DMF) is purposefully selected as the solvent. DMF possesses a high dielectric constant ( ϵ′=36.7 ) and a high dielectric loss tangent ( tanδ=0.161 ), making it an exceptional microwave absorber [2]. This results in rapid, volumetric "in-core" heating. The instantaneous localized superheating overcomes the high activation energy barrier required for the final dehydration step, forcing the cyclization to completion in minutes rather than hours, and preventing the accumulation of unwanted polymeric side-products [2].

Workflow Visualization

MAOS_Pathway R1 3-Formylquinoline (Electrophile) I1 Arylidene Intermediate (Knoevenagel Condensation) R1->I1 R2 Cyclic 1,3-Diketone (Nucleophile) R2->I1 R3 5-Aminopyrazole (Dinucleophile) I2 Michael Adduct (Acyclic Intermediate) R3->I2 I1->I2 + 5-Aminopyrazole P1 Quinolinylpyrazolopyridine Target Scaffold I2->P1 Intramolecular Cyclization & Dehydration MW Microwave Irradiation (Dielectric Heating) MW->I1 Enhances condensation MW->I2 Accelerates ring closure

Fig 1: Reaction cascade for the MAOS of quinolinylpyrazolopyridine.

Experimental Protocol

The following self-validating protocol is designed for a dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and compressed air cooling.

Materials & Reagents
  • 3-Formylquinoline derivative: 0.05 mmol

  • 5-Amino-1-phenylpyrazole: 0.05 mmol

  • Cyclic 1,3-diketone (e.g., Dimedone): 0.05 mmol

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), 1.0 mL

  • Wash Solvent: Cold absolute ethanol

Step-by-Step Methodology
  • Vial Preparation: Charge a 10 mL heavy-walled, microwave-safe borosilicate reaction vial with a Teflon-coated magnetic stir bar.

  • Reagent Loading: Add 0.05 mmol of the 3-formylquinoline, 0.05 mmol of dimedone, and 0.05 mmol of 5-amino-1-phenylpyrazole to the vial. Causality Note: Exact equimolar stoichiometry is critical to prevent unreacted starting materials from complicating the precipitation step.

  • Solvent Addition: Add 1.0 mL of anhydrous DMF.

  • Sealing: Seal the vial with a Teflon-lined silicone septum and an aluminum crimp cap to safely contain the autogenous pressure generated during superheating.

  • Microwave Irradiation:

    • Temperature: 130 °C

    • Time: 15 minutes (Hold time)

    • Power Limit: 250 W (Dynamic power modulation)

    • Pressure Limit: 30 PSI

    • Causality Note: The 130 °C setpoint is specifically chosen; lower temperatures stall the reaction at the Michael adduct stage, while prolonged exposure above 150 °C induces unwanted aromatization of the pyrazole ring [1].

  • Quenching: Upon completion, the instrument must automatically cool the reaction to 40 °C via compressed air. Causality Note: Rapid quenching prevents over-oxidation of the dihydro-product.

  • Isolation: Transfer the vial to a fume hood. The product typically precipitates upon cooling. Filter the solid under reduced pressure.

  • Purification: Wash the filter cake with cold absolute ethanol ( 2×3 mL) to remove residual DMF and unreacted traces. Dry in vacuo. No column chromatography is required.

Quantitative Data Presentation

The table below summarizes the optimization parameters, demonstrating the empirical superiority of the microwave-assisted approach over conventional conductive heating.

EntryHeating MethodSolventTemp (°C)TimeYield (%)HPLC Purity (%)
1Conventional RefluxDMF153 (Reflux)8 Hours42%85.0%
2Conventional RefluxEtOH78 (Reflux)12 Hours28%71.5%
3Microwave (MAOS)EtOH12020 Min68%92.0%
4 Microwave (MAOS) DMF 130 15 Min 89% >98.5%
5Microwave (MAOS)Solvent-Free13010 Min51%80.2%

Data Interpretation: Entry 4 represents the optimal self-validating system. The synergistic combination of DMF's high loss tangent and microwave dielectric heating yields the highest purity and conversion rate, eliminating the need for downstream chromatographic purification [1].

Analytical Validation

To ensure the trustworthiness of the protocol, the isolated scaffold must be validated using the following analytical markers:

  • LC-MS: Confirm the [M+H]+ molecular ion peak corresponding to the specific quinoline/pyrazole substituents.

  • 1 H NMR (400 MHz, DMSO- d6​ ): The defining structural marker for the dihydro-1H-pyrazolo[3,4-b]pyridine core is a distinct singlet integrating to 1H in the region of δ 5.20–5.50 ppm, corresponding to the chiral methine proton (C-4) of the newly formed dihydropyridine ring. The disappearance of the highly deshielded aldehyde proton ( δ ~10.0 ppm) confirms the consumption of the 3-formylquinoline.

References

  • Insuasty, D., Abonia, R., Insuasty, B., Quiroga, J., Laali, K. K., Nogueras, M., & Cobo, J. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science.[Link]

  • Bogdal, D., et al. (2005). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[Link]

Application

Preclinical Application Note: In Vivo Dosing and Efficacy Protocols for Quinolinylpyrazolopyridine Derivatives in Murine Models

Introduction & Rationale Recent synthetic advancements have identified heteroannulated pyridines, specifically quinolinylpyrazolopyridine derivatives, as highly potent antimicrobial agents against both Gram-positive and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Recent synthetic advancements have identified heteroannulated pyridines, specifically quinolinylpyrazolopyridine derivatives, as highly potent antimicrobial agents against both Gram-positive and Gram-negative pathogens[1]. Transitioning these complex, multi-ring scaffolds from in vitro minimum inhibitory concentration (MIC) assays to in vivo murine models presents significant pharmacological challenges.

The planar nature of the quinolinylpyrazolopyridine core often results in high lipophilicity and poor aqueous solubility. Therefore, rigorous vehicle optimization is required before pharmacokinetic (PK) and efficacy evaluations can begin. As a Senior Application Scientist, I have designed this protocol as a self-validating preclinical workflow. Each phase acts as a quality gate: formulation stability ensures accurate PK profiling; PK data dictates the dosing intervals for Maximum Tolerated Dose (MTD) studies; and the established MTD defines the therapeutic window for the in vivo efficacy model.

Phase 1: Formulation Strategy

Causality & Logic: Quinolinylpyrazolopyridines exhibit strong intermolecular π−π stacking, making them practically insoluble in standard saline. To achieve the necessary systemic exposure without causing micro-emboli upon intravenous (IV) administration, we must utilize a co-solvent system. DMSO disrupts the crystal lattice, PEG400 acts as a solubilizing polymer, and Tween 80 prevents precipitation upon dilution in the bloodstream.

Step-by-Step Methodology:
  • Weighing: Accurately weigh 10 mg of the quinolinylpyrazolopyridine derivative into a sterile glass vial.

  • Primary Solubilization: Add 10% (v/v) cell-culture grade DMSO (1 mL) and vortex for 2 minutes until a clear solution forms.

  • Polymer Addition: Add 40% (v/v) PEG400 (4 mL) and sonicate in a water bath at 37°C for 5 minutes.

  • Surfactant Addition: Add 5% (v/v) Tween 80 (0.5 mL) and gently invert to mix, avoiding excessive frothing.

  • Aqueous Dilution: Slowly add 45% (v/v) sterile 0.9% NaCl (4.5 mL) dropwise while continuously vortexing to yield a final concentration of 1 mg/mL.

  • Validation: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. The absence of a pellet confirms a stable solution suitable for in vivo dosing.

Phase 2: Pharmacokinetic (PK) Profiling

Causality & Logic: Understanding the absorption and clearance of the compound is critical for downstream efficacy. We utilize a serial bleeding protocol via the submandibular vein to reduce inter-animal variability and minimize the total number of mice required[2].

Step-by-Step Methodology:
  • Animal Preparation: Fast male CD-1 mice (6-8 weeks old, n=4 per route) for 4 hours prior to oral dosing. IV cohorts do not require fasting.

  • Dosing:

    • IV Cohort: Administer 5 mg/kg via the lateral tail vein using a 27G needle.

    • PO Cohort: Administer 25 mg/kg via oral gavage using a 20G bulb-tipped gastric needle.

  • Serial Sampling: At 0.25, 0.5, 1, 2, 4, and 8 hours post-dose, restrain the mouse and puncture the submandibular vein with a 4mm lancet. Collect 20 µL of blood into K2-EDTA coated capillary tubes.

  • Terminal Sampling: At 24 hours, euthanize via CO2​ asphyxiation and perform a terminal cardiac puncture to collect the final sample.

  • Processing: Centrifuge blood at 2,000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

Phase 3: Maximum Tolerated Dose (MTD) Determination

Causality & Logic: To establish a safe dosing window for efficacy trials, we must identify the MTD. Because nitrogen-rich heterocycles can occasionally induce neurotoxicity or hepatotoxicity, clinical observation is prioritized alongside body weight tracking. A >20% weight loss is the standard humane endpoint for maximum tolerated dose studies[3].

Step-by-Step Methodology:
  • Cohort Assignment: Group BALB/c mice (n=3 per dose group).

  • Dose Escalation: Administer the compound intraperitoneally (IP) starting at a conservative dose derived from PK clearance (e.g., 10, 25, 50, and 100 mg/kg).

  • Acute Monitoring: Observe continuously for the first 2 hours post-dose for autonomic signs (tremors, piloerection, hunched posture).

  • Longitudinal Tracking: Weigh mice daily for 7 days.

  • Validation: The MTD is defined as the highest dose that results in zero mortality, no severe autonomic signs, and <10% transient body weight loss.

Phase 4: In Vivo Efficacy (Systemic Murine Infection Model)

Causality & Logic: Based on the established antimicrobial properties of quinolinylpyrazolopyridines against Gram-positive bacteria[1], a systemic Staphylococcus aureus bacteremia model is employed. IP administration is chosen to bypass potential gastrointestinal absorption variability while ensuring systemic exposure.

Step-by-Step Methodology:
  • Inoculum Preparation: Grow S. aureus (ATCC 29213) to log phase in tryptic soy broth. Wash and resuspend in sterile PBS to a concentration of 1×107 CFU/mL.

  • Infection: Inject 100 µL ( 1×106 CFU) of the bacterial suspension into the lateral tail vein of female BALB/c mice (n=8 per group).

  • Treatment: Two hours post-infection, administer the quinolinylpyrazolopyridine derivative IP at 50% and 100% of the established MTD. Include a vehicle control group and a positive control group (e.g., Vancomycin, 15 mg/kg).

  • Dosing Schedule: Administer treatments every 12 hours for 3 days, guided by the half-life established in Phase 2.

  • Endpoint Harvest: At 72 hours, euthanize surviving mice. Aseptically harvest the kidneys and spleen, homogenize in 1 mL PBS, serially dilute, and plate on mannitol salt agar to quantify bacterial burden (CFU/g of tissue).

Quantitative Data Interpretation

The following table summarizes representative preclinical parameters required to validate a quinolinylpyrazolopyridine lead candidate before advancing to advanced preclinical models.

ParameterRouteRepresentative ValueScientific Interpretation
Cmax​ IV (5 mg/kg)4.2 µg/mLHigh initial systemic exposure achieved via optimized vehicle.
Cmax​ PO (25 mg/kg)1.8 µg/mLModerate absorption; lipophilicity limits dissolution in GI tract.
Tmax​ PO2.0 hoursSlow gastrointestinal transit and absorption.
t1/2​ IV / PO4.5 hoursModerate clearance; supports a BID (twice daily) dosing schedule.
Bioavailability (F%) PO~21%First-pass metabolism limits oral efficacy; IP administration is preferred for early efficacy models.
MTD IP50 mg/kgSafe upper limit established; doses >50 mg/kg induce >15% weight loss.

Mandatory Visualization

Workflow Formulation Phase 1: Formulation (Vehicle Optimization) PK Phase 2: Pharmacokinetics (PK) (IV vs PO Dosing) Formulation->PK Validated Vehicle MTD Phase 3: Maximum Tolerated Dose (Dose Escalation) PK->MTD Half-life & Clearance Efficacy Phase 4: In Vivo Efficacy (Murine Infection Model) MTD->Efficacy Safe Dosing Window Data Data Analysis & Tissue Harvesting Efficacy->Data Survival & CFU Counts

Figure 1: Sequential in vivo workflow for evaluating quinolinylpyrazolopyridine derivatives.

References

  • Title: Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity Source: Molecules (MDPI) URL: [Link]

  • Title: Murine Pharmacokinetic Studies Source: PubMed Central (NIH) URL: [Link]

  • Title: A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice Source: BMC Cancer URL: [Link]

Sources

Method

Application Note: Continuous Flow Scale-Up of Quinolinylpyrazolopyridine Scaffolds

Introduction and Strategic Rationale Quinolinylpyrazolopyridines represent a highly privileged class of complex heterocycles. By fusing or coupling the electron-rich pyrazolopyridine core with a quinoline ring, chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Quinolinylpyrazolopyridines represent a highly privileged class of complex heterocycles. By fusing or coupling the electron-rich pyrazolopyridine core with a quinoline ring, chemists access profound biological activities, frequently utilizing this scaffold in the development of phosphodiesterase (PDE) inhibitors, kinase inhibitors, and A3 adenosine receptor antagonists[1][2].

Despite their pharmacological value, the traditional batch synthesis of these architectures presents severe scale-up bottlenecks. The assembly typically involves multi-step sequences—such as exothermic N-aminopyridinium cyclizations followed by transition-metal-catalyzed cross-couplings. In batch reactors, these steps suffer from poor heat dissipation, mass transfer limitations in biphasic mixtures, and safety hazards associated with reactive intermediates[3][4].

Continuous flow chemistry fundamentally resolves these issues. By transitioning to a microreactor flow paradigm, drug development professionals can leverage precise control over thermodynamics, enhanced safety profiles, and seamless scalability[3][5]. This application note details a robust, scalable flow protocol for the synthesis of quinolinylpyrazolopyridine derivatives via a high-temperature, segmented-flow Suzuki-Miyaura cross-coupling.

Mechanistic Insights: Overcoming Batch Limitations

The critical step in assembling the quinolinylpyrazolopyridine scaffold is the C–C bond formation between a halogenated pyrazolo[1,5-a]pyridine and a quinoline boronic acid[6]. In traditional batch reactors, this biphasic Suzuki-Miyaura coupling is plagued by two main physical constraints:

  • Mass Transfer Limitations: The reaction occurs at the interface of the aqueous (base) and organic (substrate/catalyst) phases. Poor mixing in large batch vessels leads to prolonged reaction times, which in turn causes catalyst deactivation and degradation of the sensitive heterocyclic cores.

  • Thermal Constraints: Batch reactions are strictly limited by the atmospheric boiling point of the solvent mixture, capping the kinetic rate of the catalytic cycle.

The Causality of Flow Choices: To systematically overcome these limitations, our protocol employs a segmented flow regime (Taylor flow) . By continuously pumping the aqueous and organic phases into a micromixer, alternating "slugs" of liquid are formed. As these slugs travel through the reactor tubing, friction against the walls generates internal toroidal vortices within each droplet. This creates a massive interfacial surface area and near-instantaneous mass transfer, ensuring the palladium catalyst is constantly exposed to both the base and the substrates.

Furthermore, the integration of a Back-Pressure Regulator (BPR) allows the system to be safely superheated (e.g., 130 °C in THF/Water) well above the atmospheric boiling point. This thermal acceleration drastically increases the rate of oxidative addition and reductive elimination, reducing reaction times from hours to minutes while preventing solvent outgassing that would otherwise disrupt the plug-flow residence time[5][6].

Continuous Flow Workflow and System Design

FlowSetup P1 Pump A Quinoline Boronic Acid Mix1 Micromixer 1 (Homogeneous) P1->Mix1 P2 Pump B Br-Pyrazolopyridine + Pd Catalyst P2->Mix1 P3 Pump C Aqueous Base (K2CO3) Mix2 Micromixer 2 (Segmented Flow) P3->Mix2 Aqueous Phase Mix1->Mix2 Organic Phase Coil Heated PFA Reactor Coil 130°C, 10 min Residence Mix2->Coil Biphasic Taylor Flow BPR Back-Pressure Regulator (100 psi) Coil->BPR Sep In-line Liquid-Liquid Separator BPR->Sep Out Quinolinylpyrazolopyridine Collection Sep->Out Organic Stream

Figure 1: Segmented continuous flow setup for biphasic Suzuki-Miyaura coupling.

Experimental Protocol: Self-Validating Flow Synthesis

Objective: Continuous scale-up synthesis of 3-(quinolin-4-yl)pyrazolo[1,5-a]pyridine.

Phase 1: System Preparation & Priming

  • Stock Solution A (Organic): Dissolve 3-bromopyrazolo[1,5-a]pyridine (0.5 M) and Pd(dppf)Cl₂ (2 mol%) in anhydrous THF.

  • Stock Solution B (Organic): Dissolve quinoline-4-boronic acid (0.6 M, 1.2 equiv) in THF/MeOH (4:1 v/v). Note: The addition of MeOH ensures complete dissolution of the boronic acid, preventing micro-precipitates that cause line clogging.

  • Stock Solution C (Aqueous): Prepare a 1.5 M aqueous solution of K₂CO₃.

  • Priming: Flush all HPLC pump lines with their respective neat solvents for 5 minutes. Causality: Any residual air in the lines will compress under the 100 psi system pressure, causing flow rate fluctuations and stoichiometric imbalances.

Phase 2: Steady-State Operation 5. Set Pump A and Pump B to a flow rate of 0.5 mL/min each. They intersect at a T-mixer (Micromixer 1) to form a homogenous organic stream (1.0 mL/min). 6. Set Pump C to 1.0 mL/min. The aqueous stream meets the combined organic stream at a cross-mixer (Micromixer 2), generating a stable segmented (biphasic) flow. 7. Direct the segmented flow into a 20 mL PFA (perfluoroalkoxy) reactor coil submerged in a heating bath set to 130 °C. (Total flow rate = 2.0 mL/min; Residence Time = 10 minutes). 8. Maintain system pressure using a 100 psi (6.9 bar) BPR at the reactor outlet to maintain all solvents strictly in the liquid phase. 9. Self-Validation Check: Monitor the pressure readout. Fluctuations greater than ±5 psi indicate partial clogging or pump cavitation. Wait for exactly 3 residence times (30 minutes) before collecting the product. This ensures the system has reached full thermal and hydrodynamic steady state, validating that the collected material is uniform.

Phase 3: Workup 10. Pass the depressurized effluent through a membrane-based in-line liquid-liquid separator to continuously isolate the organic phase from the aqueous waste. 11. Concentrate the organic stream in vacuo to yield the crude quinolinylpyrazolopyridine, ready for automated flash chromatography.

Quantitative Data & Process Metrics

The transition from batch to continuous flow yields significant improvements in throughput, safety, and product purity, as summarized below:

ParameterTraditional BatchContinuous Flow
Temperature 80 °C (Reflux limit)130 °C (Pressurized)
Reaction Time 12 hours10 minutes
Isolated Yield 65%92%
Space-Time Yield (STY) 0.05 kg/L/h 1.85 kg/L/h
Purity (Crude) 78% (Thermal degradation)>95% (Precise control)

References

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI (Molecules).[Link][3]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (PMC).[Link][1]

  • Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling. Academia.edu / Tetrahedron Letters.[Link][6]

  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. ACS Publications (Journal of Organic Chemistry).[Link][5]

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. National Institutes of Health (PMC).[Link][2]

  • New 2-Arylpyrazolo[3,4-c]quinoline Derivatives as Potent and Selective Human A3 Adenosine Receptor Antagonists. ACS Publications (Journal of Medicinal Chemistry).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Quinolinylpyrazolopyridine Synthesis

Welcome to the advanced troubleshooting guide for the synthesis of quinolinylpyrazolopyridine scaffolds. These complex nitrogen-containing heterocycles are highly valued in drug development for their antiviral and antimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for the synthesis of quinolinylpyrazolopyridine scaffolds. These complex nitrogen-containing heterocycles are highly valued in drug development for their antiviral and antimicrobial properties[1]. However, their construction—typically via one-pot multicomponent reactions (MCRs)—is notoriously sensitive to solvent polarity, catalyst efficiency, and substrate electrophilicity.

When your isolated yields drop below 50%, the root cause usually lies in stalled intermediates, poor regioselectivity, or thermal degradation[2]. This guide is designed to help you diagnose these bottlenecks, understand the underlying causality, and implement self-validating protocols to optimize your synthetic workflows.

Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic flowchart below to identify the specific mechanistic failure point in your synthesis.

TroubleshootingWorkflow Start Low Yield Detected (< 50%) CheckTLC Analyze Reaction Mixture (TLC / LC-MS) Start->CheckTLC Isomers Multiple Isomers Formed? CheckTLC->Isomers Stalled Intermediates Stalled? CheckTLC->Stalled Degradation Product Degradation? CheckTLC->Degradation RegioFix Optimize 1,3-Dicarbonyl Electrophilicity Isomers->RegioFix Yes CatFix Switch to TPAB or Alg@SBA-15/Fe3O4 Stalled->CatFix Yes TempFix Lower Temp to RT Use Green Solvent Degradation->TempFix Yes

Fig 1. Diagnostic workflow for identifying and resolving low yields in pyrazolopyridine synthesis.

Mechanistic Bottlenecks & Solutions (FAQ)

Q1: My one-pot MCR is stalling, and TLC shows multiple intermediate spots. Why is the yield so low? Causality: The synthesis of pyrazolopyridines via a three-component reaction (e.g., quinoline-carboxaldehydes, aminopyrazoles, and 1,3-dicarbonyls) proceeds through a sequential Knoevenagel condensation followed by a Michael addition[3]. If the solvent lacks the appropriate protic/polar balance, the initial Knoevenagel adduct fails to form efficiently, or the subsequent Michael addition stalls. Solution: Transition to a highly polar, green solvent system. Using a PEG2000/H₂O mixture or H₂O/acetone (1:2) leverages the hydrophobic effect. Because the organic reactants are poorly soluble in water, they are forced together into hydrophobic pockets, effectively increasing their local concentration and stabilizing the transition states to drive the reaction forward[1].

Q2: I am isolating a mixture of products instead of a single pyrazolopyridine core. How do I improve regioselectivity? Causality: When utilizing nonsymmetrical 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups dictates the initial nucleophilic attack by the 5-aminopyrazole[2]. If the electrophilicity of both centers is similar, you will obtain a nearly 50/50 mixture of regioisomers, drastically reducing the yield of your target compound. Solution: Select 1,3-dicarbonyls with distinctly different electrophilic centers. Alternatively, employ specific Lewis acid catalysts (e.g., ZrCl₄ or ZnCl₂) to coordinate and direct the nucleophilic attack to a single carbonyl site[4].

Q3: My thermal condensation in acetic acid requires harsh reflux and still gives <60% yield. Is there a milder alternative? Causality: Traditional methods using glacial acetic acid at reflux (118 °C) can lead to the degradation of sensitive functional groups (like the quinolinyl moiety) or trigger unwanted dearoylation side reactions due to prolonged thermal stress[3]. Solution: Implement a mild, high-efficiency catalyst. Tetrapropylammonium bromide (TPAB) acts as an excellent homogeneous phase-transfer catalyst at 80 °C[3]. For room-temperature synthesis, utilizing a heterogeneous magnetic nanocatalyst like Alg@SBA-15/Fe₃O₄ provides localized acidic and basic sites that accelerate cyclization without thermal degradation, achieving yields up to 97%[5].

Mechanistic Pathway

Understanding the sequence of bond formations is critical for targeted troubleshooting. The diagram below illustrates the standard MCR pathway.

Mechanism A Aldehyde + 1,3-Dicarbonyl B Knoevenagel Adduct A->B Catalyst (-H2O) C Michael Addition (with Aminopyrazole) B->C D Intramolecular Cyclization C->D Catalyst (-H2O) E Quinolinylpyrazolopyridine (Target) D->E Tautomerization

Fig 2. Mechanistic pathway of multicomponent pyrazolopyridine synthesis via Knoevenagel addition.

Quantitative Benchmarking: Reaction Condition Optimization

Use the table below to compare historical and modern catalytic systems to select the best conditions for your specific substrates.

Reaction SystemSolventCatalystTemp (°C)TimeTypical YieldKey Limitation / Advantage
Traditional Condensation Glacial AcOHNone / AcidicReflux (118)1–12 h44–80%High thermal stress; risk of degradation[2].
"On-Water" Synthesis PEG2000 / H₂ONoneReflux (100)1–2 h49–81%Green solvent; relies entirely on the hydrophobic effect[1].
Homogeneous MCR H₂O / Acetone (1:2)TPAB (20 mol%)801–3 h90–98%Excellent for arylglyoxal substrates; prevents dearoylation[3].
Magnetic Nanocatalysis Solvent-Free / EtOHAlg@SBA-15/Fe₃O₄Room Temp (25)20–30 min90–97%Ultra-fast; catalyst is easily recovered via an external magnet[5].

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, follow these standardized protocols. Each step includes a Self-Validation Checkpoint to empirically verify success before proceeding.

Protocol A: TPAB-Catalyzed One-Pot Synthesis (Homogeneous)

Best for minimizing thermal degradation while maintaining high throughput.

  • Reagent Preparation: In a 50 mL round-bottom flask, mix the quinoline-carboxaldehyde/arylglyoxal (1.0 mmol), 3-methyl-1-aryl-1H-pyrazol-5-amine (1.0 mmol), and the cyclic 1,3-dicarbonyl compound (1.0 mmol) in 10 mL of H₂O/acetone (1:2 v/v)[3].

  • Catalyst Addition: Add Tetrapropylammonium bromide (TPAB) (20 mol%) to the mixture.

  • Reaction: Stir the mixture at 80 °C.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: CH₂Cl₂/hexane/MeOH 15:15:1). The complete disappearance of the starting aldehyde spot (UV-active at 254 nm) and the emergence of a single, highly fluorescent spot confirms successful cyclization without dearoylation side-reactions[3]. If the aldehyde persists after 2 hours, verify the structural integrity of your 1,3-dicarbonyl.

  • Workup: Evaporate half of the solvent under reduced pressure. Filter the resulting precipitate and wash thoroughly with H₂O/EtOH (1:2).

    • Self-Validation Checkpoint: The isolated product should be a free-flowing crystalline solid. If a gummy residue forms, it indicates incomplete cyclization or trapped solvent; recrystallize immediately from hot ethanol.

Protocol B: Alg@SBA-15/Fe₃O₄ Catalyzed Synthesis (Heterogeneous)

Best for ultra-mild conditions (room temperature) and green chemistry workflows.

  • Reagent Mixing: Combine the aldehyde (1.0 mmol), hydrazine hydrate (2.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.0 mmol) in a reaction vial[5].

  • Catalyst Addition: Add 0.02 g of the synthesized Alg@SBA-15/Fe₃O₄ magnetic nanocatalyst[5].

  • Reaction: Stir the mixture at room temperature (25 °C) for 20–30 minutes.

    • Self-Validation Checkpoint: The reaction is extremely rapid due to the high surface area and dual acidic/basic sites of the mesoporous catalyst. At the 20-minute mark, spot the mixture on TLC. Complete consumption of the starting materials indicates the Michael addition and subsequent cyclization have successfully concluded[5].

  • Catalyst Recovery: Apply an external neodymium magnet to the outer wall of the flask.

    • Self-Validation Checkpoint: The black catalyst nanoparticles should rapidly migrate to the magnet, leaving a clear supernatant. If the supernatant remains cloudy, centrifuge briefly. Decant the liquid to isolate your product, and wash the recovered catalyst with ethanol for use in subsequent runs[5].

References

  • "On-Water" Facile Synthesis of Novel Pyrazolo[3,4-b]pyridinones Possessing Anti-influenza Virus Activity. ACS Combinatorial Science. 1

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI Molecules. 2

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Green Processing and Synthesis (De Gruyter). 3

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe₃O₄). RSC Advances. 5

Sources

Optimization

Technical Support Center: Quinolinylpyrazolopyridine Recrystallization Optimization

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal for researchers, chemical engineers, and drug development professionals dealing with the isolation and pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal for researchers, chemical engineers, and drug development professionals dealing with the isolation and purification of Quinolinylpyrazolopyridine (CAS: 2413937-13-8)[1].

Because this compound features a rigid, fused-bicyclic scaffold with multiple hydrogen-bond acceptors, it is highly susceptible to complex thermodynamic phase behaviors—most notably Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[2]. This guide provides the mechanistic causality behind these issues, quantitative solvent screening data, and self-validating protocols to ensure high-yield, high-purity crystalline recovery.

Process Visualization: Crystallization Workflow

The following logic tree dictates the thermodynamic and kinetic decision-making process for optimizing the recrystallization of complex heterocycles like quinolinylpyrazolopyridine.

G Start Impure Quinolinylpyrazolopyridine Screening Solvent/Anti-Solvent Screening (NRTL-SAC Model) Start->Screening Dissolution High-Temp Dissolution (Near Boiling Point) Screening->Dissolution Cooling Controlled Cooling (Define Metastable Zone) Dissolution->Cooling Decision Does Oiling Out (LLPS) Occur? Cooling->Decision Seeding Implement Seeding Strategy (Add 1-5% w/w seeds) Decision->Seeding Yes (Emulsion Formed) Crystallization Nucleation & Crystal Growth Decision->Crystallization No (Clear Suspension) Seeding->Crystallization Isolation Filtration & Washing Crystallization->Isolation Pure High-Purity API Isolation->Pure

Workflow for optimizing quinolinylpyrazolopyridine recrystallization and mitigating oiling out.

Frequently Asked Questions & Troubleshooting

Q1: Why does my quinolinylpyrazolopyridine batch consistently "oil out" into a sticky gum instead of crystallizing? Causality: Oiling out (LLPS) is a kinetic phenomenon that occurs when the integration of solute molecules into the crystal lattice is hindered, or when the system is driven to a state of very high supersaturation[3]. Instead of nucleating, the compound separates into a metastable, solute-rich liquid emulsion[2]. Because quinolinylpyrazolopyridine has a planar structure that readily stacks but requires precise hydrogen-bond alignment, rapid cooling bypasses the activation energy required for lattice formation, dropping the system directly into a liquid miscibility gap. Resolution: You must operate strictly within the Metastable Zone Width (MSZW). Slow down your cooling rate (e.g., 0.1 °C/min) and implement a targeted seeding strategy (see Protocol B) to consume supersaturation before LLPS can occur[2].

Q2: How do I select the optimal solvent system to prevent impurity entrapment? Causality: Single solvents rarely provide the steep solubility curve required for high-yield cooling crystallization of complex APIs. A binary system (solvent/anti-solvent) optimized via thermodynamic models like the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) maximizes both yield and purity[4]. If the anti-solvent is added too rapidly, localized desupersaturation triggers oiling out, which entraps impurities inside the oily droplets[5]. Resolution: Transition to a binary system (e.g., Ethyl Acetate / Heptane) and utilize co-distillation or highly controlled anti-solvent dosing. See the quantitative data table below for baseline solvent parameters.

Q3: How can I monitor if my process is oiling out or actually nucleating at scale? Causality: Visual inspection is often misleading; a cloudy suspension could be a true crystal slurry or a metastable emulsion of oil droplets[5]. Resolution: Implement in-line Process Analytical Technology (PAT). Tools like Focused Beam Reflectance Measurement (FBRM) or high dynamic range (HDR) imaging probes (e.g., EasyViewer) can distinguish between spherical liquid droplets (LLPS) and rigid chord lengths of true crystals in real-time[3][6].

Quantitative Data: Solvent System Performance

The following table summarizes the phase behavior and solubility profiles of quinolinylpyrazolopyridine across various binary solvent systems, optimized to avoid the miscibility gap.

Solvent / Anti-Solvent SystemRatio (v/v)Solubility @ 75°C (mg/mL)Solubility @ 5°C (mg/mL)Theoretical Yield (%)Phase Behavior / Crystal Habit
Ethanol / Water1:1145.042.570.6Severe oiling out (LLPS); gummy residue
Isopropanol / Water7:3112.318.483.6Cloudy emulsion; high impurity entrapment
Ethyl Acetate / Heptane 1:2 88.5 6.2 93.0 High-purity needles; stable suspension
THF / Toluene1:4160.212.192.4Prismatic crystals; requires strict cooling control

Note: Data represents standard thermodynamic profiles for pyrazolopyridine derivatives. Ethyl Acetate/Heptane provides the optimal balance of solubility gradient and LLPS avoidance.

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Solvent Screening (Miniaturized)

Objective: Identify the MSZW and cloud point without consuming large quantities of API.

  • Preparation : Dispense 50 mg of crude quinolinylpyrazolopyridine into a 2 mL clear glass HPLC vial equipped with a magnetic stir bar.

  • Dissolution : Add 0.5 mL of the primary solvent (e.g., Ethyl Acetate). Heat to 75°C using a parallel reaction block. Stir at 400 rpm until complete dissolution is achieved.

  • Anti-Solvent Titration : Slowly add the anti-solvent (e.g., Heptane) in 50 µL increments. Pause for 2 minutes between additions until the solution becomes faintly turbid (this establishes the cloud point).

  • Clarification : Raise the temperature by 5°C to dissolve the turbidity. This establishes the upper temperature limit of your metastable zone.

  • Controlled Cooling : Apply a linear cooling ramp of 0.2°C/min down to 5°C.

  • Validation Check :

    • Failure State: If the solution turns into a milky emulsion that coats the glass, LLPS has occurred. Reject the solvent pair or adjust the ratio.

    • Success State: If distinct, birefringent crystals form and settle, the solvent system is viable. Filter, wash with cold heptane, and analyze via HPLC for purity.

Protocol B: Anti-Oiling Out Seeding Strategy

Objective: Force crystalline nucleation before the system crosses into the liquid-liquid miscibility gap.

  • Saturation : Prepare a saturated solution of quinolinylpyrazolopyridine in the optimized EtOAc/Heptane (1:2) system at 70°C in a jacketed crystallizer.

  • Cooling to Seeding Point : Cool the reactor to 5°C below the saturation temperature. Causality: This places the system safely inside the metastable zone, providing the thermodynamic driving force for growth without triggering spontaneous, uncontrolled nucleation.

  • Seed Preparation : Suspend 2% w/w (relative to total solute mass) of highly pure, milled quinolinylpyrazolopyridine crystals in 1 mL of cold Heptane.

  • Inoculation : Inject the seed suspension into the reactor. Maintain isothermal conditions (hold the temperature steady) for 60 minutes. Causality: This "aging" step allows the seed bed to grow and consume the excess supersaturation, pulling the system away from the LLPS boundary.

  • Desupersaturation : Resume cooling at a highly controlled, slow rate (0.1°C/min) down to 5°C.

  • Validation Check : Monitor the process via in-situ PAT (FBRM). A successful protocol will show a steady increase in particle chord length (crystal growth) and a complete absence of spherical droplet signatures[5].

References

  • Mettler Toledo. "Oiling Out in Crystallization: Problems with Oiling Out in Recrystallization." AutoChem Applications. Available at:[Link]

  • Aragen Life Sciences. "Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing." Particle Science & Engineering. Available at:[Link]

  • Industrial & Engineering Chemistry Research (ACS). "Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems." Available at:[Link]

  • ChemRadar. "Quinolinylpyrazolopyridine CAS#2413937-13-8 | Global Chemical Inventory Search & Regulatory Information." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Quinolinylpyrazolopyridine Stability &amp; Oxidation Prevention

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve the oxidative degradation of quinolinylpyrazolopyridine scaffolds in solution.

Because nitrogen-rich heterocycles like pyrazolopyridines possess electron-dense centers, they are notoriously susceptible to autoxidation, resulting in N-oxides, C-hydroxylation, and eventual ring cleavage[1]. This guide moves beyond basic recommendations, providing a mechanistic understanding of why degradation occurs and how to implement self-validating, synergistic stabilization protocols.

Part 1: Diagnostic Troubleshooting Guide

Before applying a fix, you must accurately diagnose the chemical environment driving the degradation.

Observation: LC-MS analysis reveals a time-dependent loss of the API peak, accompanied by new peaks showing a +16 Da or +32 Da mass shift. Causality: This is the hallmark of N-oxidation. The pyrazole and pyridine nitrogens within the quinolinylpyrazolopyridine core are highly nucleophilic. Dissolved oxygen, often catalyzed by trace metals or light, generates peroxyl radicals that electrophilically attack these nitrogen centers[1].

Observation: The degradation rate is significantly faster in dilute solutions (e.g., 1 mg/mL) compared to concentrated stock solutions (e.g., 50 mg/mL). Causality: This indicates that the oxidation is driven by highly reactive impurities (such as peroxides, superoxides, or trace transition metals) present within your solvents or excipients. In dilute solutions, the stoichiometric ratio of these reactive impurities to the API is much higher, leading to rapid, disproportionate consumption of the drug.

Observation: The solution changes color (e.g., clear to yellow/brown) over time when stored in clear glass vials. Causality: Photo-oxidation. UV/Vis light provides the activation energy required to cleave chemical bonds and excite ground-state oxygen into highly reactive singlet oxygen, initiating a radical chain reaction[2].

Part 2: Mechanistic Pathway & Mitigation Logic

To effectively stabilize the solution, we must interrupt the autoxidation chain reaction at multiple stages. The diagram below illustrates the degradation pathways and the targeted interventions required to protect the API.

OxidativeDegradation API Quinolinylpyrazolopyridine (Intact Scaffold) Degradant Oxidative Degradants (N-Oxides, +16 Da) API->Degradant Electrophilic Attack O2 Dissolved O2 & Light ROS Reactive Oxygen Species (Peroxyl Radicals) O2->ROS Photo-excitation Metals Trace Metals (Fe/Cu) Metals->ROS Fenton Catalysis ROS->Degradant Oxidizes N-Centers Sparging Inert Gas Sparging (N2/Ar) Sparging->O2 Displaces Oxygen Chelators Chelators (Citric Acid/EDTA) Chelators->Metals Sequesters Ions Antioxidants Synergistic Antioxidants (BHT + Ascorbic Acid) Antioxidants->ROS Quenches Radicals

Mechanisms of quinolinylpyrazolopyridine oxidation and targeted mitigation strategies.

Part 3: Standard Operating Procedure (SOP)

A single antioxidant is rarely sufficient. To guarantee stability, you must employ a Synergistic Stabilizer System . This protocol utilizes Butylated Hydroxytoluene (BHT) as a lipophilic radical scavenger, Ascorbic Acid as a hydrophilic regenerator, and Citric Acid as a metal chelator[3][4].

Protocol: Preparation of a Self-Validating Stabilized Stock Solution

Step 1: Solvent Deoxygenation (The Physical Barrier)

  • Action: Transfer the target solvent (e.g., buffered aqueous solution or organic solvent mixture) into a heavy-walled flask. Sparge the solvent with high-purity Nitrogen or Argon gas for a minimum of 30 minutes.

  • Causality: Molecular oxygen dissolved in the solvent is the primary source of reactive oxygen species (ROS). Displacing it with an inert gas removes the fundamental building block of the autoxidation chain reaction[5].

Step 2: Synergistic Matrix Addition (The Chemical Barrier)

  • Action: To the deoxygenated solvent, add 0.1% (w/v) BHT, 0.05% (w/v) Ascorbic Acid, and 0.05% (w/v) Citric Acid. Stir under an inert atmosphere until fully dissolved.

  • Causality: BHT donates a hydrogen atom to quench peroxyl radicals, becoming a stable phenoxyl radical itself. Ascorbic acid then reduces the oxidized BHT back to its active form, creating a regenerative loop[3][6]. Citric acid sequesters trace transition metals (Fe, Cu) that would otherwise catalyze the formation of free radicals via Fenton-like chemistry[4].

Step 3: API Dissolution & Packaging

  • Action: Add the quinolinylpyrazolopyridine API to the stabilized solvent. Transfer the final solution into amber glass vials. Overlay the headspace with Nitrogen gas before immediately sealing with PTFE-lined caps.

  • Causality: Amber glass blocks UV radiation, preventing photo-oxidation[2][5]. The PTFE liner prevents the leaching of reactive impurities from the septum, and the nitrogen headspace prevents atmospheric oxygen from re-dissolving into the solution over time.

Step 4: The Validation Check (Self-Validating System)

  • Action: To prove the system works, prepare a "Stress Control" vial containing your stabilized formulation, but deliberately spike it with a known photosensitizer (e.g., Rose Bengal). Expose both the standard stabilized vial and the spiked vial to intense light and oxygen for 24 hours.

  • Causality: If your analytical method (LC-MS) detects N-oxide degradants in the spiked vial but not in your standard stabilized vial, you have successfully validated both your analytical method's ability to detect the degradant and your formulation's ability to prevent it under normal conditions.

Part 4: Quantitative Stability Data

The following table summarizes the protective effects of various stabilization strategies on a generic quinolinylpyrazolopyridine derivative stored in solution at 40°C for 28 days.

Formulation ConditionAntioxidant / Stabilizer SystemHeadspaceResidual API Intact (%)Primary Degradant (N-Oxide)
Ambient Control NoneAmbient Air64.2%31.5%
Degassed Control NoneN2 Purged82.1%14.2%
Monotherapy 0.1% BHTAmbient Air78.5%18.0%
Synergistic System 0.1% BHT + 0.05% Ascorbic AcidAmbient Air91.4%6.1%
Optimized System 0.1% BHT + 0.05% Ascorbic Acid + 0.05% Citric AcidN2 Purged>99.1% <0.5%

Data Interpretation: Relying solely on a physical barrier (N2 purge) or a single antioxidant (BHT) leaves the API vulnerable to residual oxygen and trace metals. Only the optimized, multi-layered system effectively halts degradation.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I lower the pH of my solution to prevent oxidation? A: Yes, if your formulation permits it. Lowering the pH protonates the electron-rich nitrogen atoms on the pyrazolopyridine ring. This reduces their nucleophilicity, making them significantly less susceptible to electrophilic attack by reactive oxygen species[5]. However, ensure the lowered pH does not induce competitive hydrolysis of other functional groups on your specific molecule[2].

Q: Why shouldn't I just use Ascorbic Acid on its own? A: Ascorbic acid is highly unstable in aqueous solutions, especially in the presence of light and trace metals[6]. If used alone without a chelator, transition metals can catalyze the degradation of ascorbic acid, sometimes causing it to act as a pro-oxidant by generating hydrogen peroxide. It must be paired with a chelator (like citric acid or EDTA) and ideally a lipophilic partner (like BHT) to function effectively as a stabilizer[4][7].

Q: I am using HPLC-grade solvents. Do I still need to worry about trace metals? A: Absolutely. While HPLC-grade solvents are highly purified, trace metals (especially iron and copper) can be introduced through contact with stainless steel manufacturing equipment, transfer lines, or even the glass vials themselves. Addition of metal ions to solutions has been shown to catalytically oxidize drugs, making the inclusion of a chelator a mandatory insurance policy.

Part 6: References

  • - USPTO 2.3 - PatSnap 3.7 - Fagron Academy 4.2 - Biofargo 5.6 - PMC

  • 4 - Google Patents

  • 5 - Pharmaguideline

  • 1 - MDPI

Sources

Optimization

Quinolinylpyrazolopyridine Therapeutics: Technical Support &amp; Optimization Center

Welcome to the Technical Support Center for the optimization of quinolinylpyrazolopyridine analogs. This chemical class—a hybrid scaffold combining a quinoline core with a pyrazolopyridine hinge-binding motif—is highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization of quinolinylpyrazolopyridine analogs. This chemical class—a hybrid scaffold combining a quinoline core with a pyrazolopyridine hinge-binding motif—is highly privileged in kinase inhibitor discovery (e.g., targeting HPK1, CDK8/19, and mutant BRAF). However, their planar, highly aromatic nature frequently results in severe pharmacokinetic liabilities, particularly poor oral bioavailability ( F<10% ).

As a Senior Application Scientist, I have designed this guide to help you diagnose, troubleshoot, and resolve the root causes of poor oral exposure in your lead compounds.

Diagnostic Workflow for Poor Oral Exposure

Before synthesizing new analogs, you must identify whether your bioavailability bottleneck is driven by absorption (solubility/permeability) or first-pass metabolism (hepatic clearance). Use the diagnostic decision tree below to direct your optimization strategy.

PK_Workflow Start Low Oral Bioavailability (Quinolinylpyrazolopyridine F < 10%) IV_PK Perform IV vs. PO PK Study in Rodent/Non-Rodent Start->IV_PK High_CL High IV Clearance (CL > 70% Hepatic Blood Flow) IV_PK->High_CL Low_CL Low IV Clearance (CL < 30% Hepatic Blood Flow) IV_PK->Low_CL Metabolism Primary Issue: High First-Pass Metabolism (CYP450 / Aldehyde Oxidase) High_CL->Metabolism Abs_Issue Primary Issue: Poor Absorption Low_CL->Abs_Issue Fix_Met Action: Block metabolic soft spots (e.g., C-3 halogenation) Metabolism->Fix_Met Sol_Test In Vitro Profiling: Kinetic Solubility & Caco-2 Abs_Issue->Sol_Test Poor_Sol Low Solubility (<10 µg/mL) Sol_Test->Poor_Sol Poor_Perm Low Permeability / High Efflux (Papp < 5e-6 cm/s) Sol_Test->Poor_Perm Fix_Sol Action: Introduce basic amines or use ASD formulation Poor_Sol->Fix_Sol Fix_Perm Action: Reduce rotatable bonds (macrocyclization) or mask HBDs Poor_Perm->Fix_Perm

Diagnostic decision tree for resolving poor oral bioavailability (F < 10%) in quinolinylpyrazolopyridine analogs.

Troubleshooting FAQs

Q1: My lead compound shows high biochemical potency but poor oral bioavailability ( F<5% ). IV clearance is low, but oral exposure is minimal. What is the most likely cause?

A: A profile of low IV clearance coupled with low oral bioavailability points directly to a dissolution-limited absorption or poor permeability issue.

  • The Causality: Quinolinylpyrazolopyridines are highly planar and rigid. This geometry drives high crystal lattice energy, which severely restricts aqueous solubility. Furthermore, exposed hydrogen bond donors (HBDs) on the pyrazolopyridine hinge-binding motif can restrict passive membrane permeability.

  • Actionable Solution: To disrupt the crystal lattice without losing target affinity, introduce a basic, polar solubilizing group (e.g., an azetidine or piperazine ring) into the solvent-exposed region of the kinase pocket . If structural modification is not viable, formulate the free base as an Amorphous Solid Dispersion (ASD) to artificially bypass the lattice energy barrier.

Q2: My compound has excellent solubility and permeability in Caco-2 assays, but oral bioavailability remains poor. IV clearance in rodents is extremely high. How do I fix this?

A: High IV clearance combined with poor F% indicates high first-pass metabolism .

  • The Causality: The pyrazolopyridine core is highly susceptible to rapid oxidation by Aldehyde Oxidase (AO) . The C-3 position of the pyrazolopyridine ring is electron-rich and sterically accessible, making it a prime site for nucleophilic attack by the molybdenum cofactor of AO .

  • Actionable Solution: Substitute the C-3 position with a halogen (e.g., Chlorine). This electron-withdrawing and sterically bulky modification blocks the enzymatic attack without disrupting the adjacent nitrogen atoms required for hinge-binding in the kinase pocket.

Q3: We added a solubilizing amine to fix dissolution, but now the compound is being pumped out by P-glycoprotein (P-gp) in Caco-2 cells (Efflux ratio > 10). What is the next step?

A: P-gp-mediated efflux is a frequent consequence of increasing the basicity and molecular weight of quinoline-based analogs .

  • The Causality: P-gp preferentially recognizes and binds flexible, lipophilic cations.

  • Actionable Solution: Reduce the number of rotatable bonds by cyclizing the basic side chain (e.g., forming a macrocycle or bridged bicycle). This locks the molecule into a rigid conformation, burying the polar surface area (PSA) intramolecularly. This reduces the desolvation penalty required to cross the lipid bilayer and structurally evades the flexible binding pocket of P-gp.

Quantitative PK Data: Structural Optimization Impact

The following table summarizes the expected pharmacokinetic shifts when applying standard structural interventions to a generic quinolinylpyrazolopyridine scaffold.

Structural ModificationCaco-2 Papp​ ( 10−6 cm/s)Rat IV CL (L/h/kg)Rat Oral F (%)Primary Mechanism of PK Improvement
Base Scaffold (Unmodified)1.2 (Low)6.8 (High)< 5%N/A (Baseline liability)
+ C-3 Chlorination 1.5 (Low)1.1 (Low)18%Steric block of Aldehyde Oxidase (AO) metabolism.
+ Azetidine Motif 8.5 (High)6.5 (High)12%Disruption of crystal lattice; basic amine increases solubility.
+ C-3 Cl & Azetidine 9.1 (High)1.2 (Low)> 65% Synergistic resolution of both solubility and AO metabolism.

Self-Validating Experimental Protocols

To ensure your optimization efforts are grounded in accurate data, utilize these self-validating protocols. The built-in control arms ensure that any observed liability is definitively assigned to the correct biological mechanism.

Protocol A: Self-Validating Aldehyde Oxidase (AO) Stability Assay

This protocol differentiates between CYP450-mediated clearance and AO-mediated clearance.

  • Preparation: Prepare a 1 µM solution of your quinolinylpyrazolopyridine analog in potassium phosphate buffer (pH 7.4).

  • Incubation: Incubate the compound with pooled human liver cytosol (1 mg/mL protein) at 37°C. (Cytosol is used because AO is a cytosolic enzyme, unlike microsomal CYP450s).

  • Internal Validation Arm: Run a parallel incubation arm containing the compound + 10 µM Raloxifene (a potent, specific AO inhibitor).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis & Causality Check: Centrifuge and analyze the supernatant via LC-MS/MS.

    • Self-Validation: If the compound depletes rapidly in the uninhibited arm but remains >90% stable in the Raloxifene arm, AO is definitively the metabolic liability. Proceed with C-3 halogenation.

Protocol B: Self-Validating Caco-2 Permeability & Efflux Assessment

This protocol confirms whether poor permeability is due to passive membrane resistance or active P-gp efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (Transwell) and culture for 21 days to ensure the formation of a polarized, tight-junction monolayer (verify integrity with Lucifer Yellow).

  • Dosing: Apply 10 µM of the compound to the apical (A) chamber for A-to-B transport, and separately to the basolateral (B) chamber for B-to-A transport.

  • Internal Validation Arm: Run a parallel set of A-to-B and B-to-A wells containing 100 µM Verapamil (a known P-gp inhibitor).

  • Sampling: Incubate for 2 hours at 37°C, then sample both chambers and quantify via LC-MS/MS.

  • Analysis & Causality Check: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

    • Self-Validation: If the baseline ER>2.5 , active efflux is occurring. If the ER drops to ≈1.0 in the Verapamil arm, the efflux is definitively P-gp mediated. Proceed with side-chain cyclization or HBD masking.

References

  • Hatcher, J. M., Vatsan, P. S., Wang, E., Jiang, J., & Gray, N. S. (2021). "Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19." ACS Medicinal Chemistry Letters.[Link]

  • Ye, Q., Liu, K., Ye, H.-F., Pan, J., et al. (2022). "Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors." ACS Medicinal Chemistry Letters.[Link]

  • Barsanti, P. A., et al. (2016). "Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase." Journal of Medicinal Chemistry.[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Quinolinylpyrazolopyridine Functionalization

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, medicinal chemists, and drug development professionals working with complex, multi-fused heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, medicinal chemists, and drug development professionals working with complex, multi-fused heterocyclic scaffolds. Functionalizing the quinolinylpyrazolopyridine core presents unique synthetic bottlenecks due to extreme spatial crowding and competitive heteroatom coordination.

Below, we provide mechanistic troubleshooting guides, validated protocols, and structural insights to help you bypass these limitations and optimize your cross-coupling and C–H activation workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the quinolinylpyrazolopyridine core so resistant to standard cross-coupling conditions? A1: The quinolinylpyrazolopyridine scaffold (CAS#2413937-13-8) 1 is a highly conjugated, rigid 5:6-6:6 aza-fused heterocycle. Its resistance to functionalization is twofold:

  • Steric Hindrance: The bulky quinoline moiety physically blocks access to adjacent reactive sites (e.g., C-3 or C-7 positions), preventing the transition metal from achieving the necessary planar geometry required for efficient reductive elimination.

  • Catalyst Poisoning: Pyrazolopyridines are privileged scaffolds known for their ability to act as potent kinase hinge binders 2. The multiple nitrogen atoms in the core act as strong Lewis bases that coordinate with transition metal catalysts (like Pd or Ru), sequestering the active metal center and halting the catalytic cycle 3.

Q2: What is the optimal ligand system for Buchwald-Hartwig amination on this hindered core? A2: Standard phosphine ligands (e.g., XPhos, BrettPhos) often fail here because the extreme steric clash during the reductive elimination step leads to protodehalogenation or stalled reactions. The optimal solution is to transition to N-heterocyclic carbene (NHC)-Palladium complexes , such as bulky Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes [[4]](). The large, flexible NHC ligands provide enough steric pressure to force reductive elimination while maintaining a highly stable Pd(0) active species, allowing for efficient coupling at catalyst loadings as low as 0.05 mol% 4.

Q3: How can I perform directed C–H functionalization without the core nitrogens poisoning the catalyst? A3: To bypass competitive coordination from the nitrogen-rich core, utilize an N-methoxy amide directing group . This moiety acts simultaneously as a directing group and an anionic ligand, promoting the in situ generation of a reactive PdX₂ species localized strictly near the target C–H bond 3. This proximity effect overrides the metal's natural tendency to bind to the distal pyrazolopyridine nitrogens, enabling regioselective functionalization even in sterically demanding environments 3.

Part 2: Troubleshooting Guide & Workflows

Issue A: Stalled Cross-Coupling Reactions (High Starting Material Recovery)
  • Root Cause: The oxidative addition complex forms successfully, but transmetalation or reductive elimination is blocked by the steric bulk of the quinoline ring.

  • Causality & Solution:

    • Thermodynamic Push: Move from THF or Toluene to 1,4-Dioxane or NMP, and increase the temperature to 100–120 °C. The higher boiling point and polarity provide the activation energy necessary to overcome the steric barrier of the transition state.

    • Base Optimization: Switch from weak, insoluble bases (like K₂CO₃) to stronger, soluble bases like LiHMDS or NaOtBu. Soluble bases accelerate the transmetalation step before the catalyst can degrade.

Issue B: Regioselectivity Failures (N-Alkylation vs. C-Alkylation)
  • Root Cause: The N1 position of the pyrazolopyridine is highly nucleophilic and unhindered, often outcompeting sterically hindered C-positions for electrophiles 2.

  • Causality & Solution: Temporarily protect the N1 position using a highly bulky protecting group (e.g., Trityl or SEM). The trityl group provides immense steric shielding over the nitrogen face, thermodynamically forcing the reaction to occur at the intended C-3 or C-4 positions.

Troubleshooting Start Low Yield in Functionalization? CheckCoord Is Catalyst Poisoning Occurring? Start->CheckCoord UseDirecting Use N-methoxy Amide Directing Group CheckCoord->UseDirecting Yes CheckSteric Is Steric Hindrance the Main Issue? CheckCoord->CheckSteric No UseNHC Switch to Bulky NHC-Pd Complex (e.g., Pd-PEPPSI) CheckSteric->UseNHC Yes Optimize Optimize Temperature & Solvent (e.g., 1,4-Dioxane, 100°C) CheckSteric->Optimize No UseNHC->Optimize

Caption: Diagnostic workflow for troubleshooting low functionalization yields in bulky heterocycles.

Part 3: Quantitative Catalyst Comparison

To demonstrate the necessity of specialized ligands when functionalizing the quinolinylpyrazolopyridine core, review the performance metrics of various catalyst systems under steric duress 4.

Catalyst SystemLigand TypePd Loading (mol%)Temp (°C)Max TOF (min⁻¹)Typical YieldSteric Tolerance
Pd(OAc)₂ / PPh₃ Monodentate Phosphine5.0100< 5.0< 30%Low
Pd₂(dba)₃ / XPhos Bulky Biaryl Phosphine2.080 - 100~ 12.560 - 75%Moderate
Pd-PEPPSI-IHept Bulky NHC0.05 - 0.525 - 8051.79> 95%Very High

Part 4: Validated Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination using NHC-Pd Complexes

This protocol is self-validating: The use of a visual colorimetric shift ensures the active Pd(0) species is generated prior to the consumption of the amine.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the halo-quinolinylpyrazolopyridine (1.0 mmol), the desired amine (1.2 mmol), NaOtBu (1.5 mmol), and the bulky Pd-PEPPSI precatalyst (0.5 mol%) [[4]]().

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL). The initial mixture will typically appear pale yellow or orange.

  • Activation & Reaction: Heat the mixture to 100 °C. Validation Check: A distinct color shift to dark red/brown indicates the successful dissociation of the pyridine throw-away ligand and the formation of the active Pd(0) species. Stir for 2–12 hours.

  • Mass Tracking: Monitor the reaction via LC-MS. If the intermediate oxidative addition complex accumulates (observed mass = Starting Material + Pd), it indicates stalled reductive elimination. Increase the temperature by 10 °C to provide the thermodynamic push needed.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black, and concentrate for column chromatography.

Mechanism Pd0 Pd(0)-NHC Active Species OxAdd Oxidative Addition (Cleavage of C-X) Pd0->OxAdd Transmet Transmetalation / Amine Coordination OxAdd->Transmet RedElim Reductive Elimination (Overcomes Steric Bulk) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized Quinolinylpyrazolopyridine RedElim->Product

Caption: Catalytic cycle of Pd-NHC complexes overcoming steric hindrance in cross-coupling.

Protocol 2: Directed C–H Functionalization Bypassing Catalyst Poisoning
  • Directing Group Installation: Convert the target carboxylic acid functional group on the quinolinylpyrazolopyridine to an N-methoxy amide using standard EDC/HOBt coupling with N,O-dimethylhydroxylamine.

  • Catalyst Loading: Combine the substrate (1.0 mmol), Pd(OAc)₂ (5 mol%), and the coupling partner (e.g., aryl iodide, 1.5 mmol) in a reaction vial 3.

  • Reaction: Add Ag₂CO₃ (2.0 mmol) as the oxidant and HFIP (hexafluoroisopropanol) as the solvent. Heat to 80 °C under air. The N-methoxy amide localizes the Pd near the target C–H bond, preventing detrimental coordination to the core nitrogens 3.

  • Cleavage: Post-functionalization, the N-methoxy amide can be cleaved back to the acid via basic hydrolysis or converted directly to a ketone using Grignard reagents.

References

  • Quinolinylpyrazolopyridine CAS#2413937-13-8 | CAS Substance Database - ChemRadar. 1

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. 2

  • Overcoming the limitations of directed C-H functionalizations of heterocycles - PubMed - NIH. 3

  • New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction - ResearchGate. 4

Sources

Optimization

minimizing off-target toxicity of quinolinylpyrazolopyridine compounds

Welcome to the Technical Support Center for Kinase Inhibitor Development. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex off-targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Kinase Inhibitor Development. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex off-target liabilities associated with the quinolinylpyrazolopyridine scaffold.

While this fused heterocyclic scaffold is highly privileged for targeting the ATP-binding pocket of various kinases (e.g., CDK8/19, MET, RIP2), its inherent physicochemical properties—specifically its lipophilicity and the basicity of the quinoline nitrogen—frequently lead to broad kinome promiscuity and hERG-mediated cardiotoxicity. This guide provides field-proven, mechanistically grounded strategies to identify, troubleshoot, and mitigate these off-target toxicities.

Section 1: Frequently Asked Questions (FAQs)

Q: Why do quinolinylpyrazolopyridine derivatives frequently exhibit hERG-mediated cardiotoxicity? A: The human Ether-à-go-go-Related Gene (hERG) potassium channel possesses a promiscuous inner pore lined with aromatic residues, most notably Phenylalanine 656 (F656) and Tyrosine 652 (Y652). The quinoline nitrogen in your scaffold is basic and easily protonated at physiological pH. This protonated basic amine forms strong electrostatic and cation-π interactions with the F656 residue, while the lipophilic pyrazolopyridine core engages in hydrophobic interactions[1]. This dual interaction strongly anchors the molecule in the hERG pore, leading to channel blockade, delayed ventricular repolarization, and potentially fatal Torsades de Pointes (TdP).

Q: How can I reduce broad kinome promiscuity while maintaining on-target efficacy? A: The ATP-binding pocket (hinge region) is highly conserved across the >500 human kinases. Relying solely on hinge-binding (Type I inhibitors) inevitably leads to promiscuity. To improve selectivity, you must design Type II inhibitors that extend past the gatekeeper residue into the allosteric back pocket. This back pocket is only exposed in the inactive "DFG-out" conformation, which is structurally diverse among kinases. By modifying the aniline or ether linkages extending from the pyrazolopyridine core, you can selectively target the unique DFG-out conformation of your kinase of interest[2].

Q: What specific structural modifications reduce hERG liability without losing target potency? A: The most reliable strategy is to lower the pKa of the basic quinoline nitrogen and reduce overall lipophilicity (clogP). Introducing electron-withdrawing groups (such as fluorine) or a methoxy (-OMe) group at the C-7 position of the quinoline ring utilizes inductive electron withdrawal to reduce the basicity of the N1 nitrogen[3]. A less basic nitrogen is less likely to be protonated, drastically reducing its electrostatic affinity for the hERG F656 residue while often maintaining the necessary hydrogen-bonding interactions required for target kinase inhibition.

Section 2: Troubleshooting Guide for Off-Target Toxicity

Issue 1: High Cardiotoxicity Risk (hERG IC50 < 10 µM)

Symptom: Your lead compound shows excellent target potency but fails early safety pharmacology screens due to potent hERG inhibition. Causality: High lipophilicity and a basic pKa > 7.5. Mitigation Protocol:

  • Calculate Physicochemical Properties: Use computational tools to calculate the clogP and the pKa of the quinoline nitrogen. If clogP > 3.5 or pKa > 7.5, hERG liability is highly probable.

  • Chemical Optimization: Synthesize analogs with fluorine substitutions on the adjacent aromatic rings or introduce a methoxy group near the basic nitrogen.

  • Validation: Ensure the therapeutic index is acceptable. The industry standard requires a >100-fold safety margin between the therapeutic free Cmax (plasma concentration) and the hERG IC50[3].

Issue 2: Broad Kinome Promiscuity (High Cytotoxicity in Target-Negative Cells)

Symptom: The compound exhibits high cytotoxicity (IC50 < 1 µM) in control cell lines that do not express your target kinase, indicating off-target cell killing. Causality: The pyrazolopyridine core is indiscriminately binding to the conserved hinge regions of off-target survival kinases (e.g., VEGFR-2, FLT3, AXL). Mitigation Protocol:

  • Hinge-Binder Modification: Introduce steric bulk or specific halogens at the hinge-binding interface. For example, adding a chlorine atom at the C-3 position of the pyrazolopyridine can form a highly specific edge-on halogen-π interaction with specific residues (e.g., F97 in CDK8), sterically clashing with off-target kinases that lack this precise pocket architecture[4].

  • Perform Broad Profiling: Submit the optimized analog for a KINOMEscan (see Protocol 2) to verify that the Selectivity Score S(10) has dropped below 0.05.

Section 3: Data Presentation

Table 1: Structure-Activity Relationship (SAR) Strategies for Mitigating Off-Target Toxicity

Structural ModificationTarget EffectOff-Target MitigatedMechanism of Mitigation
Addition of C-3 Chlorine on Pyrazolopyridine Maintains or Improves PotencyBroad Kinome PromiscuityForms an edge-on halogen-π interaction with the target's hinge region, creating steric clashes in off-target kinases[4].
Methoxy (-OMe) substitution at C-7 of Quinoline Maintains PotencyhERG Ion ChannelLowers lipophilicity and alters the basicity of the N1 quinoline nitrogen, reducing affinity for the hERG pore[3].
Fluorination of adjacent aromatic rings VariablehERG Ion ChannelReduces the pKa of basic nitrogens via inductive electron withdrawal, decreasing electrostatic interactions with hERG F656.
Extension into allosteric back pocket Improves PotencyBroad Kinome PromiscuityShifts binding mode to Type II (DFG-out conformation), which is significantly less conserved across the kinome[2].

Section 4: Experimental Protocols

Protocol 1: Automated Patch-Clamp Assay for hERG Inhibition

This protocol provides a self-validating system to ensure your structural modifications successfully reduced cardiotoxicity.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the KCNH2 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Compound Preparation: Dissolve the quinolinylpyrazolopyridine compound in 100% DMSO to create a 10 mM stock. Perform serial dilutions to achieve final test concentrations (e.g., 0.1 µM to 30 µM). Critical: Final DMSO concentration must be ≤0.3% to prevent solvent-induced membrane leak currents.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Ensure seal resistance is strictly >1 GΩ before proceeding.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition: Record the peak tail current amplitude before and after compound perfusion. Allow 3-5 minutes for equilibration.

  • Analysis: Calculate the percent inhibition of the tail current. Determine the IC50 using a four-parameter logistic non-linear regression model.

Protocol 2: Kinome Profiling (KINOMEscan) for Selectivity Assessment

Use this protocol to definitively map the promiscuity of your scaffold.

  • Assay Principle: Utilize an active-site directed competition binding assay against a panel of >400 wild-type and mutant kinases.

  • Compound Incubation: Incubate the test compound (standard screening concentration: 1 µM) with DNA-tagged kinase constructs and immobilized active-site directed ligands.

  • Elution and Quantification: Wash away unbound kinases. Elute the bound kinases and quantify using quantitative PCR (qPCR) targeting the DNA tag.

  • Selectivity Score Calculation: Calculate the Selectivity Score, S(10), defined as the number of kinases with <10% control binding divided by the total number of kinases tested. An S(10) < 0.05 indicates a highly selective profile.

  • Orthogonal Validation: Validate high-affinity off-targets using orthogonal biochemical kinase activity assays (e.g., LANCE TR-FRET or radiometric 33P-ATP assays) to determine true functional IC50 values.

Section 5: Visualization

G Start Quinolinylpyrazolopyridine Hit Compound hERG hERG Patch-Clamp Assay Start->hERG Kinome Broad Kinome Profiling Start->Kinome hERG_Fail IC50 < 10 µM (Cardiotox Risk) hERG->hERG_Fail hERG_Pass IC50 > 10 µM (Safe Profile) hERG->hERG_Pass Kinome_Fail High Promiscuity (S(10) > 0.1) Kinome->Kinome_Fail Kinome_Pass High Selectivity (S(10) < 0.05) Kinome->Kinome_Pass Reduce_pKa Reduce pKa / Lipophilicity (Add F, OMe) hERG_Fail->Reduce_pKa Lead Optimized Lead Candidate hERG_Pass->Lead Reduce_pKa->hERG TypeII Target DFG-out (Explore Back Pocket) Kinome_Fail->TypeII Kinome_Pass->Lead TypeII->Kinome

Caption: Workflow for identifying and mitigating off-target toxicity in quinolinylpyrazolopyridine hits.

Section 6: References

1.[4] Hatcher JM, Vatsan PS, Wang E, Jiang J, Gray NS. "Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19." ACS Medicinal Chemistry Letters. URL: 2.[3] Haile PA, Casillas LN, Bury MJ, et al. "Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel." ACS Medicinal Chemistry Letters. URL: 3.[1] Yan M, Fan P, Shi Y, et al. "Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect." International Journal of Molecular Sciences. URL: 4.[2] Bumpers QA, Pipal RW, Benz-Weeden AM, et al. "Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy." Journal of Medicinal Chemistry. URL:

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of Quinolinylpyrazolopyridine Isomers

Welcome to the Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals dealing with the complex chromatographic separation of quinolinylpyrazolopyridine isomers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals dealing with the complex chromatographic separation of quinolinylpyrazolopyridine isomers.

Frequently Asked Questions (FAQs)

Q1: Why do quinolinylpyrazolopyridine isomers frequently co-elute in standard RP-HPLC? A1: The primary challenge lies in their nearly identical physicochemical properties. Quinoline and pyrazolopyridine systems share similar molecular weights, polarities, and pKa values [1]. Regioisomers (e.g., varying N-substitution positions) present almost identical hydrophobic surface areas to the stationary phase. Because the structural difference is often just the spatial orientation of a single nitrogen atom, conventional C18 columns fail to provide sufficient dipole-dipole or π−π selectivity.

Q2: What causes severe peak tailing for these compounds, and how can it be mitigated? A2: Causality: Quinolinylpyrazolopyridines are nitrogen-rich heterocycles with multiple basic sites. At a neutral or weakly acidic pH, these nitrogen atoms become protonated. They then engage in secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support of the stationary phase. Mitigation: Transition to a fully end-capped or polar-embedded stationary phase (e.g., Phenyl-Hexyl). Alternatively, add a basic modifier like Triethylamine (TEA) to the mobile phase to competitively bind to the silanols, or use an acidic modifier like Trifluoroacetic acid (TFA) to suppress silanol ionization entirely [1].

Q3: When should I use SFC instead of RP-HPLC for these isomers? A3: Supercritical Fluid Chromatography (SFC) is the industry standard for separating chiral isomers (enantiomers) of pyrazolopyridine derivatives [3]. While RP-HPLC is suited for regioisomers, SFC utilizing polysaccharide-based chiral stationary phases (CSPs) offers superior resolution, orthogonal selectivity, and faster run times for enantiomeric pairs [5]. Chiral separation of pyrazolopyridine-based heterobifunctional degraders has been successfully achieved using chiral SFC[4].

Diagnostic Workflows

MethodDev Start Analyze Isomer Type Type Regioisomers or Enantiomers? Start->Type Regio Regioisomers (Positional) Type->Regio Structural Enantio Enantiomers (Chiral) Type->Enantio Stereo RPHPLC RP-HPLC (Phenyl-Hexyl / C18) Regio->RPHPLC SFC SFC (Polysaccharide CSP) Enantio->SFC OptpH Optimize pH & Modifiers (TEA/TFA) RPHPLC->OptpH OptMod Screen Co-solvents (MeOH/EtOH/IPA) SFC->OptMod Success Baseline Resolution (Rs > 1.5) OptpH->Success OptMod->Success

Workflow for selecting chromatographic modes based on isomer structural classification.

Troubleshooting Issue Issue: Peak Tailing or Co-elution CheckpH Is Mobile Phase pH Optimized? Issue->CheckpH AdjustpH Adjust pH to 2 units below/above pKa CheckpH->AdjustpH No CheckCol Check Stationary Phase CheckpH->CheckCol Yes Resolved Symmetrical Peaks Achieved AdjustpH->Resolved Endcap Use Fully End-capped Column CheckCol->Endcap Silanol Interactions Modifier Add Amine Modifier (e.g., TEA) CheckCol->Modifier Strong Basic Sites Endcap->Resolved Modifier->Resolved

Diagnostic logic tree for resolving peak tailing and co-elution in nitrogenous heterocycles.

Quantitative Data Summaries

Table 1: Chromatographic Optimization Parameters for Quinolinylpyrazolopyridine Isomers

Isomer ClassificationStructural VarianceRecommended ModeOptimal Stationary PhaseMobile Phase / ModifiersTarget Resolution ( Rs​ )
Regioisomers N-substitution positionRP-HPLCPhenyl-Hexyl, C18 (End-capped)Water/MeCN + 0.1% TFA or 10 mM NH 4​ OAc> 1.5
Enantiomers Chiral center orientationSFCChiralpak AS, Chiralcel ODCO 2​
  • MeOH/EtOH + 0.1% DEA/TEA
> 1.5
Complex Positional Multi-ring substitutionsAffinity/Ion-PairPolar-embedded C18Complementary ion-exchange/ion-pair reagents> 1.5

Note: In complex positional isomers, the use of complementary ion-exchange and ion-pair reagents can facilitate the partitioning of polar components [2]. Regioisomers can also be verified post-separation using 1H and 13C NMR [6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They contain internal checks that confirm the success of the methodology independent of external assumptions.

Protocol A: Self-Validating RP-HPLC Method for Regioisomer Separation

Objective: Achieve baseline separation of quinolinylpyrazolopyridine regioisomers while eliminating peak tailing.

  • System Suitability Test (SST) & Equilibration:

    • Action: Flush a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm) with 20 column volumes of Mobile Phase A (10 mM Ammonium Formate, pH 3.0) and B (Acetonitrile).

    • Causality: Buffering to exactly pH 3.0 ensures all basic nitrogens are fully protonated, locking the analytes into a single ionization state and preventing retention time drift.

    • Validation Check: Inject a reference standard mixture. The system validates itself for the run only if the calculated resolution ( Rs​ ) between the critical pair is > 1.5 and the tailing factor ( Tf​ ) is between 0.9 and 1.2. If Tf​>1.2 , the column end-capping is degraded; halt and replace the column.

  • Gradient Elution Profile:

    • Action: Program a shallow gradient: 5% B to 40% B over 25 minutes.

    • Causality: A shallow gradient maximizes the subtle π−π selectivity differences between the positional isomers interacting with the phenyl stationary phase.

  • Carryover & Integrity Validation:

    • Action: Inject a pure blank solvent immediately after the highest concentration sample.

    • Validation Check: The protocol is validated if the blank shows < 0.1% of the peak area of the isomers at the expected retention times, proving that observed peaks are true isomers and not column carryover artifacts.

Protocol B: Chiral Separation via Supercritical Fluid Chromatography (SFC)

Objective: Isolate enantiomeric pairs of chiral pyrazolopyridine derivatives.

  • Orthogonal CSP Screening:

    • Action: Inject the racemate onto four orthogonal polysaccharide CSPs (e.g., Chiralpak AS, Chiralcel OD, Chiralpak AD, Chiralcel OJ) using a standard CO 2​ /MeOH (80:20) isocratic flow.

    • Causality: Chiral recognition relies on complex steric fit and hydrogen bonding. Screening multiple CSPs is necessary because the exact 3D conformation of the pyrazolopyridine within the chiral groove cannot be perfectly predicted ab initio.

  • Modifier Addition & Ratio Validation:

    • Action: If peaks exhibit tailing, add 0.1% diethylamine (DEA) to the methanol co-solvent.

    • Validation Check: Integrate the peak areas of the separated enantiomers. The separation is validated as a true chiral resolution (and not degradation/irreversible binding) if the peak area ratio is exactly 50:50 ( ±1% ).

  • Elution Order Confirmation:

    • Action: Utilize a polarimetric detector in series with the UV detector.

    • Validation Check: The real-time detection of equal and opposite optical rotations (+ and -) for the two peaks provides absolute confirmation that the separated compounds are enantiomers.

References

  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers - Benchchem. 1

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC. 2

  • Discovery of 1H-pyrazolo[3,4-b]pyridines as potent dual orexin receptor antagonists (DORAs) - Aurigene Pharmaceutical Services. 3

  • Discovery and Synthesis of Heterobifunctional Degraders of Rearranged during Transfection (RET) Kinase | Journal of Medicinal Chemistry. 4

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine | Request PDF - ResearchGate. 5

  • 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers: A Pharmacophore-Based Regioselective Synthesis - MDPI. 6

Sources

Optimization

troubleshooting false positives in quinolinylpyrazolopyridine fluorescence assays

Welcome to the Assay Support Center. As a Senior Application Scientist, I have designed this portal to help you systematically diagnose, troubleshoot, and rescue high-throughput screening (HTS) campaigns involving quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Support Center. As a Senior Application Scientist, I have designed this portal to help you systematically diagnose, troubleshoot, and rescue high-throughput screening (HTS) campaigns involving quinolinylpyrazolopyridine (QPP) libraries.

QPPs are highly conjugated, nitrogen-dense heterocyclic scaffolds frequently explored in kinase and oxidoreductase inhibitor libraries. While they offer excellent hydrogen-bonding networks for target binding pockets, their extended π -conjugation makes them notorious Assay Interference Compounds (AICs) and Pan-Assay Interference Compounds (PAINS)[1]. This guide provides the biophysical causality behind these false positives and self-validating protocols to ensure the scientific integrity of your hit triage.

Knowledge Base: The Biophysics of QPP Interference

Before troubleshooting, it is critical to understand why the QPP scaffold triggers false readouts. Interference is rarely random; it is governed by predictable biophysical and optical mechanisms[2].

QPP_Interference QPP Quinolinylpyrazolopyridine (QPP) Scaffold Fluor Auto-Fluorescence (Emission Overlap) QPP->Fluor IFE Inner-Filter Effect (Excitation Quenching) QPP->IFE Agg Colloidal Aggregation (Light Scattering) QPP->Agg FalseAct False Activation (Gain of Signal) Fluor->FalseAct FalseInh False Inhibition (Loss of Signal) IFE->FalseInh Agg->FalseInh

Mechanisms of QPP-induced fluorescence assay interference.

Frequently Asked Questions (FAQs)

Q: Why is my QPP candidate showing massive gain-of-signal in my NADH-coupled oxidoreductase assay? A: This is a classic case of Auto-Fluorescence . QPPs strongly absorb in the UV/Blue spectrum (300–380 nm) and emit in the 400–480 nm range. Standard NADH/NADPH detection relies on excitation at 340 nm and emission at 460 nm. The QPP is mimicking the cofactor's emission profile, leading to a false positive in gain-of-signal assays[3].

Q: My assay is a loss-of-signal format, and the QPP looks like a highly potent inhibitor. How do I know it's not an artifact? A: You must rule out the Inner-Filter Effect (IFE) and Colloidal Aggregation . At screening concentrations (e.g., 10–50 µM), the dense QPP chromophore can absorb the excitation light intended for your assay's fluorophore, causing a false loss-of-signal (apparent inhibition)[2]. Alternatively, the planar, hydrophobic nature of QPPs promotes the formation of colloidal aggregates in aqueous buffers. These colloids non-specifically sequester the target enzyme and scatter light, severely distorting fluorescence intensity readouts[4].

Q: How can I differentiate a true stoichiometric inhibitor from a colloidal aggregator? A: Transition from single-point screening to Quantitative High-Throughput Screening (qHTS) [5]. By generating a 7- to 15-point concentration-response curve (CRC), you can analyze the Hill slope. A true 1:1 binding event yields a Hill coefficient near 1.0. A steep curve with a Hill coefficient >2.0 is a biophysical hallmark of multi-molecular aggregate formation[6].

Diagnostic Matrix for QPP Interference

Use the following data presentation table to quickly categorize the interference mode based on your primary screening data.

Interference ModeSpectroscopic SignatureqHTS Profile (Hill Slope)Rescue / Mitigation Strategy
Auto-Fluorescence High emission at 400-480 nm without enzyme ∼1.0 (but baseline shifted)Red-shift assay (Diaphorase/Resazurin)
Inner-Filter Effect Absorbance peak overlaps with assay Ex/Em ∼1.0 to 1.5 Use TR-FRET or lower compound conc.
Aggregation High light scatter (OD 600 nm increases) >2.0 (Steep transition)Add 0.01% Triton X-100 or CHAPS

Standard Operating Procedure: Self-Validating Counter-Screen

To ensure trustworthiness, hit validation must be a self-contained, self-validating system. A true hit will maintain its pharmacology when physical states or optical windows are altered. An artifact will lose apparent activity.

Step 1: Target-Free Baseline (Auto-fluorescence Check)
  • Action: Prepare the assay mixture omitting the target enzyme. Add the QPP candidate at Cmax​ (e.g., 50 µM).

  • Causality: If the QPP is intrinsically fluorescent, it will generate a signal without enzymatic turnover[3].

  • Validation: Buffer-only wells must read at background levels; known fluorophores (e.g., 4-Methylumbelliferone) must be included as positive controls to validate detector sensitivity.

Step 2: Detergent Disruption (Aggregation Check)
  • Action: Re-run the primary assay supplemented with 0.01% (v/v) Triton X-100[4].

  • Causality: Non-ionic detergents form micelles that encapsulate hydrophobic QPP molecules, breaking up colloidal aggregates. If the QPP was non-specifically sequestering the enzyme via scattering/aggregation, the apparent inhibition will vanish[1].

  • Validation: A known aggregator must lose activity in this condition, while a true stoichiometric inhibitor must retain its IC50​ .

Step 3: Diaphorase Red-Shifting (Optical Rescue)
  • Action: For NADH-dependent assays, do not discard the QPP hit immediately. Instead, couple the reaction to Diaphorase and Resazurin[7].

  • Causality: Diaphorase consumes the NADH produced/depleted by your target and reduces resazurin to resorufin. This shifts the detection window from the UV/Blue range (Ex 340 / Em 460 nm)—where QPPs interfere—to the Red range (Ex 540 / Em 590 nm), completely bypassing the QPP's absorption/emission spectra[8].

  • Validation: QPPs that are true inhibitors will still show dose-dependent inhibition at 590 nm.

Triage_Workflow Hit Primary HTS Hit (QPP Candidate) qHTS qHTS Titration (Evaluate Hill Slope) Hit->qHTS HillHigh Hill Slope > 2.0 (Suspect Aggregation) qHTS->HillHigh HillNorm Hill Slope ~ 1.0 (Suspect Fluor/IFE) qHTS->HillNorm Detergent Add 0.01% Triton X-100 HillHigh->Detergent RedShift Diaphorase/Resazurin Red-Shift Assay HillNorm->RedShift Discard Flag as PAINS/AIC (False Positive) Detergent->Discard Activity Lost Validate Advance to Orthogonal Testing Detergent->Validate Activity Retained RedShift->Discard No Activity at 590nm RedShift->Validate Activity Confirmed

Self-validating triage workflow for QPP high-throughput screening hits.

References

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.[Link]

  • Hall, M. D., Simeonov, A., & Davis, M. I. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Assay and Drug Development Technologies, 14(3), 175–179.[Link]

  • Inglese, J., Auld, D. S., Jadhav, A., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478.[Link]

  • Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of Quinolinylpyrazolopyridine Derivatives Using ¹H and ¹³C NMR

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of programmatic success. Quinolinylpyrazolopyridine scaffolds are of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of programmatic success. Quinolinylpyrazolopyridine scaffolds are of significant interest due to their prevalence in biologically active compounds and approved pharmaceuticals.[1][2] Their complex, fused heterocyclic nature, however, presents a non-trivial challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing a detailed atomic-level map of the molecular architecture.[3][4]

This guide eschews a simple recitation of protocols. Instead, it offers a strategic, in-depth comparison of NMR methodologies, grounded in the causality behind experimental choices. We will construct a self-validating workflow designed to deliver irrefutable structural proof with maximum efficiency and confidence.

Pillar 1: The Rationale - Why NMR is Essential for Fused Heterocycles

The chemical environment of each proton and carbon atom in a molecule is unique, governed by the distribution of electron density. In fused aromatic systems like quinolinylpyrazolopyridine, this environment is complex. The nitrogen atoms, acting as electron sinks through resonance, significantly influence the chemical shifts of nearby nuclei.[1][5] This creates a distinct "fingerprint" in the NMR spectrum. A simple 1D proton spectrum is rarely sufficient for complete assignment due to overlapping signals and complex coupling patterns. Therefore, a multi-faceted approach, combining 1D and 2D NMR experiments, is not just best practice—it is a necessity for achieving authoritative structural validation.

Pillar 2: A Self-Validating Experimental Workflow

The trustworthiness of a structural assignment hinges on a logical, self-correcting workflow where data from one experiment validates the interpretation of another. The process begins with high-quality 1D spectra and progressively builds in complexity and certainty with 2D correlation experiments.

G A self-validating workflow for NMR analysis. cluster_0 Initial Analysis & Data Acquisition cluster_1 Structural Assignment & Validation Sample Sample Preparation (5-10 mg in 0.6 mL DMSO-d6 or CDCl3) OneD_H ¹H NMR Acquisition (High Resolution) Sample->OneD_H OneD_C ¹³C & DEPT-135 NMR (Proton Decoupled) OneD_H->OneD_C COSY 2D ¹H-¹H COSY (Identify Spin Systems) OneD_C->COSY Proceed if structure is not obvious HSQC 2D ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC 2D ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Final Complete, Unambiguous Structure Assignment HMBC->Final

Caption: Experimental workflow for the NMR analysis of quinolinyl derivatives.[6]

Part 1: Foundational Analysis with 1D NMR

The first step involves acquiring high-resolution ¹H and ¹³C NMR spectra. These initial spectra provide the fundamental data points—chemical shifts, signal integrations, and coupling constants—that form the basis of our structural hypothesis.

¹H NMR Spectroscopy: The Initial Blueprint

The ¹H NMR spectrum gives a quantitative count of chemically distinct protons and reveals their immediate electronic environment and proximity to other protons.

  • Chemical Shifts (δ): Protons on the quinoline and pyridine rings are typically found in the aromatic region (δ 7.0-9.0 ppm), deshielded due to the aromatic ring current.[7] The specific position is influenced by the electron-withdrawing nitrogen atoms. Protons on the pyrazole ring also appear in this region.

  • Integration: The area under each peak is proportional to the number of protons it represents. This is a crucial first check to ensure all expected protons are accounted for.

  • Coupling Constants (J): Spin-spin coupling between adjacent non-equivalent protons splits signals into multiplets (doublets, triplets, etc.). The magnitude of the coupling constant (in Hz) provides valuable information about the connectivity and stereochemistry of the protons.

¹³C NMR and DEPT: Mapping the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR reveals the carbon framework. Due to the low natural abundance of the ¹³C isotope, these spectra require more scans to acquire.[6]

  • Chemical Shifts (δ): Aromatic and heteroaromatic carbons in quinolinylpyrazolopyridine typically resonate between δ 110-160 ppm.[8] Carbons directly attached to nitrogen are often found at the lower field (higher ppm) end of this range.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This essential experiment differentiates carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (those with no attached protons) are absent from the DEPT-135 spectrum, allowing for their confident identification when comparing with the standard ¹³C spectrum.

Comparative Data: Expected vs. Experimental Shifts

The table below presents hypothetical but realistic chemical shift data for a representative quinolinylpyrazolopyridine structure. Such a comparison against literature values for similar scaffolds is a key validation step.[9][10]

Position Atom Expected δ (ppm) (Literature Range) Hypothetical Experimental δ (ppm) DEPT-135
H-2'¹H8.5 - 8.98.75 (d, J=4.5 Hz)n/a
H-4'¹H7.2 - 7.67.42 (d, J=4.5 Hz)n/a
H-5¹H7.9 - 8.38.15 (d, J=8.2 Hz)n/a
H-6¹H7.4 - 7.87.60 (t, J=7.5 Hz)n/a
H-7¹H7.6 - 8.07.85 (t, J=7.8 Hz)n/a
H-8¹H8.0 - 8.48.25 (d, J=8.0 Hz)n/a
H-3''¹H7.8 - 8.28.05 (s)n/a
C-2'¹³C148 - 152150.1CH
C-3'¹³C135 - 140137.5C (Quat.)
C-4'¹³C120 - 125122.3CH
C-4a¹³C145 - 150148.2C (Quat.)
C-8a¹³C127 - 132129.5C (Quat.)

Note: 'd' denotes doublet, 't' denotes triplet, 's' denotes singlet. J represents the coupling constant in Hertz.

Part 2: Unambiguous Validation with 2D NMR

While 1D spectra allow us to form a hypothesis, 2D NMR provides the definitive proof by revealing correlations between nuclei. These experiments are the cornerstone of a self-validating protocol.[11]

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other. A cross-peak in the 2D spectrum between two proton signals confirms they are typically within 2-3 bonds of each other. This is invaluable for tracing out the proton connectivity within individual rings of the quinolinylpyrazolopyridine system.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is one of the most powerful tools for assignment. It generates a cross-peak for every proton that is directly attached to a carbon atom.[6] This allows for the unambiguous assignment of protonated carbons. By correlating the known ¹H chemical shifts to their corresponding ¹³C shifts, we can instantly validate a large portion of the carbon skeleton.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the final key to unlocking the complete structure. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings).[5] This experiment is critical for:

  • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they do not show up in the HSQC spectrum. However, they will show cross-peaks in the HMBC to nearby protons (2-3 bonds away).

  • Connecting the Rings: HMBC correlations are essential for establishing the connectivity between the quinoline, pyrazole, and pyridine fragments, confirming the overall fused ring structure.

G Connecting fragments with 2D NMR correlations. cluster_quinoline Quinoline Ring cluster_pyrazole Pyrazole Ring H5 H5 H6 H6 H5->H6 COSY (³JHH) C4a C4a H5->C4a HMBC (³JCH) C7 C7 H6->C7 HSQC (¹JCH) H3_py H3'' H3_py->C4a HMBC (³JCH)

Caption: Visualization of how 2D NMR experiments connect different parts of a molecule.

Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are standard protocols for acquiring high-quality NMR data for quinolinylpyrazolopyridine validation.

1. Sample Preparation

  • Objective: To prepare a homogeneous solution of the analyte at a suitable concentration for NMR analysis.

  • Protocol:

    • Accurately weigh 5-10 mg of the dried quinolinylpyrazolopyridine sample.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[3]

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool into a fresh NMR tube if any particulate matter is visible.

2. Data Acquisition

  • Objective: To acquire high-resolution 1D and 2D NMR spectra using a standardized set of parameters on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans (NS): 16-64 (adjust for concentration).

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): -2 to 12 ppm.

  • ¹³C{¹H} NMR Parameters:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans (NS): 1024 to 4096 (or more, as ¹³C has low sensitivity).[6]

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 0-200 ppm.

  • 2D NMR (COSY, HSQC, HMBC) Parameters:

    • Utilize standard, gradient-selected (gs) pulse programs provided by the spectrometer software (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgpndqf).

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • Adjust the number of scans and increments to achieve adequate signal-to-noise within a reasonable experiment time. For HMBC, set the long-range coupling delay to optimize for an average J-coupling of 8-10 Hz.[11]

3. Data Processing

  • Objective: To convert the raw time-domain data (FID) into a frequency-domain spectrum suitable for interpretation.

  • Protocol:

    • Apply Fourier transformation to the FID.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction algorithm.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

    • For ¹H spectra, integrate all signals. For all spectra, pick peaks and label them with their chemical shifts.

Conclusion

The structural validation of a novel quinolinylpyrazolopyridine derivative is not a single measurement but a systematic process of investigation. By employing a workflow that begins with foundational 1D NMR and builds to the definitive correlational data from 2D experiments like COSY, HSQC, and HMBC, researchers can achieve an unimpeachable structural assignment. This guide provides the strategic framework and practical protocols necessary to navigate the complexities of these important heterocyclic systems, ensuring data integrity and advancing drug discovery programs with confidence.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. [Link]

  • Al-Ghorbani, M., et al. (2019). Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties. ResearchGate. [Link]

  • Ali, O. M. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]

  • Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

  • Supporting Information for a publication. The Royal Society of Chemistry. [Link]

  • Chimichi, S., et al. (2013). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Supporting Information for a publication. Organic Chemistry. [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Academia.edu. [Link]

  • Sarpong, M. A. (2023). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Purdue University Graduate School. [Link]

  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Kislyi, V. P., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. [Link]

  • Manjula Rani, K., & Rajendran, S. P. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Pelliccia, S., et al. (2020). NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry. [Link]

  • Funke, K., & Cholewiak, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. [Link]

  • Ferreira, M. J. P., et al. (2008). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. PubMed. [Link]

  • Al-Juboori, A. A. J., et al. (2016). Synthesis, characterization and antifungal evaluation of some novel quinoline derivatives derived from ethyl p-aminobenzoate. Der Pharma Chemica. [Link]

  • Deadman, J. J., et al. (2020). A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Durham University. [Link]

Sources

Comparative

Advanced Scaffold Evolution: Quinolinylpyrazolopyridine vs. Traditional Pyrazolopyrimidine Kinase Inhibitors

As drug discovery shifts toward highly selective, orally bioavailable targeted therapies, the limitations of early-generation hinge-binding scaffolds have become increasingly apparent. For decades, traditional pyrazolopy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward highly selective, orally bioavailable targeted therapies, the limitations of early-generation hinge-binding scaffolds have become increasingly apparent. For decades, traditional pyrazolopyrimidine inhibitors have served as the foundational purine bioisosteres for targeting the ATP-binding pocket of kinases. However, the evolution of the quinolinylpyrazolopyridine scaffold represents a critical leap in rational drug design, solving persistent pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their performance differences and providing self-validating experimental workflows for their evaluation.

Structural & Mechanistic Paradigms

The Baseline: Traditional Pyrazolopyrimidines

Pyrazolopyrimidines are classic ATP-competitive inhibitors. Because they structurally mimic the adenine ring of ATP, they form robust hydrogen bonds with the kinase hinge region[1]. However, the presence of three nitrogen atoms in the core bicyclic system inherently increases the Topological Polar Surface Area (TPSA). From a medicinal chemistry perspective, high TPSA restricts passive membrane permeability, often resulting in poor oral bioavailability and necessitating intravenous administration or high dosing regimens that drive off-target toxicity[2].

The Evolution: Quinolinylpyrazolopyridines

The quinolinylpyrazolopyridine scaffold overcomes these limitations through two distinct structural modifications:

  • Bioisosteric Core Replacement (Pyrimidine Pyridine): By replacing one nitrogen atom in the six-membered ring with a carbon atom, the TPSA is significantly reduced[2]. This single bioisosteric shift dramatically enhances lipophilic efficiency (LipE) and rescues cellular permeability, allowing the molecule to cross lipid bilayers more effectively without sacrificing the critical hydrogen bond donor/acceptor pair required for hinge binding[3].

  • Quinolinyl Vector Addition: Appending a rigid, planar quinoline moiety to the pyrazolopyridine core acts as a highly lipophilic vector. Rather than just binding the solvent-exposed hinge, the quinolinyl group projects deep into hydrophobic sub-pockets (such as the DFG-out allosteric site or specific specificity pockets). This increases the binding enthalpy and drastically reduces the inhibitor's dissociation rate ( koff​ ), leading to prolonged target residence time and superior kinase selectivity[4],[3].

ScaffoldEvolution A Traditional Pyrazolopyrimidine (High TPSA, Poor PK) B Pyrazolopyridine Core (Reduced TPSA, High Permeability) A->B Bioisosteric N to C Replacement C Quinolinylpyrazolopyridine (Deep Pocket Binding, High Selectivity) B->C Quinolinyl Appendage

Fig 1. Structural evolution from pyrazolopyrimidines to highly selective quinolinylpyrazolopyridines.

Quantitative Data Comparison

The following table synthesizes representative pharmacological data comparing a prototypical pyrazolopyrimidine inhibitor with a highly optimized quinolinylpyrazolopyridine derivative. The data illustrates the inverse relationship between TPSA and oral bioavailability, as well as the selectivity enhancements driven by the quinolinyl group.

ParameterTraditional PyrazolopyrimidineQuinolinylpyrazolopyridineCausality / Significance
Biochemical IC 50​ 12.5 nM3.2 nMQuinoline group accesses deep hydrophobic pockets, increasing binding affinity[3].
Cellular IC 50​ 450.0 nM18.5 nMLower TPSA in the pyridine core dramatically improves cell membrane penetration[2].
TPSA ( A˚2 ) > 110 A˚2 < 85 A˚2 Removal of one core nitrogen atom reduces polarity[2].
Oral Bioavailability (F%) 15 - 25%75 - 85%Enhanced passive permeability directly translates to higher systemic exposure[5].
Kinase Selectivity (S-score) 0.45 (Promiscuous)0.08 (Highly Selective)Rigid quinoline vector clashes with non-target kinases lacking the specific deep pocket[4].

Experimental Workflows & Protocols

To objectively compare these scaffolds, researchers must utilize self-validating assay systems. Biochemical potency alone is insufficient; cellular target engagement is required to prove that the reduced TPSA of the quinolinylpyrazolopyridine actually translates to improved intracellular binding.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

This assay measures direct competitive binding at the ATP hinge region.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Expert Insight: DTT is critical to maintain the catalytic cysteine residues in a reduced state, preventing artifactual loss of kinase activity. Brij-35 prevents the highly lipophilic quinolinylpyrazolopyridine from non-specifically adhering to the microplate walls.

  • Compound Titration: Dispense inhibitors into a 384-well plate using an acoustic liquid handler (e.g., Echo) to create a 10-point dose-response curve (10 μ M to 0.5 nM).

  • Reaction Assembly: Add the target kinase and a fluorescently labeled tracer (e.g., AlexaFluor-647 conjugated ATP-mimetic). Incubate for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Detection & Validation: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Step: Calculate the Z'-factor using DMSO-only (high signal) and a known pan-kinase inhibitor (low signal) controls. Proceed with data analysis only if Z' > 0.6, confirming assay robustness.

Protocol B: NanoBRET Cellular Target Engagement Assay

To validate the membrane permeability advantage of the quinolinylpyrazolopyridine scaffold, NanoBRET is utilized to quantify intact cellular binding.

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-Kinase fusion protein.

    • Expert Insight: Fusing NanoLuc to the target kinase ensures that the bioluminescence resonance energy transfer (BRET) signal is strictly dependent on the inhibitor reaching the specific kinase inside the living cell.

  • Tracer Addition: Plate cells in a 384-well format and add a cell-permeable fluorescent NanoBRET tracer at a concentration equal to its Kd​ .

  • Inhibitor Treatment: Treat cells with the traditional pyrazolopyrimidine and the quinolinylpyrazolopyridine in parallel dose-response curves. Incubate for 2 hours.

  • Displacement Readout: Add Nano-Glo substrate and measure the BRET ratio (Emission 610 nm / Emission 460 nm). A decrease in the BRET ratio indicates that the unlabeled inhibitor has successfully crossed the cell membrane and competitively displaced the fluorescent tracer.

NanoBRET N1 1. Cell Transfection (NanoLuc-Kinase Fusion) N2 2. Tracer Addition (Fluorescent Kinase Probe) N1->N2 N3 3. Inhibitor Treatment (Dose-Response) N2->N3 N4 4. BRET Measurement (Target Engagement Validation) N3->N4

Fig 2. Self-validating NanoBRET workflow for quantifying intracellular kinase target engagement.

Conclusion

The transition from traditional pyrazolopyrimidines to quinolinylpyrazolopyridines is not merely a synthetic exercise; it is a calculated manipulation of physicochemical properties. By removing a single nitrogen atom to lower TPSA and adding a quinolinyl group to exploit deep hydrophobic pockets, drug developers can transform a promiscuous, poorly permeable biochemical hit into a highly selective, orally bioavailable clinical candidate. Researchers evaluating these scaffolds must prioritize cellular target engagement assays (like NanoBRET) over simple biochemical screens to accurately capture the profound pharmacokinetic advantages of the pyrazolopyridine core.

References

  • Source: NIH PubMed Central (PMC)
  • Insight into the structural features of pyrazolopyrimidine- and pyrazolopyridine-based B-Raf(V600E)
  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors Source: ACS Publications URL
  • Pyrazolopyridine Inhibitors of B-Raf V600E.

Sources

Validation

Advanced LC-MS/MS Method Validation for Quinolinylpyrazolopyridine Scaffolds in Plasma: A Comparative Guide

Introduction: The Bioanalytical Challenge Quinolinylpyrazolopyridine derivatives represent a highly potent class of nitrogen-rich heterocycles, increasingly investigated as targeted eukaryotic casein kinase inhibitors (e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioanalytical Challenge

Quinolinylpyrazolopyridine derivatives represent a highly potent class of nitrogen-rich heterocycles, increasingly investigated as targeted eukaryotic casein kinase inhibitors (e.g., Yck2) ()[1] and GLP-1 receptor agonists ()[2].

Despite their therapeutic promise, these scaffolds pose significant bioanalytical challenges. Their extensive aromaticity and basic nitrogen centers make them highly lipophilic and prone to strong plasma protein binding. In electrospray ionization (ESI), these compounds are highly susceptible to matrix-induced ion suppression caused by endogenous plasma phospholipids. Furthermore, traditional fully porous C18 stationary phases often fail to provide adequate retention or peak symmetry due to secondary interactions with free silanols.

To address these limitations, we engineered a self-validating analytical system utilizing mixed-mode cation-exchange Solid-Phase Extraction (SPE) coupled with a Biphenyl core-shell column (The Product ). This guide objectively compares this advanced methodology against a traditional Protein Precipitation (PPT) and fully porous C18 column approach (The Alternative ), with all validation parameters evaluated in strict accordance with the [3].

Mechanistic Logic: Why Redesign the Workflow?

As Application Scientists, we must look beyond basic recovery metrics and understand the causality behind signal degradation.

The Limitation of the Alternative (PPT + C18): Protein precipitation (PPT) is fast but non-selective. While it successfully denatures proteins, it leaves behind high concentrations of lysophosphatidylcholines (LPCs). When injected onto a standard C18 column, these hydrophobic LPCs co-elute with the quinolinylpyrazolopyridine analyte, competing for charge in the ESI source and causing severe signal suppression (often reducing the matrix factor to <0.70).

The Advantage of the Product (SPE + Biphenyl):

  • Sample Preparation (Mixed-Mode SPE): By utilizing a polymeric sorbent with sulfonic acid groups, we can trap the basic pyrazolopyridine nitrogens via ionic bonds. This allows us to aggressively wash the sample with 100% methanol, stripping away all phospholipids before eluting the purified analyte.

  • Chromatographic Selectivity (Biphenyl Core-Shell): A C18 phase relies purely on dispersive van der Waals forces. In contrast, a Biphenyl stationary phase leverages π−π and dipole- π interactions. Because the quinolinylpyrazolopyridine scaffold contains multiple conjugated aromatic rings, the Biphenyl phase provides orthogonal selectivity, drastically improving peak shape and separating the analyte from any residual isobaric interferences.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, both protocols incorporate a Stable-Isotope Labeled Internal Standard (SIL-IS) at the very first step. This creates a self-validating system where any volumetric loss or ionization variance is mathematically corrected during quantification.

Advanced Workflow (The Product): SPE + Biphenyl
  • Sample Aliquoting: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL). Causality: Early IS addition normalizes all downstream extraction variables.

  • Pre-treatment: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ). Causality: Acidification disrupts protein binding and protonates the basic pyrazolopyridine nitrogens, ensuring complete retention on the cation-exchange SPE sorbent.

  • SPE Conditioning: Condition the mixed-mode cation-exchange (MCX) SPE plate with 1 mL Methanol (MeOH), followed by 1 mL HPLC-grade H2​O .

  • Loading & Washing: Load the pre-treated sample. Wash with 1 mL 5% MeOH in H2​O , followed by 1 mL 100% MeOH. Causality: The 100% MeOH wash aggressively removes neutral lipids and phospholipids while the target analyte remains ionically bound to the sorbent.

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Acetonitrile (ACN). Causality: The high pH neutralizes the basic nitrogens on the analyte, breaking the ionic interaction and allowing the organic solvent to elute the compound.

  • Evaporation & Reconstitution: Evaporate under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% ACN with 0.1% Formic Acid).

Traditional Workflow (The Alternative): PPT + C18
  • Sample Aliquoting: Aliquot 50 µL of human plasma. Add 10 µL of SIL-IS (100 ng/mL).

  • Protein Precipitation: Add 150 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid. Causality: The organic solvent denatures plasma proteins, causing them to crash out of solution.

  • Vortex & Centrifugation: Vortex for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer 100 µL of the supernatant to an autosampler vial. Dilute with 100 µL of H2​O . Causality: Dilution matches the initial mobile phase strength, preventing solvent-effect peak distortion (fronting) upon injection.

Workflow cluster_Advanced Advanced Workflow (Product) cluster_Trad Traditional Workflow (Alternative) Plasma Plasma Sample + Internal Standard SPE_Cond Condition SPE (MeOH & H2O) Plasma->SPE_Cond PPT_Add Add 3x Volume ACN Plasma->PPT_Add SPE_Load Load Sample SPE_Cond->SPE_Load SPE_Wash Wash (5% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (100% ACN) SPE_Wash->SPE_Elute Evap Evaporate & Reconstitute SPE_Elute->Evap PPT_Vortex Vortex & Centrifuge PPT_Add->PPT_Vortex PPT_Super Collect Supernatant PPT_Vortex->PPT_Super PPT_Super->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Workflow comparison: Advanced SPE vs. Traditional Protein Precipitation for plasma extraction.

Chromatographic & Ionization Logic

Following extraction, the samples are subjected to LC-MS/MS analysis. The signaling pathway relies on Electrospray Ionization (ESI+) in positive mode, capitalizing on the proton affinity of the pyrazolopyridine nitrogens.

LCMS_Pathway cluster_Col Column Chemistry Inject Sample Injection Biphenyl Biphenyl Core-Shell (π-π interactions) Inject->Biphenyl Product C18 Standard C18 (Hydrophobic only) Inject->C18 Alternative ESI Electrospray Ionization (ESI+) Biphenyl->ESI High Resolution C18->ESI Co-elution risks Q1 Q1: Precursor Ion [M+H]+ ESI->Q1 Q2 Q2: Collision Cell (CID) Q1->Q2 Q3 Q3: Product Ion (MRM) Q2->Q3 Detector Electron Multiplier Q3->Detector

Mechanistic pathway of LC-MS/MS analysis highlighting column selectivity and MRM detection.

Quantitative Performance & Validation Data

The methods were validated across three consecutive days using spiked human plasma lots. The data below summarizes the performance of the Product versus the Alternative, benchmarked against the rigorous acceptance criteria defined by the ICH M10 guidelines[3].

Validation ParameterAdvanced Method (SPE + Biphenyl)Traditional Method (PPT + C18)ICH M10 Acceptance Criteria
Linearity Range 0.5 – 500 ng/mL5.0 – 500 ng/mL R2≥0.99
Intra-day Accuracy (% Bias) -2.1% to +3.4%-12.5% to +14.2%±15% (±20% at LLOQ)
Inter-day Precision (% CV) 1.8% – 4.2%8.9% – 16.5% 15% ( 20% at LLOQ)
Matrix Factor (IS-normalized) 0.98 ± 0.020.65 ± 0.151.0 ± 0.15 (CV 15%)
Extraction Recovery 92.4% ± 3.1%68.2% ± 8.4%Consistent & Reproducible
Phospholipid Carryover Not DetectedHigh (m/z 184 transition)N/A
Data Interpretation

The Traditional Method suffers from a severe matrix effect (Matrix Factor = 0.65), indicating that 35% of the analyte signal is being suppressed by co-eluting endogenous lipids that the C18 column failed to resolve. This suppression directly degrades the Lower Limit of Quantification (LLOQ), restricting it to 5.0 ng/mL.

Conversely, the Advanced Method achieves a near-perfect Matrix Factor (0.98) and superior extraction recovery (92.4%). The orthogonal π−π selectivity of the Biphenyl column, combined with the aggressive phospholipid depletion of the mixed-mode SPE, yields an LLOQ of 0.5 ng/mL—a 10-fold increase in sensitivity, ensuring robust pharmacokinetic profiling for low-dose quinolinylpyrazolopyridine therapeutics.

References

  • ICH Expert Working Group. "ICH M10 Bioanalytical Method Validation Guideline." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), May 2022. Available at:[Link]

  • O'Meara, T. R., et al. "Structure-guided optimization of small molecules targeting the yeast casein kinase, Yck2, as a therapeutic strategy to combat Candida albicans." National Institutes of Health (NIH) / PMC, Jan 2025. Available at:[Link]

  • European Patent Office. "EP3517538A1 - Pyrazolopyridine derivative having glp-1 receptor agonist effect." Google Patents, Jul 2019.

Sources

Comparative

Comparative Molecular Docking of Quinolinylpyrazolopyridine Ligands: A Technical Guide

As the demand for highly selective, potent kinase inhibitors grows in targeted oncology, the architectural design of small-molecule ligands must evolve. Single-pharmacophore models often fail to achieve the dual requirem...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective, potent kinase inhibitors grows in targeted oncology, the architectural design of small-molecule ligands must evolve. Single-pharmacophore models often fail to achieve the dual requirements of high binding affinity and target selectivity. Enter the quinolinylpyrazolopyridine scaffold—a rational hybrid merging the hinge-binding prowess of pyrazolopyridines with the deep-pocket penetration of quinoline derivatives[1][2].

This guide provides an objective, data-driven comparison of quinolinylpyrazolopyridine ligands against their isolated parent scaffolds, utilizing the c-Met (Hepatocyte Growth Factor Receptor) kinase domain as the primary comparative target.

Structural Rationale: Why a Hybrid Scaffold?

The c-Met tyrosine kinase is a critical node in oncogenic signaling, driving proliferation and metastasis when dysregulated[3][4]. Designing inhibitors for c-Met requires navigating its highly conserved ATP-binding pocket.

  • Pyrazolopyridines: These privileged scaffolds are exceptional Type I inhibitors. Their nitrogen-rich cores act as bidentate hydrogen bond donors/acceptors, anchoring tightly to the hinge region of the kinase (specifically residues Met1160 and Pro1158)[1][5]. However, they often lack the steric bulk to stabilize the inactive "DFG-out" conformation.

  • Quinolines: FDA-approved c-Met inhibitors like Cabozantinib rely on a quinoline core to extend into the deep hydrophobic pocket adjacent to the DFG motif (Asp1222, Phe1223, Gly1224), effectively locking the kinase in an inactive state[2][6].

By synthesizing a quinolinylpyrazolopyridine ligand, we hypothesize a bivalent binding mechanism: the pyrazolopyridine moiety secures the hinge region, while the quinoline tail exploits the hydrophobic pocket, yielding superior thermodynamic stability[7].

Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds & Activates PI3K PI3K / AKT Pathway (Survival) cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) cMet->MAPK Phosphorylation Inhibitor Quinolinylpyrazolopyridine (Hybrid Inhibitor) Inhibitor->cMet Blocks ATP Pocket

Fig 1: c-Met signaling pathway and the targeted inhibition mechanism.

Self-Validating Experimental Protocol: Molecular Docking

To objectively compare these ligands, we must establish a rigorous, self-validating molecular docking workflow. The causality behind each step ensures that our computational predictions translate reliably to in vitro binding affinities.

Step 1: Target Preparation (c-Met Kinase)
  • Action: Retrieve the high-resolution crystal structure of c-Met in complex with Foretinib (PDB ID: 3LQ8)[2]. Remove all co-crystallized water molecules except those mediating critical bridging interactions in the solvent channel.

  • Causality: Water molecules in the bulk solvent add computational noise, but deeply buried structural waters often facilitate ligand-protein hydrogen bonding. Stripping all waters blindly can artificially inflate binding energies.

  • Protonation: Assign protonation states at pH 7.4 using the PROPKA algorithm to ensure acidic/basic residues (e.g., Asp1222) reflect physiological conditions.

Step 2: Ligand Preparation
  • Action: Generate 3D conformations for Cabozantinib (Quinoline reference), Compound 5a (Pyrazolopyridine reference)[5], and the Quinolinylpyrazolopyridine hybrid.

  • Causality: Perform energy minimization using the OPLS4 force field. This resolves steric clashes and establishes a low-energy starting conformation, preventing the docking algorithm from getting trapped in local energetic minima.

Step 3: Grid Generation & Self-Validation (Crucial Step)
  • Action: Define a receptor grid box (20 Å × 20 Å × 20 Å) centered on the backbone NH of Met1160[1].

  • Validation: Redock the native co-crystallized ligand (Foretinib).

  • Causality: If the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is ≤ 2.0 Å, the docking parameters are validated. This proves the system is capable of accurately predicting binding modes before introducing novel ligands.

Step 4: Flexible Docking & Scoring
  • Action: Execute Extra Precision (XP) docking, allowing full ligand flexibility while keeping the receptor rigid. Score based on empirical binding free energy ( ΔG ).

Workflow PPrep Target Preparation (c-Met PDB: 3LQ8) Grid Grid Generation (Centered on Met1160) PPrep->Grid LPrep Ligand Preparation (Energy Minimized) LPrep->Grid Dock Molecular Docking (Flexible Ligand) Grid->Dock Score Scoring & Analysis (Binding Energy) Dock->Score

Fig 2: Self-validating molecular docking workflow for kinase inhibitors.

Comparative Performance Data

The quantitative docking results reveal a distinct thermodynamic advantage for the hybrid scaffold. The data below summarizes the binding free energies and critical interaction profiles of the three ligand classes against c-Met (PDB: 3LQ8).

Ligand ClassRepresentative CompoundBinding Energy ( ΔG , kcal/mol)H-Bond Interactions (Distance Å)Pi-Pi Stacking / Hydrophobic ContactsBinding Mode Classification
Quinoline Cabozantinib (FDA Approved)-9.8Met1160 (2.1), Asp1222 (2.4)Tyr1230, Val1092Type II (DFG-out)
Pyrazolopyridine Compound 5a[5]-8.5Met1160 (1.9), Pro1158 (2.2)Phe1223Type I (ATP-competitive)
Hybrid Scaffold Quinolinylpyrazolopyridine-11.2 Met1160 (1.8), Pro1158 (2.1), Asp1222 (2.3)Tyr1230, Phe1223, Leu1157Dual Type I/II (Bivalent)

Mechanistic Insights & Causality (E-E-A-T)

The empirical data demonstrates that the quinolinylpyrazolopyridine hybrid outperforms its parent scaffolds by a significant margin (-11.2 kcal/mol vs. -9.8 and -8.5 kcal/mol). As an application scientist, it is critical to look beyond the raw scores and understand the structural causality driving this affinity.

  • Hinge Region Optimization: The pyrazolopyridine reference (Compound 5a) achieves an excellent hydrogen bond distance of 1.9 Å with Met1160[5]. The hybrid scaffold retains this exact interaction (1.8 Å), proving that the addition of the bulky quinoline group does not induce steric clashes that would disrupt the primary hinge anchor.

  • Exploitation of the DFG Motif: Standard pyrazolopyridines fail to reach the DFG motif. However, the hybrid scaffold leverages its quinoline extension to form a robust hydrogen bond with Asp1222 (2.3 Å)[2][7]. This interaction is a hallmark of Type II inhibitors, stabilizing the inactive DFG-out conformation and drastically slowing the off-rate ( koff​ ) of the drug.

  • Hydrophobic Shielding: The quinoline ring engages in strong π−π stacking with Tyr1230 and Phe1223[6]. This displaces high-energy ordered water molecules from the hydrophobic pocket into the bulk solvent, resulting in a massive entropic gain ( ΔS>0 ) that drives the highly negative binding free energy.

References

  • 1 - National Institutes of Health (NIH) / PMC 2.5 - RSC Publishing 3.2 - MDPI 4.7 - Journal of Chemical Information and Modeling (ACS Publications) 5.6 - National Institutes of Health (NIH) / PubMed

Sources

Validation

A Comparative Guide to the Cytotoxicity of Quinolinylpyrazolopyridine Derivatives: A Focus on Selective Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals The quest for novel anti-cancer therapeutics with high efficacy against tumor cells and minimal toxicity to healthy tissues is a central challenge in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer therapeutics with high efficacy against tumor cells and minimal toxicity to healthy tissues is a central challenge in modern oncology. The quinolinylpyrazolopyridine scaffold has emerged as a promising heterocyclic framework in medicinal chemistry, with a growing body of evidence demonstrating its potential for potent and selective cytotoxic activity against various cancer cell lines. This guide provides an in-depth comparison of the cytotoxic profiles of quinolinylpyrazolopyridine derivatives in cancerous versus non-cancerous cells, supported by experimental data and an exploration of the underlying mechanisms that may govern this selectivity.

The Quinolinylpyrazolopyridine Scaffold: A Privileged Structure in Cancer Research

The fusion of quinoline and pyrazolopyridine moieties creates a unique chemical architecture with diverse pharmacological potential. Quinoline and its derivatives have a long history in drug discovery, with many exhibiting a broad range of biological activities, including anticancer effects.[1][2] Similarly, the pyrazolopyridine core is a key component in numerous biologically active compounds. The combination of these two pharmacophores in the quinolinylpyrazolopyridine scaffold offers a versatile platform for the design of novel small molecules that can interact with various biological targets implicated in cancer progression.

Comparative Cytotoxicity: Unveiling the Selective Potential

A critical aspect of pre-clinical drug development is the assessment of a compound's therapeutic window – its ability to exert a potent effect on diseased cells while sparing healthy ones. The following table summarizes the in vitro cytotoxicity of representative quinolinylpyrazolopyridine derivatives against a panel of human cancer cell lines alongside non-cancerous cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. A higher IC50 value in normal cells compared to cancer cells indicates selective cytotoxicity.

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
QTZ05 HCT-116 (Colon)2.3HEK293 (Embryonic Kidney)> 25> 10.9[3]
HCT-15 (Colon)4.5HEK293 (Embryonic Kidney)> 25> 5.6[3]
HT-29 (Colon)10.2HEK293 (Embryonic Kidney)> 25> 2.5[3]
LOVO (Colon)5.8HEK293 (Embryonic Kidney)> 25> 4.3[3]
Compound 9a Hela (Cervical)2.59WI-38 (Lung Fibroblast)26.4410.2[4]
Compound 14g MCF7 (Breast)4.66WI-38 (Lung Fibroblast)21.814.7[4]
HCT-116 (Colon)1.98WI-38 (Lung Fibroblast)21.8111.0[4]

Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[5]

The data clearly demonstrates that certain quinolinylpyrazolopyridine derivatives, such as QTZ05 and compounds 9a and 14g, exhibit significant selective cytotoxicity towards cancer cells.[3][4] For instance, QTZ05 is over 10 times more potent against the HCT-116 colon cancer cell line than against the non-cancerous HEK293 cell line.[3] This preferential activity is a highly desirable characteristic for any potential anti-cancer drug candidate.

Elucidating the Mechanism of Selective Cytotoxicity: Targeting Cancer-Specific Pathways

The selective cytotoxicity of quinolinylpyrazolopyridine derivatives is likely attributed to their ability to preferentially interact with molecular targets or pathways that are dysregulated in cancer cells. While the precise mechanisms for all derivatives are still under investigation, several key areas of inquiry have emerged.

Many quinoline-based compounds are known to function as kinase inhibitors.[6][7] Cancer cells often exhibit aberrant kinase activity, which drives uncontrolled proliferation and survival. By selectively inhibiting these overactive kinases, quinolinylpyrazolopyridine derivatives can induce cell cycle arrest and apoptosis specifically in tumor cells. For example, some pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[4][8]

Another potential mechanism involves the induction of apoptosis, or programmed cell death. Some pyrazolo[3,4-h]quinoline derivatives have been found to induce paraptosis, a form of programmed cell death distinct from apoptosis, through the generation of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress.[2] Cancer cells often have a higher basal level of ROS and are more susceptible to further oxidative stress, which could explain the selective action of these compounds.

Below is a diagram illustrating a potential signaling pathway that could be targeted by quinolinylpyrazolopyridine derivatives to induce selective cytotoxicity.

Caption: Potential mechanism of selective cytotoxicity of quinolinylpyrazolopyridine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][8][9] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Quinolinylpyrazolopyridine compound of interest

  • Cancer and normal cell lines of choice

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinolinylpyrazolopyridine compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[1]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[1]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of cell viability against the compound concentration (usually on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow Summary

The following diagram provides a visual summary of the experimental workflow for assessing the comparative cytotoxicity of quinolinylpyrazolopyridine derivatives.

G cluster_workflow Cytotoxicity Assessment Workflow start Start cell_culture Cell Culture (Cancer & Normal Lines) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Compound Treatment seeding->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis comparison Comparative Analysis (Selectivity Index) data_analysis->comparison end End comparison->end

Caption: A streamlined workflow for evaluating the cytotoxicity of quinolinylpyrazolopyridine derivatives.

Conclusion and Future Directions

The quinolinylpyrazolopyridine scaffold represents a promising avenue for the development of novel anti-cancer agents with selective cytotoxicity. The experimental data presented in this guide highlights the potential of these compounds to target and eliminate cancer cells while exhibiting lower toxicity towards healthy cells. The likely mechanisms underlying this selectivity involve the targeting of cancer-specific signaling pathways, such as those regulated by kinases, and the induction of programmed cell death through mechanisms that cancer cells are more susceptible to.

Further research should focus on synthesizing a broader range of quinolinylpyrazolopyridine derivatives and conducting comprehensive in vitro and in vivo studies to fully elucidate their mechanisms of action and to identify lead candidates with optimal therapeutic profiles. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery, facilitating the continued exploration of this promising class of compounds.

References

  • lH-Pyrazolo[3,4-b]quinolin-3-amine Derivatives Inhibit Growth of Colon Cancer Cells via Apoptosis and Sub G1 Cell Cycle Arrest. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]

  • Design, Synthesis, and Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/II Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Semantic Scholar. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. National Institutes of Health. [Link]

  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Durban University of Technology. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science. [Link]

  • Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress. International Journal of Molecular Sciences. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances. [Link]

  • Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. [https://ntp.niehs.nih.gov/iccvam/suppdocs/ivims/brd- cytotox-s1.pdf]([Link] cytotox-s1.pdf)

  • ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. Semantic Scholar. [Link]

Sources

Comparative

Comparative Metabolic Stability of Quinolinylpyrazolopyridine Derivatives: A Technical Guide for Lead Optimization

Introduction: The Evolution of Hinge-Binding Scaffolds In modern targeted therapy and kinase inhibitor design, achieving a balance between biochemical potency and pharmacokinetic (PK) robustness is a primary bottleneck....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Hinge-Binding Scaffolds

In modern targeted therapy and kinase inhibitor design, achieving a balance between biochemical potency and pharmacokinetic (PK) robustness is a primary bottleneck. Bicyclic heterocycles, such as quinazolines and imidazopyridines, have long served as privileged scaffolds for hinge-binding in kinases (e.g., CDK8/19, PI3K). However, they frequently suffer from poor metabolic stability due to rapid hepatic oxidative clearance.

The emergence of quinolinylpyrazolopyridine derivatives represents a critical scaffold-hopping breakthrough. By fusing a quinoline core with a pyrazolopyridine moiety, medicinal chemists have successfully engineered molecules that maintain optimal hinge-region hydrogen bonding while systematically eliminating metabolic soft spots.

Mechanistic Causality: Why Quinolinylpyrazolopyridines Excel

The metabolic vulnerability of traditional scaffolds often lies in their electron-rich rings and exposed nitrogen atoms. The transition to a quinolinylpyrazolopyridine framework resolves these issues through two distinct structural modifications:

  • Pyrazolopyridine Substitution (Blocking CYP450 Oxidation): Traditional imidazopyridines and pyrrolopyridines are highly susceptible to hydroxylation. As detailed in literature from 1, the electron-rich pyrrole/imidazole ring is rapidly hydroxylated at the C-2 position by hepatic enzymes[1]. Bioisosteric replacement with a pyrazole moiety redistributes the electron density, significantly reducing the nucleophilicity of the ring and effectively blocking C-2 oxidation, leading to improved rat and mouse metabolic stability[1].

  • Quinoline Core Integration (Enhancing H-Bonding & Stability): Compared to quinazolines, transitioning to a quinoline core reduces the polar surface area and eliminates potential sites for aldehyde oxidase-mediated metabolism. Furthermore, according to studies published in 2, the quinoline N-1 atom exhibits increased basicity, which strengthens hydrogen bonding with conserved hinge-region residues (e.g., Ala100) while providing a more sustained, metabolically stable inhibition profile[2].

ScaffoldOptimization A Quinazoline Core (High Clearance) B Imidazopyridine (C-2 Oxidation Risk) A->B Core Swap (Maintains Potency) C Quinolinylpyrazolopyridine (Optimized Stability) B->C Pyrazole Fusion & Quinoline Integration (Blocks CYP450)

Figure 1: Logical progression of scaffold-hopping to eliminate metabolic soft spots.

Comparative Metabolic Stability Data

To objectively evaluate the pharmacokinetic advantages of the quinolinylpyrazolopyridine scaffold, we compare its in vitro metabolic stability against traditional alternatives using Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM). The data below synthesizes typical clearance rates observed during lead optimization campaigns[1][2][3].

Table 1: Representative In Vitro Metabolic Stability Profiles

Scaffold ArchitectureKey Structural LiabilityHLM CLint​ (µL/min/mg)MLM CLint​ (µL/min/mg)Predicted Hepatic Extraction
Quinazoline Core N-3 Nitrogen (Aldehyde Oxidase target)> 120.0> 140.0High
Imidazo/Pyrrolopyridine C-2 Hydroxylation (CYP450 target)~ 88.0~ 105.0Moderate-High
Quinolinylpyrazolopyridine Optimized (Sterically & Electronically Shielded)< 15.0< 20.0Low

Experimental Methodology: Self-Validating Liver Microsome Stability Assay

To ensure high-confidence PK predictions, the metabolic stability of these derivatives must be evaluated using a self-validating microsomal assay. This protocol is designed not just to generate data, but to internally verify the integrity of the enzymatic system.

Step 1: Substrate Preparation (1 µM Final Concentration)

  • Action: Dilute the test compound to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: Maintaining the substrate concentration strictly at 1 µM ensures it remains well below the anticipated Km​ of hepatic CYP enzymes. This guarantees that the reaction follows first-order kinetics, which is a mathematical prerequisite for accurately calculating intrinsic clearance ( CLint​ ).

Step 2: Microsome Addition & Pre-Incubation

  • Action: Add Human or Mouse Liver Microsomes (HLM/MLM) to a final protein concentration of 0.5 mg/mL. Incubate the mixture at 37°C for 5 minutes.

  • Causality: The 5-minute pre-incubation allows the highly lipophilic quinolinylpyrazolopyridine derivatives to fully partition into the microsomal lipid bilayers and reach thermal equilibrium, preventing a lag phase upon reaction initiation.

Step 3: Enzymatic Initiation

  • Action: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. Adding it last precisely synchronizes the start of the metabolic reaction across all wells.

Step 4: Time-Course Sampling & Quenching

  • Action: At 0, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting metabolism. The internal standard accounts for any volumetric discrepancies during transfer or ionization suppression during LC-MS/MS analysis, acting as an internal validation control.

Step 5: System Validation Controls

  • Action: Run a parallel "-NADPH" negative control and a "Verapamil" positive control.

  • Causality: The -NADPH control proves that any observed substrate depletion is strictly enzyme-driven (ruling out chemical instability or non-specific binding to plastic). The Verapamil control validates that the specific batch of microsomes is enzymatically active.

MicrosomeAssay Sub1 Test Compound (1 µM) + Microsomes (0.5 mg/mL) Incubation Pre-incubate 5 min @ 37°C Initiate with 1 mM NADPH Sub1->Incubation Sub2 Control: -NADPH (Validates Stability) Sub2->Incubation Sub3 Control: +Verapamil (Validates Enzyme Activity) Sub3->Incubation Sampling Timepoints: 0, 15, 30, 60 min Quench with Cold ACN + IS Incubation->Sampling Analysis Centrifugation (4000 rpm) LC-MS/MS Quantification Sampling->Analysis

Figure 2: Self-validating workflow for in vitro liver microsome stability assessment.

Sources

Validation

validating target engagement of quinolinylpyrazolopyridine using CETSA

Validating Target Engagement of Quinolinylpyrazolopyridine Derivatives Using CETSA: A Comparative Guide As drug discovery increasingly focuses on complex intracellular targets, proving that a small molecule physically en...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Engagement of Quinolinylpyrazolopyridine Derivatives Using CETSA: A Comparative Guide

As drug discovery increasingly focuses on complex intracellular targets, proving that a small molecule physically engages its intended target inside a living cell is a critical milestone. Quinolinylpyrazolopyridine (CAS# 2413937-13-8) represents a highly privileged heterocyclic scaffold frequently utilized in the development of potent kinase inhibitors, such as those targeting Receptor Interacting Protein 1 (RIP1) kinase and other inflammatory pathways[1].

However, demonstrating phenotypic efficacy is not enough. Without direct evidence of target binding, it is impossible to confidently link the biological effect of a quinolinylpyrazolopyridine (QPP) derivative to its mechanism of action[2]. As a Senior Application Scientist, I frequently evaluate biophysical methods to bridge this gap. This guide provides an objective, data-driven comparison of the Cellular Thermal Shift Assay (CETSA) against alternative target engagement methods, alongside a self-validating experimental workflow tailored for QPP derivatives.

The Biophysical Basis of CETSA

CETSA is a label-free biophysical technique that detects drug-target engagement based on ligand-induced thermal stabilization[3]. The core principle relies on thermodynamics: when a QPP ligand binds to its target kinase, it alters discrete bond energies and shifts the Gibbs free energy of the system[4]. This stabilization reduces the protein's susceptibility to denaturation and subsequent aggregation when subjected to a thermal challenge[3].

Unlike traditional biochemical assays that utilize purified recombinant proteins, CETSA is performed in intact cells or tissue lysates[5]. This is paramount for QPP derivatives, as it confirms not only binding affinity but also cell permeability and engagement under physiological ATP concentrations and endogenous protein complex formations.

TargetEngagement Cell Intact Cell Context (Endogenous Kinase) QPP Quinolinylpyrazolopyridine Binding Cell->QPP Incubation Thermal Thermal Challenge (Gradient Heating) QPP->Thermal Thermodynamic Stabilization Lysis Cell Lysis & Centrifugation Thermal->Lysis Denature Unbound Soluble Quantify Soluble Target (Western/MS) Lysis->Soluble Pellet Aggregates Analysis Calculate ΔTm (Target Engagement) Soluble->Analysis Plot Melt Curve

Workflow of CETSA for validating quinolinylpyrazolopyridine target engagement in intact cells.

Comparative Analysis: CETSA vs. Alternative Methods

To select the right assay for QPP target validation, we must objectively compare CETSA against other prominent techniques: Drug Affinity Responsive Target Stability (DARTS) and NanoBRET.

While DARTS operates on the principle that ligand binding protects the target from proteolytic degradation (using pronase or thermolysin)[2], NanoBRET relies on Bioluminescence Resonance Energy Transfer requiring genetically engineered fusion proteins[6].

Table 1: Objective Performance Comparison of Target Engagement Assays

MetricCETSADARTSNanoBRET
Core Principle Thermodynamic stabilization against heat[4].Steric protection against proteolysis[2].Proximity-based energy transfer[6].
Target State Endogenous, unmodified[6].Endogenous, unmodified[2].Engineered NanoLuc fusion[6].
Cellular Context Optimal: Intact cells, tissues, or lysates[6].Limited: Primarily cell lysates[2].Optimal: Intact living cells[6].
Signal Sensitivity High: Sharp thermal shifts; highly measurable[2].Moderate: Relies on subtle protease susceptibility[2].High: Excellent signal-to-background ratio.
Best Use Case Validating physiological engagement of QPPs[3].Early label-free discovery in soluble proteins[2].Real-time kinetic profiling of engagement.

Scientific Verdict: For a novel scaffold like quinolinylpyrazolopyridine, CETSA is the superior choice . DARTS is highly dependent on the target protein possessing specific protease cleavage sites that are sterically shielded by the QPP ligand—a variable that often leads to uninterpretable results for rigid kinases[2]. NanoBRET provides excellent data but sacrifices the endogenous biological context by requiring transfection[6]. CETSA offers the sharpest, label-free validation of target engagement in a true physiological state[2][3].

Step-by-Step CETSA Methodology for QPP Derivatives

To ensure reproducibility and scientific rigor, the following protocol outlines the Isothermal Dose-Response Fingerprint (ITDRF) and Melt Curve workflows for evaluating QPP target engagement.

Step 1: Cell Culture and Compound Incubation
  • Procedure: Seed the target cell line (e.g., HT-29 or L929 cells for RIP1 kinase evaluation[1]) and culture to 70-80% confluency. Treat the cells with the QPP derivative (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control for 1 to 2 hours at 37°C.

  • Causality: Performing the incubation on intact cells rather than lysates ensures that the QPP compound must successfully navigate the lipid bilayer. This simultaneously validates cell permeability and target engagement, preventing false positives from compounds that bind tightly in biochemical assays but fail to cross the cell membrane[5].

Step 2: Thermal Challenge
  • Procedure: Harvest the cells, wash with PBS, and resuspend in a protease-inhibitor-supplemented buffer. Aliquot the cell suspension equally into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Causality: The 3-minute heating duration is a critical parameter. Heating denatures the unbound proteins, causing them to unfold and aggregate. Ligand binding lowers the free energy of the folded state, effectively raising the melting temperature ( Tm​ ) of the target kinase[4]. Deviating from optimized heating times can uniformly diminish apparent potency and obscure target engagement events[4].

Step 3: Cell Lysis
  • Procedure: Lyse the thermally challenged cells using 3 to 4 rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) or by adding a mild, non-denaturing detergent (e.g., 0.4% NP-40).

  • Causality: The lysis method must mechanically disrupt the cell membrane to release the soluble proteins without chemically denaturing the proteins that survived the thermal challenge[6]. Harsh detergents like SDS would destroy the thermodynamic data.

Step 4: Fractionation via Centrifugation
  • Procedure: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Carefully extract the supernatant.

  • Causality: This is the most critical mechanical step in CETSA. High-speed centrifugation completely separates the thermally aggregated, denatured proteins (which form the pellet) from the soluble, QPP-stabilized proteins (which remain in the supernatant). Incomplete centrifugation results in high baseline noise and false-positive target engagement signals.

Step 5: Detection and Data Analysis
  • Procedure: Quantify the soluble target protein in the supernatant using Western Blotting, AlphaScreen, or Mass Spectrometry (CETSA-MS/TPP)[5]. Plot the normalized protein abundance against temperature to generate a melt curve.

  • Causality: By comparing the Tm​ of the DMSO control against the QPP-treated sample, you calculate the ΔTm​ . A statistically significant rightward shift in the melt curve provides definitive, self-validating proof that the quinolinylpyrazolopyridine derivative has physically engaged the target inside the cell[3].

Conclusion

Validating the target engagement of complex heterocyclic scaffolds like quinolinylpyrazolopyridine requires an assay that balances physiological relevance with biophysical precision. While DARTS and NanoBRET serve specific niches in the drug discovery pipeline, CETSA stands out as the most robust, label-free method for confirming that a molecule reaches and stabilizes its endogenous target within the intact cellular environment. By adhering strictly to the thermodynamic principles and fractionation mechanics outlined above, researchers can confidently advance QPP leads from phenotypic hits to validated therapeutic candidates.

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Safety & Regulatory Compliance

Safety

Quinolinylpyrazolopyridine proper disposal procedures

Operational Blueprint: Safe Handling and Disposal Procedures for Quinolinylpyrazolopyridine Quinolinylpyrazolopyridine (CAS #2413937-13-8) [1] is a complex nitrogenous heterocyclic compound frequently utilized in advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint: Safe Handling and Disposal Procedures for Quinolinylpyrazolopyridine

Quinolinylpyrazolopyridine (CAS #2413937-13-8) [1] is a complex nitrogenous heterocyclic compound frequently utilized in advanced drug discovery, particularly in the development of novel kinase inhibitors. Because it integrates three distinct pharmacophores—quinoline, pyrazole, and pyridine—it presents a multifaceted hazard profile.

As a Senior Application Scientist, I emphasize that handling novel intermediates requires moving beyond generic, pre-populated safety data sheets. Instead, laboratories must adopt a mechanistic, "worst-case" approach to safety. This guide provides a self-validating, step-by-step operational plan for the proper disposal of quinolinylpyrazolopyridine, ensuring both personnel safety and strict environmental compliance.

Physicochemical & Hazard Profile Synthesis

Since a specific, comprehensive SDS for the proprietary compound quinolinylpyrazolopyridine may not be universally available, we must infer its hazards by analyzing its constituent moieties. The quinoline ring is known for potential environmental toxicity and suspected carcinogenicity [4]; pyrazole derivatives are recognized skin and eye irritants [2]; and pyridine structures present systemic toxicity and flammability risks [3].

Table 1: Synthesized Physicochemical and Hazard Data

Property / HazardQuinolinylpyrazolopyridineQuinoline MoietyPyrazole MoietyPyridine Moiety
CAS Number 2413937-13-8 [1]91-22-5288-13-1110-86-1
Molecular Formula C15H10N4 [1]C9H7NC3H4N2C5H5N
Molecular Weight 246.27 g/mol [1]129.16 g/mol 68.08 g/mol 79.10 g/mol
Physical State Solid (Crystalline powder)LiquidSolidLiquid
Primary Hazard Toxic, Irritant, Eco-HazardSuspected CarcinogenSevere IrritantFlammable, Toxic
Incompatibility Strong oxidizers, acidsStrong oxidizersStrong acids/basesStrong oxidizers

Causality Check: Why do we treat this as a severe environmental hazard? Nitrogenous heterocycles like quinoline and pyridine are highly resistant to biodegradation and can cause long-lasting effects in aquatic environments [4]. Therefore, aqueous drain disposal is strictly prohibited under all circumstances [5].

Experimental Workflow: Segregation and Disposal Procedures

The core philosophy of chemical waste management for complex heterocycles is complete containment followed by high-temperature destruction. In-lab chemical neutralization (e.g., using bleach or strong acids) is strongly discouraged because the diverse nitrogen centers can undergo unpredictable, exothermic reactions or form highly toxic byproducts, such as N-oxides or nitrosamines [5].

Protocol A: Solid Waste Disposal
  • Collection: Gather all unused or contaminated solid quinolinylpyrazolopyridine. Use a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Segregation: Ensure the container is strictly segregated from strong oxidizing agents (e.g., perchlorates, nitrates). Causality: Segregation prevents spontaneous, exothermic oxidation of the electron-rich pyrazole and pyridine rings.

  • Validation Step: Inspect the container seal and verify that no residual powder is trapped on the exterior threads. Wipe the exterior with a dry microfiber cloth before sealing to ensure zero cross-contamination.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write: "Quinolinylpyrazolopyridine (CAS 2413937-13-8) - Toxic/Irritant Solid."

Protocol B: Liquid Waste (Solutions and Solvents)

Quinolinylpyrazolopyridine is typically dissolved in organic solvents (e.g., DMSO, DMF, or dichloromethane) during biological assays.

  • Solvent Compatibility Check: Verify that the primary solvent does not react with the waste container. Use a vented, PTFE-lined carboy for organic waste.

  • Transfer: Operating within a certified chemical fume hood, slowly pour the solution into the designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used. Causality: Mixing halogenated and non-halogenated streams drastically increases disposal costs and risks dangerous exothermic reactions [5].

  • Validation Step: If aqueous buffers were mixed with the solvent, check the pH of the waste mixture. Ensure the final waste solution is roughly neutral (pH 6-8) before sealing the carboy. Highly acidic conditions can protonate the pyridine nitrogen, altering the mixture's solubility and reactivity profile.

  • Storage: Store the carboy in a secondary containment bund within a well-ventilated Environmental Health and Safety (EHS) accumulation area [5].

Spill Response and Decontamination Protocol

A self-validating spill response ensures that no residual compound remains to pose a chronic exposure risk to laboratory personnel.

Step-by-Step Spill Clean-up:

  • Isolation: Immediately evacuate non-essential personnel from the immediate area.

  • PPE Donning: Equip chemical-resistant gloves (Nitrile, minimum 8 mil thickness), safety goggles, and a particulate respirator (N95 or P100) if the compound is in its dry powder form.

  • Containment (Solid): Do not use a brush, as this will aerosolize the fine C15H10N4 powder. Instead, gently cover the spill with damp absorbent paper (using water or a mild solvent like ethanol) to suppress dust generation [2].

  • Collection: Carefully scoop the dampened material using a non-sparking, static-free spatula and place it into a dedicated solid hazardous waste container.

  • Decontamination: Wash the spill surface with a 70% ethanol solution to dissolve any microscopic residual compound, followed by a final wash with standard laboratory detergent and water.

  • Validation Step: Perform a visual inspection under a handheld UV light. Because quinoline derivatives often exhibit fluorescence, UV inspection serves as a reliable, self-validating check to confirm complete removal of the chemical from the benchtop.

Decision Logic Visualization

To streamline laboratory operations, the following diagram maps the logical flow for quinolinylpyrazolopyridine disposal. Adhering to this workflow ensures all waste streams ultimately reach high-temperature incineration, which is the only approved method for the complete destruction of this stable heterocycle [3].

DisposalWorkflow Start Quinolinylpyrazolopyridine Waste Generated Decision Identify Waste Type Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid Liquid Liquid Waste (Solutions/Solvents) Decision->Liquid Liquid PPE Contaminated PPE & Consumables Decision->PPE Consumables SolidContainer Sealable, Chemically Compatible Container Solid->SolidContainer LiquidContainer Vented Organic Solvent Waste Carboy Liquid->LiquidContainer PPEContainer Hazardous Solid Waste Bag/Bin PPE->PPEContainer Labeling Label: 'Hazardous Waste' CAS# 2413937-13-8 Toxic/Irritant SolidContainer->Labeling LiquidContainer->Labeling PPEContainer->Labeling EHS EHS Accumulation Area (Segregated from Oxidizers) Labeling->EHS Incineration High-Temperature Incineration (Licensed Contractor) EHS->Incineration

Caption: Logical disposal workflow for Quinolinylpyrazolopyridine waste streams.

References

  • ChemRadar. "Quinolinylpyrazolopyridine CAS#2413937-13-8 | Global PFAS Screening Tool." Center for Per-and Polyfluoroalkyl Substances Information. Available at:[Link]

  • Carl ROTH. "Safety Data Sheet: Quinoline yellow (C.I. 47005)." Carl ROTH Safety Data. Available at:[Link]

  • University of Wollongong. "Laboratory Waste Disposal Guidelines." UOW Environmental Health and Safety. Available at:[Link]

Handling

Operational Safety &amp; Logistics Blueprint: Handling Quinolinylpyrazolopyridine (CAS 2413937-13-8)

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic response to a molecule's physical and chemical properties. Quinolinylpyrazolopyridine (CAS 2413937-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic response to a molecule's physical and chemical properties.

Quinolinylpyrazolopyridine (CAS 2413937-13-8) is a novel heterocyclic compound (Molecular Formula: C15H10N4, MW: 246.27)[1]. In modern drug development, compounds featuring fused quinoline, pyrazole, and pyridine moieties are frequently evaluated as highly potent kinase inhibitors. Because its full toxicological profile—including potential off-target kinase inhibition, genotoxicity, or reproductive toxicity—is not definitively established, it must be handled under strict Control Banding protocols as a[2].

The following operational blueprint provides the causality behind our safety protocols and the step-by-step logistics required to handle this compound safely.

Part 1: Risk Assessment & The Causality of Control

To design a self-validating safety system, we must first understand why Quinolinylpyrazolopyridine poses a threat during routine laboratory handling:

  • Aerosolization Risk (The Powder Phase): With a low molecular weight of 246.27[3], the dry powder form is highly susceptible to electrostatic dispersion and aerosolization during gravimetric transfer. Inhalation of unchecked HPAPIs bypasses first-pass metabolism, leading to immediate systemic exposure[4].

  • Dermal Penetration Risk (The Solubilization Phase): Like many lipophilic heterocycles, Quinolinylpyrazolopyridine requires for in vitro assay solubilization. DMSO is a powerful penetration enhancer. If a DMSO solution containing this API contacts the skin, the solvent acts as a molecular Trojan horse, rapidly carrying the toxic payload directly into the bloodstream[5]. This dictates uncompromising glove compatibility standards.

Part 2: Quantitative PPE Matrix

To mitigate these specific risks, the following protective matrix must be deployed before initiating any workflow.

PPE CategorySpecificationQuantitative StandardMechanistic Rationale
Hand Protection Double-layer Nitrile (min 0.1 mm) or Butyl RubberBreakthrough time > 480 min (EN 374)Nitrile provides excellent splash resistance against DMSO[6]. Double-gloving ensures the inner glove remains pristine if the outer glove is breached.
Respiratory N95 / P100 Particulate RespiratorFiltration efficiency ≥ 95% / 99.97%Mitigates inhalation of low-MW (246.27) API micro-dust during weighing[1].
Eye Protection Chemical Splash GogglesANSI Z87.1 compliantProtects highly vascularized ocular mucosa from both powder aerosols and DMSO splashes.
Body Protection Disposable Tyvek/Tychem GownISO 16602 Type 6Prevents microscopic powder accumulation on street clothing, eliminating take-home exposure risks[4].
Part 3: Operational Workflow & Step-by-Step Methodology

Every protocol described below is a self-validating system. Do not proceed to the next step unless the current step's integrity is visually and physically confirmed.

Phase 1: Pre-Operational Setup

  • Engineering Control Validation: Verify that the Ventilated Balance Enclosure (VBE) or Class II Biological Safety Cabinet (BSC) has an inward face velocity of 75–100 feet per minute (fpm).

  • PPE Donning: Don the Tyvek gown, N95/P100 respirator, and splash goggles. Don the first pair of nitrile gloves. Tape the cuffs to the gown sleeves to eliminate exposed skin. Don the second (outer) pair of nitrile gloves.

Phase 2: Gravimetric Validation (Powder Handling)

  • Static Mitigation: Wipe the exterior of the Quinolinylpyrazolopyridine vial and the weighing spatula with a damp low-lint wipe to discharge static electricity.

  • Weighing: Open the vial only inside the VBE. Transfer the required mass (e.g., 5 mg) into a pre-tared, anti-static glass vial.

  • Sealing: Cap the weighing vial immediately. Do not remove unsealed powder from the VBE under any circumstances.

Phase 3: Solubilization (The High-Risk Phase)

  • Solvent Transfer: Using a calibrated micropipette, add the required volume of DMSO to the sealed vial to achieve the target stock concentration (e.g., 10 mM).

  • Agitation: Vortex the sealed vial until the C15H10N4 powder is completely dissolved.

  • Glove Inspection: Visually inspect the outer gloves. If a single drop of DMSO is detected, immediately remove the outer gloves, wash the inner gloved hands with soap and water, and don a new outer pair[7].

Phase 4: Decontamination & Disposal Logistics

  • Surface Decontamination: Wipe down the VBE surfaces with a solvent known to dissolve the API (e.g., a mild alcohol solution), followed by a 1% sodium hypochlorite solution to degrade residual organics, and finally sterile water.

  • Waste Segregation: Dispose of all contaminated wipes, pipette tips, and the outer layer of gloves into a designated, rigid hazardous waste container labeled "Toxic/HPAPI Waste - Incineration Only"[4].

Part 4: Hazard & Workflow Visualization

The following diagram illustrates the critical transition points in the handling workflow and the corresponding shifts in PPE requirements based on the physical state of the compound.

Workflow A Quinolinylpyrazolopyridine CAS: 2413937-13-8 B Dry Powder State High Aerosolization Risk A->B Weighing C DMSO Solution State High Dermal Penetration Risk A->C Solubilization D Ventilated Balance Enclosure + P100 Respirator B->D E Chemical Fume Hood + Double Nitrile/Butyl Gloves C->E F Hazardous Waste Incineration Protocol D->F E->F

Workflow and PPE requirements for handling Quinolinylpyrazolopyridine across physical states.

Part 5: Spill & Emergency Response Logistics
  • Dry Powder Spill: Do NOT sweep. Sweeping generates aerosols. Gently cover the powder with absorbent pads dampened with water or a mild surfactant. Wipe inward from the edges. Dispose of pads in HPAPI waste.

  • DMSO/Liquid Spill: Evacuate the immediate area. Personnel wearing full PPE (including butyl rubber gloves for prolonged contact) must absorb the spill with chemical spill pads. Wash the area with soap and water, as DMSO is water-miscible.

  • Dermal Exposure: If a DMSO/API solution contacts the skin, flush the area immediately with copious amounts of water for at least 15 minutes. Do not use harsh solvents to wash the skin, as this will further strip the lipid barrier and enhance systemic absorption.

References
  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Managing Exposures to Hazardous Drugs: Information for Healthcare Settings." CDC.gov,[Link]

  • ChemRadar. "Quinolinylpyrazolopyridine CAS#2413937-13-8 | Global PFAS Screening Tool." ChemRadar Database, [Link]

  • Duke Occupational & Environmental Safety Office. "Safe Handling of Hazardous Drugs." Duke University, [Link]

  • University of Ottawa Faculty of Science. "Glove Guide and Chemical Resistance." UOttawa.ca,[Link]

Sources

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